molecular formula C7H4BrNOS B1379309 2-Bromobenzo[d]thiazol-4-ol CAS No. 1260385-62-3

2-Bromobenzo[d]thiazol-4-ol

Cat. No.: B1379309
CAS No.: 1260385-62-3
M. Wt: 230.08 g/mol
InChI Key: OVTAINLQDIHKSW-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]thiazol-4-ol is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTAINLQDIHKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313040
Record name 2-Bromo-4-benzothiazolol
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Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-62-3
Record name 2-Bromo-4-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260385-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-benzothiazolol
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URL https://comptox.epa.gov/dashboard/DTXSID601313040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule of this guide, 2-Bromobenzo[d]thiazol-4-ol, incorporates a bromine atom at the 2-position and a hydroxyl group at the 4-position. The bromine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the hydroxyl group can modulate solubility and participate in hydrogen bonding, a key interaction in biological systems.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthetic strategy for this compound involves a two-step sequence, beginning with the synthesis of the key intermediate, 2-aminobenzothiazol-4-ol, followed by a diazotization and Sandmeyer bromination to install the bromo substituent. This approach offers excellent regiochemical control, ensuring the bromine is introduced specifically at the 2-position.

Synthetic Pathway A 2-Amino-3-mercaptophenol C 2-Aminobenzothiazol-4-ol A->C Cyclization B Cyanogen Bromide (BrCN) B->C F This compound C->F Sandmeyer Reaction D NaNO2, HBr D->F E CuBr E->F Mechanism_Part1 2-Amino-3-mercaptophenol [Molecule A] Intermediate_1 [Thiocyanate Intermediate] 2-Amino-3-mercaptophenol->Intermediate_1 + BrCN Intermediate_2 [Cyclized Intermediate] Intermediate_1->Intermediate_2 Intramolecular Cyclization 2-Aminobenzothiazol-4-ol [Product C] Intermediate_2->2-Aminobenzothiazol-4-ol Tautomerization - HBr

A Technical Guide to the Physicochemical Properties of 2-Bromobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer and antimicrobial properties.[1][2][3] Understanding the physicochemical properties of novel benzothiazole derivatives is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby guiding rational drug design. This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Bromobenzo[d]thiazol-4-ol, a versatile intermediate for chemical synthesis and drug discovery. We will explore its molecular profile, solubility, ionization constant (pKa), and spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and detailed experimental protocols for its characterization.

Core Molecular Profile

This compound is a substituted heterocyclic compound featuring a fused benzene and thiazole ring system. The presence of a bromine atom, a hydroxyl group, and the thiazole core provides multiple functional handles for synthetic modification, making it a valuable building block.[4] Its fundamental molecular properties, derived from computational models, are summarized below.

PropertyValueSource
CAS Number 1260385-62-3[5]
Molecular Formula C₇H₄BrNOS[5]
Molecular Weight 230.08 g/mol [5]
SMILES C1=CC(=C2C(=C1)SC(=N2)Br)O[5]
Topological Polar Surface Area (TPSA) 33.12 Ų[5]
LogP (Partition Coefficient) 2.7644[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 0[5]

Solubility Profile: Theory and Experimental Determination

2.1 Theoretical Basis and Significance Solubility is a critical determinant of a drug candidate's bioavailability. The principle of "like dissolves like" governs this property, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7] this compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a larger, more lipophilic fused aromatic ring system. This amphipathic nature suggests limited solubility in water but better solubility in organic solvents. Furthermore, the acidic nature of the phenolic hydroxyl group implies that its solubility will be significantly enhanced in aqueous basic solutions due to the formation of a more polar phenolate salt.

2.2 Experimental Workflow: Solubility Classification This protocol provides a systematic approach to classify the compound's solubility, which gives strong indications of its functional group characteristics. The causality behind this workflow is that the compound's solubility in acidic or basic solutions reveals the presence of basic or acidic functional groups, respectively.

G start Start with 2-5 mg of This compound water Test Solubility in Water start->water soluble_water Soluble (Compound is likely a low MW polar molecule) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Test Solubility in 5% NaOH insoluble_water->naoh soluble_naoh Soluble (Indicates a Weak Acid, e.g., a Phenol) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No hcl Test Solubility in 5% HCl soluble_hcl Soluble (Indicates a Base) hcl->soluble_hcl Yes neutral Insoluble (Compound is Neutral) hcl->neutral No insoluble_naoh->hcl

Caption: Solubility Classification Workflow.

2.3 Step-by-Step Protocol

  • Preparation: Place approximately 2-5 mg of the compound into three separate, clean, and labeled test tubes.

  • Water Solubility: To the first tube, add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[8] Observe if the compound dissolves completely.

  • Base Solubility: If insoluble in water, add 0.75 mL of 5% aqueous NaOH to the second tube in portions, shaking vigorously. Effervescence or dissolution indicates the presence of an acidic functional group.[8] Given the phenolic structure, dissolution is expected.

  • Acid Solubility: If insoluble in water, add 0.75 mL of 5% aqueous HCl to the third tube in portions, shaking vigorously. Dissolution would indicate a basic functional group.[8]

Acidity and Ionization (pKa)

3.1 Theoretical Basis and Significance The pKa, or acid dissociation constant, is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[9] This parameter is crucial as the ionization state of a molecule dictates its properties in physiological environments, affecting membrane permeability, receptor binding, and solubility.[10][11] For this compound, the primary acidic center is the phenolic hydroxyl group. Its pKa value will determine the ratio of the neutral phenol to the charged phenolate anion at physiological pH (approx. 7.4).

pKa_Equilibrium cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated Predominantly Neutral (More Lipophilic) Equilibrium pKa Protonated->Equilibrium [HA] Deprotonated Predominantly Anionic (More Hydrophilic) Equilibrium->Deprotonated [A⁻]

Caption: Relationship between pH, pKa, and Ionization State.

3.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly reliable method for pKa determination.[12] The principle is to monitor the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa is identified as the midpoint of the buffer region on the resulting titration curve.

  • System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. Due to low aqueous solubility, a co-solvent like methanol or DMSO may be required. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration. This is a critical self-validating step to remove dissolved CO₂, which is acidic and can interfere with the accurate determination of the equivalence point.[12]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combined analysis of Mass Spectrometry, IR, and NMR spectroscopy is essential for full characterization.

Spectroscopy_Workflow Sample Pure Sample of This compound MS Mass Spectrometry (MS) Confirms Molecular Weight Sample->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework Sample->NMR Structure Verified Structure MS->Structure IR->Structure NMR->Structure

Caption: Workflow for Spectroscopic Identification.

4.1 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

  • Expected M/Z: For this compound (C₇H₄BrNOS), high-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the monoisotopic mass [M+H]⁺ at approximately 230.9324.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a standard method for analyzing benzothiazole derivatives.[13][14]

4.2 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Peaks:

    • ~3400-3200 cm⁻¹ (broad): O-H stretching from the phenolic group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.[15]

    • ~1630-1600 cm⁻¹: C=N stretching of the thiazole ring.[15][16]

    • ~1600, 1475 cm⁻¹: Aromatic C=C ring stretching.

    • ~700-600 cm⁻¹: C-S stretching.[15]

    • ~600-500 cm⁻¹: C-Br stretching.[17]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[18]

  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show:

    • A singlet for the phenolic -OH proton (chemical shift will be concentration-dependent and may be broad).

    • Three distinct signals in the aromatic region (~6.5-8.0 ppm) corresponding to the protons on the benzene ring, with coupling patterns (doublets, triplets) revealing their connectivity.

  • ¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

    • The carbon bearing the bromine (C2) will be significantly downfield.

    • The carbon attached to the hydroxyl group (C4) will also be downfield.

    • Other aromatic and thiazole carbons will appear in the typical range of ~110-155 ppm.[19]

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide has established its core physicochemical profile, including its molecular properties, limited aqueous solubility characteristic of an acidic phenol, and expected spectroscopic signatures. The provided experimental protocols offer a robust framework for the empirical validation of these properties. A thorough understanding of this profile is the first step for any researcher aiming to utilize this molecule as a scaffold for the development of novel, biologically active agents.

References

Spectroscopic Blueprint of 2-Bromobenzo[d]thiazol-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth exploration of the spectroscopic signature of 2-Bromobenzo[d]thiazol-4-ol (CAS No. 1260385-62-3), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a detailed, predictive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to construct a reliable predictive framework for its characterization. Every protocol and interpretation is presented with the causality of experimental choices and a focus on self-validating systems, ensuring a high degree of scientific integrity.

Introduction: The Structural Significance of this compound

The benzothiazole scaffold is a cornerstone in the development of pharmacologically active agents, exhibiting a wide range of biological activities.[4] The title compound, this compound, incorporates three key features that are expected to modulate its physicochemical and biological properties: a benzothiazole core, a bromine substituent at the 2-position, and a hydroxyl group at the 4-position. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the hydroxyl group can participate in hydrogen bonding and alter the molecule's polarity and metabolic profile.

Accurate structural elucidation is the bedrock of any chemical research. Spectroscopic techniques such as MS, IR, and NMR provide a powerful trifecta of analytical methods to confirm the identity, purity, and structure of a synthesized compound. This guide will dissect the predicted spectroscopic data for this compound, providing a virtual roadmap for its characterization.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

2.1. Theoretical Foundation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₇H₄BrNOS), the presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

2.2. Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane.

  • Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source is recommended for detailed fragmentation analysis.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

2.3. Predicted Mass Spectrum and Fragmentation Pathway

The predicted mass spectrum of this compound will be anchored by the molecular ion peaks.

PropertyPredicted Value
Molecular FormulaC₇H₄BrNOS
Molecular Weight230.08 g/mol [1]
Predicted M⁺ Peak (with ⁷⁹Br)m/z 230
Predicted M+2 Peak (with ⁸¹Br)m/z 232

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The major predicted fragmentation pathways are outlined below.

M [C₇H₄BrNOS]⁺ m/z 230/232 F1 [C₆H₄BrNS]⁺ m/z 213/215 M->F1 - CO F3 [C₇H₄NOS]⁺ m/z 150 M->F3 - Br F2 [C₆H₄S]⁺ m/z 108 F1->F2 - BrCN

References

An In-depth Technical Guide to the Crystal Structure of Halogenated Benzothiazol-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a "privileged structure," consistently appearing in molecules of significant therapeutic and functional value. Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to predicting their behavior, optimizing their function, and designing new entities with enhanced properties. This guide delves into the crystal structure of a key subclass: 2-halogenated benzo[d]thiazol-4-ols.

While the specific crystal structure for 2-Bromo benzo[d]thiazol-4-ol is not publicly deposited, this guide will utilize the experimentally determined structure of its close analogue, 2-Chlorobenzo[d]thiazol-4-ol , as a primary exemplar. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1958363.[1] By examining this chloro-analogue, we can derive powerful, generalizable insights into the molecular geometry and, critically, the intermolecular forces that govern the solid-state architecture of this entire class of compounds. The principles of synthesis, crystallization, and structural analysis discussed herein are directly applicable and will serve as a robust framework for researchers working with the bromo derivative and related structures.

Part I: Synthesis and Crystallization

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This initial phase is often the most challenging yet crucial step in the entire workflow.[2]

Rationale-Driven Synthesis

The synthesis of 2-halogenated benzothiazoles typically involves the cyclization of a 2-aminothiophenol precursor with an appropriate reagent. A common and effective strategy for installing a chlorine or bromine atom at the 2-position is through the reaction of a 2-mercaptobenzothiazole with a halogenating agent like sulfuryl chloride (for chlorination) or elemental bromine.[3]

Illustrative Synthetic Pathway:

  • Formation of the Benzothiazole Core: Reaction of 2-aminothiophenol with carbon disulfide in a basic medium yields 2-mercaptobenzothiazole. This reaction is a foundational method for creating the core heterocyclic system.

  • Halogenation at the 2-Position: The 2-mercaptobenzothiazole is then treated with a halogenating agent. For instance, reacting it with sulfuryl chloride (SO₂Cl₂) effectively replaces the thiol group with a chlorine atom to produce 2-chlorobenzothiazole.[3]

  • Hydroxylation/Functionalization: Subsequent steps would involve the introduction of the hydroxyl group at the 4-position, which can be a more complex process involving electrophilic substitution on a pre-functionalized benzene ring prior to thiazole formation.

The Art of Crystallization: From Solution to Single Crystal

Obtaining a single crystal suitable for X-ray diffraction—ideally 0.1-0.4 mm in size with no cracks or defects—is paramount.[4] The method of choice for small organic molecules like benzothiazoles is often slow evaporation from a saturated solution.

Field-Proven Protocol for Crystallization:

  • Solvent Selection (The Causality): The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. For polar, hydrogen-bonding molecules like 2-chlorobenzo[d]thiazol-4-ol, solvents like ethanol, methanol, or mixtures such as ethanol/water are excellent starting points. The goal is to achieve a state of supersaturation slowly, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous powder.

  • Preparation of Saturated Solution: Gently warm the chosen solvent and dissolve the minimum amount of the purified compound to achieve saturation.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, preventing the formation of a shower of tiny crystals and favoring the growth of a few large ones.

  • Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment.

  • Patience and Observation: Crystal growth can take anywhere from several days to weeks. The slow, controlled process is what allows for the formation of a high-quality, single crystal.

Part II: Crystal Structure Elucidation: A Self-Validating Workflow

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[5][6] The workflow is a systematic process where the quality of the final result validates the success of each preceding step.

Step-by-Step Experimental Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[4][6]

  • Data Collection: The goniometer is placed in the diffractometer. The crystal is cooled (typically to 100-173 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal.[6] As the crystal is rotated through a series of angles, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[2][4]

  • Data Reduction and Unit Cell Determination: The collected raw data (a series of images) are processed. The software integrates the reflection intensities and determines the dimensions and angles (a, b, c, α, β, γ) of the unit cell—the fundamental repeating block of the crystal lattice.[4]

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined. The space group describes the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. Lighter atoms (like hydrogen) are located, and parameters such as atomic positions and thermal displacement are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (residual factor); a lower R-factor indicates a better fit.

Visualization of the Workflow

The logical flow from a synthesized compound to a fully refined crystal structure can be visualized as follows:

G cluster_prep Sample Preparation cluster_xrd X-Ray Diffraction cluster_analysis Structural Analysis A Chemical Synthesis B Purification A->B C Single Crystal Growth (Slow Evaporation) B->C D Crystal Mounting & Cryo-Cooling C->D E Data Collection (Diffractometer) D->E F Data Reduction (Integration & Scaling) E->F G Structure Solution (Phase Problem) F->G H Structure Refinement G->H I Final Structure Validation (CIF File & R-factor) H->I

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Part III: Structural Analysis of 2-Chlorobenzo[d]thiazol-4-ol (CCDC 1958363)

The refined crystallographic data provides a wealth of information about both the individual molecule (molecular geometry) and how molecules pack together in the solid state (crystal packing), which is governed by intermolecular forces.

Crystallographic Data Summary

The data deposited for 2-chlorobenzo[d]thiazol-4-ol provides the definitive parameters for its solid-state structure.[1]

ParameterValue (for 2-chloro- analogue)Significance
Chemical Formula C₇H₄ClNOSDefines the atomic composition of the molecule.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P 1 2₁/c 1Defines the symmetry operations within the unit cell.
Unit Cell Dimensions Refer to CCDC 1958363The precise lengths and angles of the repeating lattice box.
Molecules per Cell (Z) 4The number of individual molecules contained within one unit cell.
Key Interactions O-H···N Hydrogen BondsThe primary directional force organizing the molecules in the crystal lattice.

(Note: Specific unit cell parameters are omitted as they are best obtained directly from the primary deposition to ensure accuracy.)

Molecular Geometry and Intermolecular Interactions

The analysis of the 2-chloro- analogue reveals key features that are directly relevant to its bromo counterpart:

  • Planarity: The benzothiazole ring system is essentially planar, a common feature of fused aromatic systems.

  • Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the hydroxyl (-OH) group of one molecule and the nitrogen atom of the thiazole ring of an adjacent molecule. This O-H···N interaction is a powerful and directional force that links the molecules into chains or networks, forming the primary structural motif of the crystal.

  • Halogen Interactions: While the dominant interaction is hydrogen bonding, weaker interactions involving the chlorine atom, such as Cl···S or Cl···π contacts, also contribute to the overall stability of the crystal packing. These are examples of halogen bonds, which are increasingly recognized as important tools in crystal engineering.[7][8][9]

Part IV: Implications for 2-Bromobenzo[d]thiazol-4-ol

By substituting chlorine with bromine, we can predict key differences in the resulting crystal structure based on the known properties of halogens:

  • Stronger Halogen Bonding: Bromine is larger and more polarizable than chlorine. This enhances its ability to act as a halogen bond donor.[8] Therefore, in the crystal structure of this compound, one would expect stronger and more geometrically significant Br···N, Br···S, or Br···O halogen bonds compared to the chloro analogue. These interactions could potentially compete with or complement the primary hydrogen bonding network, possibly leading to a different crystal packing arrangement (polymorphism).

  • Isostructurality vs. Polymorphism: Sometimes, substituting Cl with Br can result in an "isostructural" crystal, where the overall packing is the same, and the unit cell dimensions simply expand to accommodate the larger bromine atom.[9] However, the altered balance between hydrogen and halogen bonding could also favor a completely different, more stable packing arrangement. Investigating this is a key research area for solid-state chemists and drug developers, as different polymorphs can have vastly different physical properties, such as solubility and stability.

Conclusion

This technical guide has detailed the comprehensive process for determining and analyzing the crystal structure of 2-halogenated benzo[d]thiazol-4-ols, using the experimentally determined structure of the chloro-analogue (CCDC 1958363) as an authoritative case study. The workflow, from rational synthesis and meticulous crystallization to precise X-ray diffraction analysis, provides a validated pathway for structural elucidation.

The analysis reveals that the solid-state architecture of these molecules is primarily dictated by strong O-H···N hydrogen bonding, with secondary contributions from halogen interactions. By extrapolating from the chloro- to the bromo-analogue, we anticipate an enhancement in the significance of halogen bonding, a factor that is critical for the rational design and engineering of molecular crystals. For professionals in drug development, understanding these structural details is crucial for controlling polymorphism and ultimately ensuring the consistent performance and bioavailability of active pharmaceutical ingredients.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-Bromobenzo[d]thiazol-4-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for characterizing the aqueous solubility and chemical stability of 2-Bromobenzo[d]thiazol-4-ol, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery.[1][2] As researchers and drug development professionals, understanding these fundamental physicochemical properties is paramount for advancing a molecule from a laboratory curiosity to a viable clinical candidate. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.[3][4]

This document moves beyond standard protocols to provide the scientific rationale behind each experimental choice, ensuring that the generated data is robust, reliable, and directly applicable to formulation and process development challenges.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation of any solubility or stability investigation. These parameters govern its behavior in various environments and inform the design of subsequent experiments.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-Bromo-1,3-benzothiazol-4-olStandard chemical nomenclature.
CAS Number 1260385-62-3Chemical Abstracts Service Registry Number.[5]
Molecular Formula C₇H₄BrNOSDerived from the chemical structure.[5]
Molecular Weight 230.08 g/mol Calculated from the molecular formula.[5]
Structure Chemical structure of this compoundVisual representation of the molecule.
pKa (Predicted) ~7.5 (Phenolic Hydroxyl)The phenolic -OH group is the primary acidic functional group. Its pKa is estimated based on similar phenol-containing heterocyclic structures. This value is critical as solubility is expected to increase significantly at pH > pKa due to deprotonation and salt formation.
LogP (Predicted) 2.76The octanol-water partition coefficient indicates moderate lipophilicity, suggesting that solubility in aqueous media may be limited.[5]
Hydrogen Bond Donors 1The hydroxyl group can act as a hydrogen bond donor.[5]
Hydrogen Bond Acceptors 3The nitrogen, oxygen, and sulfur atoms can act as hydrogen bond acceptors.[5]

Comprehensive Solubility Assessment

Solubility is not a single value but a property dependent on the conditions of the medium. For pharmaceutical development, we are concerned with both thermodynamic and kinetic solubility across a physiologically relevant pH range.

Rationale for Method Selection

The shake-flask method is the gold standard for determining thermodynamic solubility (the true equilibrium solubility). It provides the most accurate measure of a compound's solubility limit, which is essential for preclinical and formulation decisions. We will supplement this with an assessment of solubility in biorelevant media to better predict in vivo performance.

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep_compound Weigh excess solid This compound slurry Add solid to media in vials to create a slurry prep_compound->slurry prep_media Prepare aqueous media (e.g., pH 2.0, 4.5, 6.8, 7.4 buffers) prep_media->slurry agitate Agitate at constant temp (25°C & 37°C) for 24-48 hours slurry->agitate check Periodically check for undissolved solid agitate->check check->agitate Equilibrium not reached separate Separate solid & liquid (Centrifugation/Filtration) check->separate Equilibrium reached dilute Dilute supernatant with mobile phase separate->dilute quantify Quantify concentration via validated HPLC-UV method dilute->quantify report report quantify->report Report solubility (e.g., in µg/mL)

Caption: Thermodynamic solubility assessment workflow.

Detailed Protocol: Shake-Flask Method
  • Media Preparation: Prepare a series of aqueous buffers (e.g., 0.01 N HCl for pH ~2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C and 37°C). Agitate for a minimum of 24 hours.

    • Expert Insight: A 24-hour period is a standard starting point, but true equilibrium may take longer. It is best practice to sample at 24 and 48 hours. If the concentrations are consistent, equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

    • Trustworthiness Check: Visually inspect the supernatant for any particulate matter. If present, filter through a low-binding filter (e.g., 0.22 µm PVDF). Pre-validation of the filter is necessary to ensure the compound does not adsorb to the membrane.

  • Quantification: Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

Expected Results and Interpretation

The solubility data should be summarized in a table. Given the predicted pKa of ~7.5, we expect significantly higher solubility at pH values above this, where the molecule exists in its more soluble anionic form.

MediumTemperature (°C)Predicted Solubility BehaviorRationale
0.01 N HCl (pH ~2)25 / 37LowThe molecule is in its neutral, less soluble form.
Acetate Buffer (pH 4.5)25 / 37LowThe molecule remains predominantly in its neutral form.
Phosphate Buffer (pH 6.8)25 / 37ModerateA small fraction of the molecule will be ionized.
Phosphate Buffer (pH 7.4)25 / 37Moderate to HighNearing the pKa, ionization increases, boosting solubility.

Intrinsic Stability and Forced Degradation Studies

Stability testing is a regulatory requirement and a critical component of risk assessment.[3][6] Forced degradation (or stress testing) is performed to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of the analytical methods used.[7][8] The goal is to induce a target degradation of 5-20% to ensure that degradation products are formed at detectable levels.[7]

Experimental Workflow: Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (e.g., 0, 2, 8, 24h) start Prepare stock solution of This compound in suitable solvent (e.g., ACN/H2O) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C in Solution & Solid) start->thermal photo Photolytic (ICH Q1B) (Solid & Solution) start->photo control Control Samples (Protected from stressor, e.g., dark, RT) start->control quench Quench reaction (if necessary, e.g., neutralize acid/base) acid->quench base->quench analyze Analyze via Stability-Indicating HPLC-UV/DAD-MS neutral->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze quench->analyze mass_balance Calculate Assay, % Degradation, and Mass Balance analyze->mass_balance report report mass_balance->report Identify degradation pathways & characterize major degradants

Caption: Forced degradation study workflow.

Detailed Protocols for Stress Conditions

For all studies, a stock solution of this compound is prepared (e.g., at 1 mg/mL in a 50:50 acetonitrile:water mixture). Control samples, protected from the stress condition, must be analyzed alongside the stressed samples.[9]

  • Hydrolytic Stability:

    • Acid: Dilute the stock solution with 0.1 N HCl.

    • Base: Dilute the stock solution with 0.1 N NaOH.

    • Neutral: Dilute the stock solution with purified water.

    • Incubate all solutions at an elevated temperature (e.g., 60°C) and collect samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Before analysis, neutralize the acid and base samples to prevent further degradation on the HPLC column.

  • Oxidative Stability:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the sample at room temperature and protected from light.

    • Analyze at appropriate time points.

    • Expert Insight: Benzothiazoles can be susceptible to oxidation at the sulfur atom. This study is crucial for identifying potential sulfoxide or sulfone degradants.

  • Photostability:

    • Expose both a solid sample and a solution of the compound to light conditions as specified in the ICH Q1B guideline.[6][10] This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • Thermal Stability:

    • Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C or higher) with controlled humidity (e.g., 75% RH).[10]

    • Solution State: Incubate a solution of the compound (in a neutral solvent) at an elevated temperature (e.g., 60°C) in the dark.

    • Analyze at appropriate time points.

The Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of a successful stability study.[11] The method must be able to separate the parent compound from all process impurities and degradation products.

  • Technique: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the primary technique. The DAD is critical for assessing peak purity and identifying the formation of new chromophores. Coupling the HPLC to a Mass Spectrometer (LC-MS) is essential for the structural elucidation of unknown degradants.

  • Example Starting Method:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan) and DAD for peak purity.

Summary and Path Forward

This guide outlines a comprehensive strategy for defining the solubility and stability profile of this compound. The data generated from these studies are fundamental for:

  • Lead Optimization: Identifying potential liabilities of the benzothiazole scaffold.

  • Formulation Development: Selecting appropriate excipients and designing a dosage form that ensures adequate bioavailability and stability.[9][12]

  • Regulatory Submissions: Providing the necessary data package required by agencies like the FDA and EMA.[4][11]

The successful execution of these protocols will provide a clear understanding of the molecule's developability, de-risking its progression and paving the way for its potential as a novel therapeutic agent.

References

Quantum Chemical-Driven Drug Discovery: A Technical Guide to the In-Silico Analysis of 2-Bromobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2] This technical guide provides a comprehensive framework for the quantum chemical analysis of a specific, promising derivative: 2-Bromobenzo[d]thiazol-4-ol (CAS No. 1260385-62-3).[3] We will delve into the theoretical underpinnings and practical application of computational methods to elucidate the electronic structure, reactivity, and potential biological interactions of this molecule. This guide is designed to empower researchers to leverage in-silico techniques for accelerating the drug discovery and development process.

Introduction: The Significance of Benzothiazoles in Drug Development

Benzothiazole derivatives represent a privileged class of heterocyclic compounds with a remarkable range of biological activities.[2] Their structural versatility allows for fine-tuning of their physicochemical properties to enhance therapeutic efficacy and selectivity.[2] The introduction of a bromine atom and a hydroxyl group at specific positions on the benzothiazole core, as in this compound, can significantly influence its electronic distribution and, consequently, its interaction with biological targets.[4]

Quantum chemical calculations offer a powerful, cost-effective approach to predict molecular properties and guide the synthesis of novel drug candidates. By employing methods like Density Functional Theory (DFT), we can gain deep insights into the conformational, thermodynamic, and spectroscopic features of these molecules.[5][6] This computational pre-screening allows for the rational design of derivatives with improved pharmacological profiles, minimizing the need for extensive and costly experimental work.

Theoretical Framework: The Power of Quantum Chemical Calculations

At the heart of our analysis lies the application of quantum mechanics to understand the behavior of electrons within a molecule. For a molecule of the complexity of this compound, Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is computationally less intensive than traditional ab initio methods like Hartree-Fock, while often providing more accurate results.

A popular and effective functional for this type of analysis is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional has demonstrated a high degree of accuracy in predicting the geometries and electronic properties of organic molecules.[5][7]

Basis Sets

The choice of basis set is crucial for obtaining reliable results. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For a molecule containing a heavy atom like bromine, a basis set that includes polarization and diffuse functions is essential. The 6-311++G(d,p) basis set is a robust choice, providing a good description of the electronic distribution, including lone pairs and potential hydrogen bonding interactions.

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed workflow for the quantum chemical analysis of this compound. This protocol can be adapted for other small organic molecules.

Molecular Structure Input and Optimization

The first step is to build the 3D structure of this compound. This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial structure should then be subjected to geometry optimization to find the most stable, lowest-energy conformation.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry package.[5]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.[5][7]

  • Basis Set: 6-311++G(d,p).

  • Input Command:

  • Execution: Run the calculation. The opt keyword requests a geometry optimization, and freq calculates the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Geometry Optimization Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis Build_Structure Build 3D Structure of This compound Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Build_Structure->Optimization Initial Coordinates Frequency_Analysis Frequency Calculation Optimization->Frequency_Analysis Optimized Coordinates Optimized_Geometry Optimized Molecular Geometry Frequency_Analysis->Optimized_Geometry Confirmation of Minimum Thermodynamic_Properties Thermodynamic Properties Frequency_Analysis->Thermodynamic_Properties

Caption: Workflow for Geometry Optimization.

Analysis of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation can be performed to determine various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.[5][6]

The MEP map provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting how the molecule will interact with biological receptors.[5]

NBO analysis provides detailed information about the bonding and electronic structure of a molecule. It can reveal hyperconjugative interactions and charge delocalization, which are important for understanding molecular stability and reactivity.

Experimental Protocol: Electronic Properties Calculation

  • Software: Gaussian 09 or a similar quantum chemistry package.[5]

  • Method: DFT.

  • Functional: B3LYP.[5][7]

  • Basis Set: 6-311++G(d,p).

  • Input Command (using the optimized geometry):

  • Execution: Run the calculation. The pop=nbo keyword requests the NBO analysis.

Electronic_Properties_Analysis cluster_calculations Single-Point Energy Calculation Optimized_Geometry Optimized Molecular Geometry FMO Frontier Molecular Orbitals (HOMO-LUMO) Optimized_Geometry->FMO MEP Molecular Electrostatic Potential Optimized_Geometry->MEP NBO Natural Bond Orbital Analysis Optimized_Geometry->NBO

References

Tautomerism in Hydroxy-Substituted Benzothiazoles: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3] Its biological efficacy is profoundly influenced by the subtle yet critical phenomenon of tautomerism. This guide provides an in-depth exploration of the prototropic tautomerism in hydroxy- and mercapto-substituted benzothiazoles, focusing on the keto-enol and thione-thiol equilibria. We dissect the environmental and structural factors—solvent polarity, pH, and substitution patterns—that govern the position of these equilibria. Furthermore, this document details robust analytical and computational methodologies, including UV-Vis and NMR spectroscopy alongside Density Functional Theory (DFT) calculations, for the unambiguous characterization of dominant tautomeric forms. For researchers in drug development, understanding and controlling benzothiazole tautomerism is not merely an academic exercise; it is a critical parameter that dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its pharmacokinetic and pharmacodynamic profile.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Significance and Biological Activity

Benzothiazole, a bicyclic system comprising a fused benzene and thiazole ring, is a prominent pharmacophore found in numerous clinically approved and investigational drugs.[4][5] Its rigid structure and diverse functionalization points, particularly at the C-2 position, allow it to interact with a wide array of biological targets.[1] Consequently, benzothiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

The Principle of Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. The most common form, prototropic tautomerism, involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[6] In heterocyclic systems like benzothiazoles, the position of this equilibrium can dramatically alter the molecule's electronic distribution, hydrogen bonding capacity, and overall shape.

Why Tautomerism is Critical for Benzothiazole Drug Candidates

The specific tautomer present under physiological conditions dictates the molecule's properties. A shift from an enol to a keto form, for instance, can change a molecule from being predominantly planar and aromatic to non-aromatic with a different set of hydrogen bond donors and acceptors. This has profound consequences:

  • Receptor Binding: The tautomer determines the hydrogen bond donor/acceptor pattern, which is fundamental for specific drug-target interactions.

  • Pharmacokinetics (ADME): Properties like lipophilicity (LogP), solubility, and membrane permeability are tautomer-dependent, affecting absorption and distribution.

  • Intellectual Property: Different tautomeric forms can be subject to separate patent claims, making a thorough understanding essential for protecting novel chemical entities.

Principal Tautomeric Equilibria in Substituted Benzothiazoles

Keto-Enol Tautomerism: The Case of 2-Hydroxybenzothiazoles

When substituted at the 2-position with a hydroxyl group, benzothiazoles exist in a dynamic equilibrium between the aromatic 2-hydroxybenzothiazole (enol) form and the non-aromatic benzothiazol-2(3H)-one (keto) form. Theoretical and experimental studies consistently show that the equilibrium heavily favors the more stable keto tautomer in most conditions.[7][8]

Caption: Keto-Enol equilibrium in 2-hydroxybenzothiazole.

Thione-Thiol Tautomerism: The 2-Mercaptobenzothiazole Analogue

Analogous to the hydroxy derivatives, 2-mercaptobenzothiazoles exhibit a thione-thiol tautomerism. The equilibrium lies between the aromatic 2-mercaptobenzothiazole (thiol) form and the benzothiazole-2(3H)-thione (thione) form. Overwhelming evidence from computational and spectroscopic studies indicates that the thione form is significantly more stable and is the predominant species in both solution and solid states.[7][9][10][11][12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solution of compound in a non-polar solvent (e.g., Dioxane) B Create series of solutions with varying solvent polarity (e.g., Dioxane-Water mixtures) A->B C Record UV-Vis spectrum for each solution (200-500 nm scan range) B->C D Observe spectral shifts and isosbestic points C->D E Correlate λ_max with solvent polarity parameter (e.g., E_T(30)) D->E F Assign absorption bands to specific tautomers E->F G A 1. Build Tautomer Structures (e.g., Keto and Enol forms) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Confirm true energy minima) B->C D 4. Add Solvation Model (Optional) (e.g., PCM for water) C->D E 5. Calculate Gibbs Free Energy (G) for each tautomer D->E F 6. Compare Energies (ΔG = G_keto - G_enol) E->F G 7. Predict Dominant Tautomer (Lower G is more stable) F->G

References

The Brominated Benzothiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of brominated benzothiazoles, a chemical scaffold of significant interest in modern drug discovery. This document delves into the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds, with a focus on their applications as anticancer and antimicrobial agents. The content herein is curated to provide actionable intelligence for researchers actively engaged in the development of novel therapeutics.

Introduction: The Benzothiazole Core and the Strategic Role of Bromination

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) provide a unique electronic environment and opportunities for diverse molecular interactions with biological targets.[3]

The introduction of bromine atoms to the benzothiazole core is a strategic synthetic modification aimed at modulating the compound's physicochemical and pharmacological properties. Bromine, as a halogen, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Its size and electronegativity can lead to enhanced van der Waals interactions, halogen bonding, and altered electronic distribution, all of which can profoundly impact biological activity. This guide will explore the nuanced effects of bromination on the therapeutic potential of benzothiazoles.

Anticancer Activity of Brominated Benzothiazoles: A Detailed SAR Analysis

Brominated benzothiazoles have emerged as a particularly potent class of anticancer agents, with several derivatives exhibiting nanomolar efficacy against a range of human cancer cell lines.[4] The position and number of bromine substituents on both the benzothiazole ring system and its appended moieties play a critical role in determining their cytotoxic potency and selectivity.

2-(4-Aminophenyl)benzothiazoles: The Impact of Bromine Substitution

A pivotal series of anticancer benzothiazoles are the 2-(4-aminophenyl) derivatives. Research has shown that substitution on the 4-aminophenyl ring significantly influences anticancer activity. Specifically, the introduction of a bromine atom at the 3'-position of the aminophenyl ring has been shown to be particularly advantageous.

One of the most potent compounds in this class is 2-(4-amino-3-bromophenyl)benzothiazole . Structure-activity relationship studies have revealed that this compound and its analogs with other halogens at the 3'-position are especially potent against breast, ovarian, lung, and renal cancer cell lines.[4][5]

Key SAR Insights for 2-(4-Aminophenyl)benzothiazoles:

  • Position of Bromine: Substitution at the 3'-position of the 2-(4-aminophenyl) moiety is a key determinant of high anticancer potency.

  • Heterocyclic Core: The benzothiazole nucleus is generally superior to benzoxazole and benzimidazole for anticancer activity in this series of compounds.[4][5]

  • Mechanism of Action: While the precise mechanism for some of these potent compounds is still under investigation, some benzothiazole derivatives are known to induce apoptosis and modulate key signaling pathways in cancer cells, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7]

The following table summarizes the anticancer activity of selected brominated 2-(4-aminophenyl)benzothiazole derivatives against the MCF-7 breast cancer cell line.

CompoundStructureIC50 (µM) vs. MCF-7Reference(s)
2-(4-Aminophenyl)benzothiazole2-(4-Aminophenyl)benzothiazolePotent (nanomolar)[4][5]
2-(4-Amino-3-bromophenyl)benzothiazole2-(4-Amino-3-bromophenyl)benzothiazoleHighly Potent[4][5]
Other Brominated Benzothiazole Scaffolds with Anticancer Potential

Beyond the 2-(4-aminophenyl) series, bromination on the benzothiazole core itself and on other substituents has been shown to enhance anticancer activity. For instance, a substituted bromopyridine acetamide benzothiazole derivative demonstrated potent antitumor activity against several cancer cell lines with IC50 values in the nanomolar range.[8][9]

Antimicrobial Activity of Brominated Benzothiazoles: Targeting Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated benzothiazoles have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10]

Structure-Activity Relationship in Antimicrobial Benzothiazoles

The antimicrobial efficacy of brominated benzothiazoles is highly dependent on the substitution pattern. Key SAR observations include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (including bromine), on the benzothiazole scaffold has been shown to enhance antimicrobial activity.[11][12]

  • Position of Bromine: The position of the bromine atom can significantly impact the spectrum and potency of antimicrobial activity. For example, in some series, a bromo group at the 5th position of an isatin ring appended to the benzothiazole enhanced activity against Gram-negative bacteria.

  • Mechanism of Action: A significant mode of action for the antibacterial effects of some benzothiazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[13][14] Brominated derivatives have been explored as potent DNA gyrase inhibitors.[15][16]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected brominated benzothiazole derivatives against various microbial strains.

Compound SeriesMicrobial StrainMIC (µg/mL)Reference(s)
2,6-disubstituted benzothiazoles (e.g., 130a,b,c)Moraxella catarrhalis4[6]
Benzothiazole-thiazole hybrids (e.g., 4b, 4c, 4d)Various bacteria & fungi3.90 - 15.63[11][12]

Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of brominated benzothiazoles. These protocols are based on established and validated methods from the scientific literature.

Synthesis of Brominated Benzothiazoles

The synthesis of brominated benzothiazoles can be achieved through various methods, including direct bromination of the benzothiazole core or by using brominated starting materials.

Protocol 1: Bromination of 2-Aminobenzothiazole using N-Bromosuccinimide (NBS)

This method provides a milder alternative to using elemental bromine and often offers better regioselectivity.[17][18]

Materials:

  • 2-Aminobenzothiazole

  • N-Bromosuccinimide (NBS)

  • 1,2-Dimethoxyethane (DME) or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in DME.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: General Synthetic Workflow for Brominated Benzothiazoles

Synthesis_Workflow Start Starting Materials (e.g., 2-Aminobenzothiazole) Bromination Bromination Reaction (e.g., with NBS or Br2) Start->Bromination Step 1 Workup Reaction Work-up (Quenching, Extraction) Bromination->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Characterization Characterization (NMR, MS) Purification->Characterization Step 4 Final_Product Brominated Benzothiazole Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of brominated benzothiazoles.

Biological Evaluation Protocols

Protocol 2: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Brominated benzothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[1]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated benzothiazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compounds Prepare Serial Dilutions of Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 590 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Overview of key mechanisms of action for brominated benzothiazoles.

Conclusion and Future Directions

The brominated benzothiazole scaffold represents a highly promising area for the discovery of novel anticancer and antimicrobial agents. The strategic placement of bromine atoms on the benzothiazole core or its substituents can significantly enhance biological activity. The SAR data and experimental protocols presented in this guide provide a solid foundation for researchers to design and synthesize new, more potent, and selective therapeutic candidates.

Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will enable more rational drug design.

  • Optimizing pharmacokinetic properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of these compounds, including solubility, metabolic stability, and bioavailability.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety.

By leveraging the insights provided in this technical guide, the scientific community can continue to unlock the full therapeutic potential of brominated benzothiazoles.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5][6][7][8][9] This guide provides a comprehensive technical overview for researchers and drug development professionals on the modern workflow for discovering, synthesizing, isolating, and characterizing novel benzothiazole derivatives. It moves beyond a mere recitation of methods to explain the underlying scientific rationale, ensuring that experimental designs are robust, reproducible, and built on a foundation of scientific integrity.

Introduction: The Significance of the Benzothiazole Core

The benzothiazole nucleus, which consists of a benzene ring fused to a thiazole ring, is a structural motif of immense interest in drug discovery.[1][2][4] Its planarity and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets, including enzymes and receptors.[2][10] Clinically approved drugs like Riluzole, used for treating amyotrophic lateral sclerosis (ALS), and investigational compounds such as Quizartinib for acute myeloid leukemia (AML), underscore the therapeutic potential of this scaffold.[2] The continuous exploration for novel derivatives is driven by the need for more potent, selective, and safer therapeutic agents to combat multifactorial diseases and emerging drug resistance.[11]

Rational Design and Discovery Strategies

The era of serendipitous discovery has largely been superseded by rational, target-driven design. Computational chemistry is an indispensable tool in the modern discovery pipeline, allowing for the efficient screening of virtual libraries and the design of molecules with a higher probability of biological activity.[11][12]

In-Silico Screening and Molecular Docking

The primary goal of computational design is to predict the binding affinity and mode of interaction between a ligand (the benzothiazole derivative) and a biological target (e.g., a protein kinase).[10] Molecular docking is a key technique used to simulate this interaction.[10][11]

Causality Behind the Choice: Docking studies reduce the cost and time associated with synthesizing and screening a large number of compounds. By prioritizing candidates with favorable predicted binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions), research efforts can be focused on the most promising molecules.[10]

The general workflow for a computational-led discovery program is outlined below.

G cluster_0 Computational Phase cluster_1 Experimental Phase T Identify Biological Target (e.g., Protein Kinase) D Molecular Docking Simulation (Predict Binding Affinity) T->D V Virtual Library of Benzothiazole Scaffolds V->D S Select Top Candidates (Based on Docking Score & Pose) D->S Syn Chemical Synthesis S->Syn Prioritized Hits Pur Isolation & Purification Syn->Pur Char Structural Characterization Pur->Char Bio Biological Evaluation Char->Bio

Caption: Computational to Experimental Discovery Workflow.

Synthetic Methodologies for Benzothiazole Derivatives

Numerous synthetic routes to the benzothiazole core have been developed. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability. One of the most common and versatile methods is the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[4][13]

Key Synthetic Approach: Condensation of 2-Aminothiophenol with Aldehydes

This method is widely employed due to its operational simplicity and the broad commercial availability of diverse aldehydes, allowing for extensive variation at the 2-position of the benzothiazole ring.[4][13][14] The reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.[15]

Self-Validating System: The protocol's integrity is maintained by in-process monitoring using Thin Layer Chromatography (TLC), which confirms the consumption of starting materials and the formation of the product before proceeding to the work-up and purification stages.

Detailed Experimental Protocol: Synthesis of 2-Arylbenzothiazole

This protocol describes a general procedure for the synthesis of a 2-arylbenzothiazole derivative.

Materials:

  • 2-Aminothiophenol

  • Substituted Aromatic Aldehyde

  • Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

  • Oxidizing agent (e.g., atmospheric air, H₂O₂/HCl)[13]

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminothiophenol (1.0 eq) and the substituted aromatic aldehyde (1.05 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or DMSO, to achieve a concentration of approximately 0.2 M.[4]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux. The choice of temperature and the need for a catalyst/oxidant depends on the reactivity of the aldehyde.[13][14] For many simple aldehydes, stirring in DMSO open to the air is sufficient.[4]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Isolation and Purification Workflow

The crude product from synthesis is rarely pure enough for biological testing. Column chromatography is the cornerstone technique for purifying organic compounds in a research setting, separating components of a mixture based on their differential adsorption to a stationary phase.[16][17][18]

Expertise in Action: The choice of solvent system (mobile phase) is critical and is determined by preliminary TLC analysis. The ideal system provides a retention factor (Rf) of ~0.2-0.3 for the desired compound, ensuring good separation from impurities. A gradient elution, starting with a less polar solvent and gradually increasing polarity, is often employed for complex mixtures.[19]

Caption: General Workflow for Purification by Column Chromatography.

Detailed Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude benzothiazole derivative

  • Silica gel (stationary phase)

  • Elution solvents (e.g., Hexanes, Ethyl Acetate)

  • Glass column, collection tubes, compressed air source

Procedure:

  • Column Packing: Plug a glass column with cotton or glass wool and add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or light pressure, tapping the column gently to remove air bubbles.[17]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[19]

  • Elution: Carefully add the mobile phase to the top of the column. Using controlled air pressure, push the solvent through the column, collecting the eluent in fractions (e.g., test tubes).[16]

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the fractions containing the pure compound, as determined by TLC, and remove the solvent by rotary evaporation to yield the purified benzothiazole derivative.

ParameterTypical Conditions for Benzothiazole DerivativesRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective polar stationary phase suitable for most moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 70:30)Offers a tunable polarity range to effectively elute benzothiazoles while separating from non-polar and highly polar impurities.
Detection Method UV light (254 nm)The aromatic benzothiazole core is inherently UV-active, making visualization on TLC plates straightforward.

Structural Elucidation and Characterization

Confirming the identity and purity of the isolated compound is a critical final step. A combination of spectroscopic techniques is used to provide an unambiguous structural assignment.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton.[21][22] The number of signals, their chemical shifts (δ), integration (for ¹H), and coupling patterns are all used to piece together the structure.[21]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass-to-charge ratio of the molecular ion, which can be used to determine the compound's exact molecular formula.[23] Fragmentation patterns in MS/MS experiments can further confirm structural features.[23]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=N, C=O, N-H) based on their characteristic vibrational frequencies.

Trustworthiness through Data: The convergence of data from these orthogonal techniques provides a self-validating system. The molecular formula from HRMS must match the atoms counted in the NMR spectra, and the functional groups identified by IR must be consistent with the structure proposed by NMR. Only when all data are in agreement can the structure be considered confirmed.

Conclusion and Future Outlook

The discovery of novel benzothiazole derivatives is a dynamic field that integrates computational design, innovative synthesis, and rigorous purification and characterization. The methodologies outlined in this guide represent a robust framework for developing new chemical entities with therapeutic potential. Future advancements will likely involve the greater use of green chemistry principles in synthesis,[13] high-throughput screening methods, and the application of machine learning algorithms to refine predictive models in the discovery phase. By adhering to the principles of scientific integrity and causality-driven experimentation, researchers can continue to unlock the vast potential of the benzothiazole scaffold in the ongoing quest for new medicines.

References

A Technical Guide to the Potential Biological Activities of 2-Bromobenzo[d]thiazol-4-ol: A Framework for Discovery and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, derivative: 2-Bromobenzo[d]thiazol-4-ol . While direct research on this molecule is sparse, its structural features—a halogenated benzene ring fused to a thiazole and substituted with a hydroxyl group—suggest a rich potential for therapeutic activity. Drawing upon extensive literature on analogous compounds, this document provides a comprehensive framework for the systematic investigation of its biological activities. We will explore potential anticancer, antimicrobial, and antioxidant properties, detailing the scientific rationale and providing robust, field-proven experimental protocols for each avenue of research. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel heterocyclic compounds.

Introduction: The Benzothiazole Core and the Promise of this compound

Benzothiazole and its derivatives are heterocyclic compounds of immense interest, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][3] The versatility of the benzothiazole nucleus allows it to interact with a wide range of biological targets, making it a fertile ground for drug discovery.[4]

The subject of this guide, this compound, possesses distinct structural motifs that are known to influence biological activity:

  • The Benzothiazole Core: Provides a rigid, bicyclic framework capable of diverse molecular interactions.

  • A 4-Bromo Substituent: Halogenation, particularly with bromine or chlorine, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound. In benzothiazoles, halogen substituents have been linked to enhanced anticancer and anticonvulsant activities.[1]

  • A 4-Hydroxyl Group: The presence of a hydroxyl group can facilitate hydrogen bonding with protein targets and is often associated with antioxidant and anticancer activities in benzothiazole derivatives.[1]

Given these features, a logical and resource-efficient approach to evaluating this compound begins with computational methods before proceeding to targeted in vitro biological assays.

In Silico Screening: A Predictive First Step

Before committing to resource-intensive wet-lab experiments, in silico techniques offer a powerful, predictive lens to identify potential biological targets and prioritize research efforts. Molecular docking, a key computational method, predicts the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[5]

Scientific Rationale

The rationale for starting with an in silico approach is threefold:

  • Target Prioritization: Based on the known activities of the benzothiazole class, we can screen this compound against a virtual library of relevant protein targets (e.g., tyrosine kinases, bacterial DNA gyrase, fungal enzymes) to predict which biological pathways it is most likely to modulate.[1][6]

  • Hypothesis Generation: Strong predicted binding to a specific target generates a testable hypothesis for subsequent in vitro assays.

  • Resource Optimization: By focusing experimental work on the most promising avenues, in silico screening saves considerable time and cost.[6]

Generalized Protocol for Molecular Docking
  • Target Selection: Identify potential protein targets from the literature on benzothiazole derivatives. Examples include Epidermal Growth Factor Receptor (EGFR) for anticancer activity, GABA-aminotransferase for anticonvulsant activity, or bacterial/fungal enzymes for antimicrobial effects.[1][6]

  • Structure Preparation:

    • Protein: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw) and optimize its geometry using a computational chemistry program.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Molegro Virtual Docker[6]) to predict the binding pose and affinity (docking score) of the ligand within the protein's active site.

  • Analysis: Analyze the results, focusing on:

    • Binding Energy (kcal/mol): A lower value typically indicates a more favorable binding interaction.[7]

    • Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and other molecular forces stabilizing the ligand-protein complex.[8]

    • Comparison: Compare the docking score and interactions to those of a known inhibitor (co-crystallized ligand or standard drug) for the same target.

Visualization: In Silico Screening Workflow

start Identify Potential Targets (e.g., Kinases, Microbial Enzymes) prep_protein Prepare Protein Structure (from PDB) start->prep_protein prep_ligand Prepare Ligand Structure (this compound) start->prep_ligand docking Perform Molecular Docking (e.g., AutoDock Vina) prep_protein->docking prep_ligand->docking analysis Analyze Binding Affinity & Interactions docking->analysis hypothesis Generate Testable Hypothesis & Prioritize Assays analysis->hypothesis end_node Proceed to In Vitro Testing hypothesis->end_node

Caption: Workflow for in silico prediction of biological targets.

Potential Anticancer Activity: From Cytotoxicity to Mechanism

The benzothiazole scaffold is a well-established pharmacophore in oncology.[2] Derivatives have been synthesized and evaluated against numerous cancer cell lines, with some showing potent activity by targeting key signaling molecules like tyrosine kinases.[1][9] The presence of both bromo and hydroxyl groups on this compound makes it a compelling candidate for anticancer investigation.[1]

Scientific Rationale

A successful anticancer drug must be selectively toxic to cancer cells while sparing healthy cells.[10] Therefore, our experimental approach is designed to first establish general cytotoxicity against cancer cells and then to determine selectivity and elucidate the mechanism of action. This tiered approach ensures that only the most promising and selective compounds advance to more complex studies.

Experimental Workflow for Anticancer Evaluation

This workflow progresses from broad screening to specific mechanistic inquiries.

screen Phase 1: Cytotoxicity Screen (MTT / SRB Assay) selectivity Assess Selectivity Index (Cancer vs. Normal Cells) screen->selectivity moa Phase 2: Mechanism of Action selectivity->moa If Selective cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI) moa->apoptosis enzyme Enzymatic Assays (e.g., Kinase Inhibition) moa->enzyme

Caption: Tiered workflow for evaluating anticancer potential.

Protocol 1: In Vitro Cytotoxicity and Selectivity Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-malignant control cell line (e.g., MCF-10A normal breast epithelial) in their respective appropriate media until they reach ~80% confluency.[11]

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the appropriate wells. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis. Calculate the Selectivity Index (SI) as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater cancer cell-specific toxicity.[12]

Cell Line Tissue of Origin Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM) Selectivity Index
MCF-7Breast CancerDataDataData
A549Lung CancerDataDataData
HCT-116Colon CancerDataDataData
MCF-10ANormal BreastDataDataN/A
Table 1: Template for summarizing cytotoxicity and selectivity data. Doxorubicin is included as a standard reference drug.[11]

Potential Antimicrobial Activity: A Broad-Spectrum Investigation

The benzothiazole nucleus is integral to numerous compounds with demonstrated antibacterial and antifungal properties.[2][13][14] Its derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi.[14]

Scientific Rationale

The goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that can inhibit the growth of (Minimum Inhibitory Concentration, MIC) or kill (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC) a microorganism. The broth microdilution method is considered a gold standard as it provides a quantitative MIC value, which is crucial for comparing potency and guiding further development.[15][16]

Protocol 2: Antibacterial Susceptibility via Broth Microdilution

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL.[17]

  • Compound Preparation: In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. Add 200 µL of the test compound stock (at twice the highest desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[17] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18]

  • MBC Determination: From each well showing no growth (the MIC well and higher concentrations), plate 10-20 µL onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., no colony growth).[19]

Bacterial Strain Gram Stain Compound MIC (µg/mL) Compound MBC (µg/mL) Ciprofloxacin MIC (µg/mL)
S. aureusPositiveDataDataData
B. subtilisPositiveDataDataData
E. coliNegativeDataDataData
P. aeruginosaNegativeDataDataData
Table 2: Template for summarizing antibacterial activity data.
Protocol 3: Antifungal Susceptibility via Broth Microdilution

This protocol is adapted from CLSI M27/M38 standards for yeasts and molds, respectively.[20][21]

  • Inoculum Preparation: Culture fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) on appropriate agar. Prepare a suspension in sterile saline and adjust to a specific cell density using a spectrophotometer, then dilute in RPMI-1640 medium.

  • Assay Procedure: The procedure is similar to the antibacterial broth microdilution method, but uses RPMI-1640 medium instead of MHB.

  • Incubation: Incubate plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC endpoint is read as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% for azoles against yeast) compared to the growth control well.[16]

Fungal Strain Type Compound MIC (µg/mL) Fluconazole MIC (µg/mL)
C. albicansYeastDataData
C. glabrataYeastDataData
A. fumigatusMoldDataData
Table 3: Template for summarizing antifungal activity data.

Potential Antioxidant Activity: Radical Scavenging Assays

Some benzothiazole derivatives are known to possess antioxidant properties, which are beneficial in combating oxidative stress implicated in various diseases.[1][3] The hydroxyl group on this compound is a key feature suggesting potential radical scavenging ability.

Scientific Rationale

Antioxidant activity is commonly evaluated by measuring a compound's ability to scavenge stable synthetic free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods.[22] They are complementary, as DPPH is soluble in organic media while ABTS is soluble in both aqueous and organic media, allowing for the assessment of hydrophilic and lipophilic compounds.[23][24] A compound's activity is typically expressed as an IC₅₀ value, representing the concentration required to scavenge 50% of the radicals.

Protocol 4: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. The control well contains 100 µL of DPPH and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging.[25]

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.[22]

Protocol 5: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. Dilute the resulting blue-green ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (±0.02) at 734 nm.[26]

  • Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubation & Measurement: After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, comparing it to a standard like Trolox.[23]

Assay Compound IC₅₀ (µg/mL) Ascorbic Acid IC₅₀ (µg/mL)
DPPH ScavengingDataData
ABTS ScavengingDataData
Table 4: Template for summarizing antioxidant activity data.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, built upon a scaffold renowned for its diverse pharmacological activities. While this guide provides a robust framework for its initial evaluation, the journey from a hit compound to a viable drug candidate is long. Positive results from the in vitro assays detailed herein should be followed by a series of logical next steps:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogues of the lead compound to explore how modifications to the benzothiazole core affect biological activity, aiming to improve potency and selectivity.

  • Advanced Mechanistic Studies: For promising anticancer hits, investigate specific molecular targets through Western blotting, kinase profiling, and other cellular and molecular biology techniques.

  • In Vivo Efficacy: Test the compound in established animal models of cancer or infection to determine its efficacy and safety profile in a living system.

  • ADMET Profiling: Evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness and potential for clinical development.

By systematically applying the predictive and experimental workflows outlined in this guide, researchers can efficiently and effectively probe the therapeutic potential of this compound, contributing valuable knowledge to the field of medicinal chemistry.

References

Methodological & Application

Synthetic Routes for 2-Substituted Benzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system formed by the fusion of benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have positioned it as a cornerstone in the design of a vast array of compounds with significant pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] Furthermore, their fluorescent characteristics make them valuable in the development of chemosensors and organic light-emitting diodes (OLEDs).[4]

This guide provides an in-depth exploration of the primary synthetic strategies for accessing 2-substituted benzothiazoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and practical insights to empower effective and efficient synthesis.

Core Synthetic Strategy: Condensation of 2-Aminothiophenol

The most prevalent and versatile approach to the benzothiazole core involves the cyclocondensation of 2-aminothiophenol with a suitable electrophilic partner that provides the C2 carbon of the thiazole ring.[5] This strategy is atom-economical and allows for diverse substitutions at the 2-position.

Method 1: Condensation with Aldehydes

This is arguably the most common method for synthesizing 2-aryl and 2-alkyl benzothiazoles. The reaction involves the condensation of 2-aminothiophenol with an aldehyde, which typically proceeds through a benzothiazoline intermediate, followed by an oxidation step to yield the aromatic benzothiazole.[6]

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate after dehydration. The pendant thiol group then undergoes an intramolecular cyclization onto the imine carbon. The resulting 2,3-dihydrobenzothiazole (benzothiazoline) is then oxidized to the final benzothiazole product. A variety of oxidizing agents or conditions can be employed, including air (O2), hydrogen peroxide, or even the solvent itself (e.g., DMSO).[5][7]

Workflow Diagram: Aldehyde Condensation Route

G cluster_0 Reaction Initiation cluster_1 Cyclization & Oxidation A 2-Aminothiophenol C Schiff Base Intermediate A->C Condensation (-H2O) B Aldehyde (R-CHO) B->C D Benzothiazoline Intermediate C->D Intramolecular Cyclization E 2-Substituted Benzothiazole D->E Oxidation (-2H)

Caption: General workflow for benzothiazole synthesis from aldehydes.

Protocol 1: Green Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol, adapted from Guo and colleagues, offers an environmentally benign approach using a simple and efficient catalytic system at room temperature.[8]

  • Reagents and Equipment:

    • 2-Aminothiophenol (1.0 mmol)

    • Substituted aromatic aldehyde (1.0 mmol)

    • Ethanol (5 mL)

    • 30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)

    • Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • To a solution of 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add 30% H₂O₂ (6.0 mmol).

    • Stir the mixture and add concentrated HCl (3.0 mmol) dropwise.

    • Continue stirring at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • If necessary, the crude product can be recrystallized from ethanol to afford the pure 2-substituted benzothiazole.

  • Expert Insights: The H₂O₂/HCl system serves as an effective in-situ oxidizing agent for the benzothiazoline intermediate.[5] This method avoids the use of harsh metal-based oxidants. The reaction is generally high-yielding (85-94%) for a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups.[5][8]

Method 2: Condensation with Carboxylic Acids

Direct condensation with carboxylic acids provides another powerful route to 2-substituted benzothiazoles. This method typically requires harsher conditions, such as high temperatures and a dehydrating agent or catalyst, to drive the reaction.

Mechanistic Rationale:

The reaction proceeds via an initial amidation between the 2-aminothiophenol and the carboxylic acid to form an N-(2-mercaptophenyl)amide intermediate. This is followed by an acid-catalyzed intramolecular cyclodehydration, where the thiol group attacks the amide carbonyl, leading to the formation of the benzothiazole ring.

Mechanism: Carboxylic Acid Condensation

G A 2-Aminothiophenol + Carboxylic Acid (R-COOH) B N-(2-mercaptophenyl)amide Intermediate A->B Amidation (-H2O) C 2-Substituted Benzothiazole B->C Intramolecular Cyclodehydration (-H2O)

Caption: Key steps in benzothiazole synthesis from carboxylic acids.

Protocol 2: Microwave-Assisted Synthesis from Carboxylic Acids

Microwave irradiation offers a significant advantage by dramatically reducing reaction times compared to conventional heating.[9] This protocol is based on the work of Chakraborti et al.[4]

  • Reagents and Equipment:

    • 2-Aminothiophenol (1.0 mmol)

    • Carboxylic acid (1.5 mmol)

    • Microwave reactor

    • Sealed microwave vessel

  • Procedure:

    • Place 2-aminothiophenol (1.0 mmol) and the desired carboxylic acid (1.5 mmol) in a sealed microwave reaction vessel.

    • Irradiate the mixture in a microwave reactor at full power (e.g., 600 W) for the specified time (typically 10-20 minutes). Caution: Reactions are performed neat and under pressure. Ensure proper safety precautions and equipment are used.

    • After cooling, dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insights: This solvent-free method is a green chemistry approach, though it may be less suitable for aromatic carboxylic acids prone to sublimation.[9] For some substrates, adding boric acid can improve yields.[9] The use of an excess of the carboxylic acid helps to drive the reaction to completion.

Table 1: Comparison of Core Synthetic Routes

FeatureCondensation with AldehydesCondensation with Carboxylic Acids
Starting Materials 2-Aminothiophenol, Aldehydes2-Aminothiophenol, Carboxylic Acids
Key Intermediate BenzothiazolineN-(2-mercaptophenyl)amide
Reaction Conditions Generally mild, often requires an oxidantOften requires high heat or microwave, dehydrating agent
Advantages High yields, wide substrate scope, milder conditions.[5]Utilizes readily available carboxylic acids.[10]
Limitations Requires a separate oxidation step.Harsher conditions, may not be suitable for sensitive substrates.[9]
Typical Yields 80-98%[5]60-95%[9]

Modern Synthetic Approaches

While condensation reactions remain the workhorse, several modern methodologies have emerged, offering alternative pathways with unique advantages.

One-Pot, Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, avoiding the isolation of intermediates.[6] For benzothiazole synthesis, a three-component reaction of 2-iodoaniline, an aldehyde, and a sulfur source (like thiourea) can be catalyzed by a copper-based nanocatalyst.[11]

  • Causality: This approach constructs the benzothiazole ring by forming the C-S and C-N bonds in a single pot. The catalyst is crucial for facilitating the Ullmann-type C-S bond formation and subsequent cyclization steps.[6][11] The use of magnetic nanocatalysts allows for easy recovery and reuse, enhancing the green credentials of the synthesis.[11]

Microwave-Assisted Organic Synthesis (MAOS)

As demonstrated in Protocol 2, microwave irradiation is a powerful tool for accelerating benzothiazole synthesis. It facilitates rapid heating, leading to significantly shorter reaction times, often reducing hours to minutes.[5][12] MAOS has been successfully applied to condensations with aldehydes, carboxylic acids, and nitriles.[4][5][13]

  • Trustworthiness: Protocols using MAOS often report high reproducibility and excellent yields. For instance, using amberlite IR120 resin as a catalyst under microwave irradiation can yield products in 5-10 minutes with 88-95% efficiency.[5] However, it's crucial to note that some heteroaromatic aldehydes may be susceptible to cleavage under microwave conditions, leading to lower yields.[5]

Photocatalysis and Visible-Light-Mediated Synthesis

Visible-light photocatalysis has emerged as a green and sustainable method, utilizing light as a renewable energy source to drive chemical reactions.[14] The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes can be achieved under visible light irradiation, often without the need for transition metal catalysts or other additives.[14]

  • Mechanism Insight: These reactions are proposed to proceed through a radical pathway, where an in-situ generated disulfide from 2-aminothiophenol acts as a photosensitizer.[7][14] This approach is notable for its mild conditions and avoidance of harsh reagents.

Conclusion

The synthesis of 2-substituted benzothiazoles is a well-established field with a rich variety of methodologies. The classical condensation of 2-aminothiophenol with aldehydes and carboxylic acids remains a fundamental and highly effective strategy. Modern advancements, including one-pot multi-component reactions, microwave-assisted synthesis, and photocatalysis, have further expanded the synthetic chemist's toolkit. These newer methods offer significant improvements in terms of efficiency, reaction times, and environmental impact. The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, substrate availability, required scale, and the laboratory's equipment and green chemistry priorities.

References

Application Notes and Protocols for the Bromination of Hydroxybenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Brominated Hydroxybenzothiazoles

Hydroxybenzothiazoles are a privileged scaffold in medicinal chemistry and materials science. The introduction of a bromine atom onto this framework is a pivotal synthetic transformation that unlocks access to a vast array of novel derivatives. Bromine's utility extends beyond its role as a simple substituent; it serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[1][2] These derivatized compounds are instrumental in the development of new therapeutic agents, molecular probes, and functional organic materials.[3]

This guide provides a comprehensive overview of the scientific principles and detailed laboratory protocols for the regioselective bromination of hydroxybenzothiazoles. We will delve into the underlying reaction mechanisms, compare key brominating agents, and offer step-by-step procedures to empower researchers in their synthetic endeavors.

The Mechanism: Electrophilic Aromatic Substitution (EAS)

The bromination of a hydroxybenzothiazole proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[4] This is a two-step process that involves the disruption and subsequent restoration of the aromaticity of the benzene portion of the benzothiazole ring.[5][6]

  • Generation and Attack of the Electrophile : The reaction begins with the attack of the electron-rich aromatic ring on an electrophilic bromine species (Br⁺). The hydroxyl (-OH) group is a potent activating group, meaning it donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[7] This activation is key to achieving successful bromination under relatively mild conditions. The attack forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex.[4][5]

  • Restoration of Aromaticity : In the second, rapid step, a base removes a proton (H⁺) from the carbon atom that formed the new bond with bromine. This collapses the intermediate, reforms the aromatic π-system, and yields the final brominated product.[4]

The hydroxyl group's activating nature directs the incoming electrophile primarily to the ortho and para positions relative to itself. The inherent electronic properties of the benzothiazole ring system will also influence the final regiochemical outcome.[8][9] Therefore, careful selection of reaction conditions is crucial for controlling which position is brominated.

EAS_Mechanism Figure 1: General Mechanism of Electrophilic Aromatic Bromination Start Hydroxybenzothiazole (Nucleophile) Intermediate Resonance-Stabilized Carbocation (Arenium Ion) Start->Intermediate Step 1: Attack (Rate-Determining) Electrophile Br⁺ (Electrophile) Electrophile->Intermediate Product Brominated Hydroxybenzothiazole Intermediate->Product Step 2: Deprotonation (Fast) Base Base Base->Intermediate H_Base H-Base⁺ Base->H_Base Removes H⁺

Caption: Figure 1: General Mechanism of Electrophilic Aromatic Bromination.

Selecting the Appropriate Brominating Agent

The choice of brominating agent is a critical parameter that dictates the reaction's selectivity, safety, and overall success. Two primary reagents are commonly employed for this transformation: N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Reactivity Milder, more selective.[7]Highly reactive, less selective.
Safety Crystalline solid, easier to handle.Corrosive, volatile, toxic liquid.[10][11]
Byproducts Succinimide (often water-soluble).Hydrobromic acid (HBr).
Selectivity Excellent for mono-bromination, especially of activated rings like phenols.[12][13]Prone to over-bromination (di- or tri-substitution).
Typical Use Preferred for achieving high regioselectivity and avoiding side reactions.[14]Used when high reactivity is needed and safety protocols are stringent.

For most applications involving hydroxybenzothiazoles, N-Bromosuccinimide (NBS) is the recommended reagent . Its solid form and more moderate reactivity provide a greater degree of control, minimizing the formation of polybrominated byproducts and enhancing the safety profile of the procedure.[8][12]

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed for the controlled monobromination of activated hydroxybenzothiazole substrates. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) often favors high para-selectivity.[12]

Materials and Equipment
  • Hydroxybenzothiazole substrate

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Magnetic stir plate

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the hydroxybenzothiazole substrate (1.0 eq).

  • Dissolution : Add anhydrous DMF to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.

  • Cooling : Place the flask in an ice bath and stir the solution, allowing it to cool to 0 °C. This helps to control the reaction exotherm and improve selectivity.

  • Reagent Addition : Add N-Bromosuccinimide (1.0-1.1 eq) to the cooled solution in small portions over 5-10 minutes. Adding it portion-wise prevents a rapid temperature increase.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching : Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an equal volume of cold water. This will precipitate the crude product and dissolve the DMF and succinimide byproduct.

  • Workup - Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like DCM or EtOAc (3x volumes).

  • Washing : Combine the organic layers and wash sequentially with:

    • Saturated aqueous Na₂S₂O₃ (to quench any unreacted bromine/NBS).

    • Saturated aqueous NaHCO₃ (to neutralize any acidic byproducts).

    • Brine (to remove bulk water).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure brominated hydroxybenzothiazole.

Protocol 2: Bromination using Elemental Bromine (Br₂)

CAUTION: This protocol involves elemental bromine, which is highly toxic, corrosive, and volatile. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[10][11]

Materials and Equipment
  • Hydroxybenzothiazole substrate

  • Elemental Bromine (Br₂)

  • Acetic Acid (glacial) or Carbon Tetrachloride (CCl₄)

  • Dropping funnel

  • All other equipment as listed in Protocol 1

Step-by-Step Methodology
  • Reaction Setup : In a chemical fume hood, add the hydroxybenzothiazole substrate (1.0 eq) to a round-bottom flask with a stir bar and dissolve it in glacial acetic acid.

  • Reagent Preparation : In a separate vial, carefully prepare a solution of elemental bromine (1.0 eq) in a small amount of the same reaction solvent.

  • Cooling : Cool the flask containing the substrate to 0 °C using an ice bath.

  • Reagent Addition : Transfer the bromine solution to a dropping funnel and add it dropwise to the stirring substrate solution over 15-30 minutes. A color change from reddish-brown to colorless usually indicates consumption of the bromine.

  • Reaction Monitoring : Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Quenching and Workup : Once complete, pour the mixture into a beaker of ice water. Cautiously add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the red/orange color of any excess bromine has disappeared.

  • Isolation and Purification : The product may precipitate from the aqueous mixture. If so, collect it by vacuum filtration. If not, proceed with an extractive workup as described in Protocol 1 (Steps 7-10).

Workflow Figure 2: General Experimental Workflow for Bromination Setup 1. Reaction Setup (Substrate + Solvent) Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Brominating Agent (NBS or Br₂) Cool->Add Monitor 4. Monitor by TLC Add->Monitor Quench 5. Quench Reaction (H₂O, Na₂S₂O₃) Monitor->Quench Reaction Complete Extract 6. Extraction & Washing Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify Product (Chromatography / Recrystallization) Dry->Purify

Caption: Figure 2: General Experimental Workflow for Bromination.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended for incidental contact).[10][15]

  • Engineering Controls : All manipulations involving elemental bromine or reactions that may release bromine vapors must be conducted inside a certified chemical fume hood.[16]

  • N-Bromosuccinimide (NBS) : NBS is an irritant and should be handled with care. Avoid inhalation of dust. It is light-sensitive and should be stored in a cool, dark place.[15]

  • Elemental Bromine (Br₂) : Bromine is a strong oxidizer, highly corrosive, and acutely toxic upon inhalation.[10][11] It can cause severe chemical burns on contact with skin. Always handle with extreme caution and have a bromine spill kit available.

  • Waste Disposal : Halogenated organic waste must be disposed of in a designated container according to institutional and local regulations.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of 2-arylbenzo[d]thiazol-4-ol derivatives, in particular, offers a pathway to novel compounds with significant potential in drug discovery.[3][4] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging the crucial carbon-carbon bond between the benzothiazole core and various aryl or heteroaryl partners.[5][6] This Nobel Prize-winning reaction is favored for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[7]

This guide provides a comprehensive overview and a detailed experimental protocol for the successful execution of the Suzuki-Miyaura coupling with 2-Bromobenzo[d]thiazol-4-ol. A key challenge addressed herein is the presence of a free hydroxyl group on the aryl halide, which can potentially interfere with the catalytic cycle. The protocols and insights presented are designed to navigate these challenges, enabling the efficient synthesis of the desired 2-arylbenzo[d]thiazol-4-ol products.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step, often rate-limiting, involves the insertion of the palladium into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order: I > Br > OTf >> Cl.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond in the desired product (2-arylbenzo[d]thiazol-4-ol) and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X (Palladium(II) Complex) Pd(0)L2->Ar-Pd(II)-X Ar-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R Ar-Pd(II)(L2)-R Ar-Pd(II)-X->Ar-Pd(II)-R R-B(OR)2 Base Transmetalation->Ar-Pd(II)-R Ar-Pd(II)-R->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Synthesis: The Role of the Hydroxyl Group

The presence of a free hydroxyl group on the 2-bromobenzothiazole scaffold introduces a potential complication. The phenolic proton is acidic and can react with the base required for the transmetalation step. However, extensive research on the Suzuki-Miyaura coupling of bromophenols has demonstrated that the reaction can proceed efficiently without the need for a protecting group for the hydroxyl moiety, provided the reaction conditions are carefully selected.[9][10] The choice of a suitable base is critical to ensure the activation of the boronic acid without deactivating the catalyst or promoting unwanted side reactions.

Detailed Experimental Protocol: Synthesis of 2-(Aryl)benzo[d]thiazol-4-ol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Execution

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reagents (this compound, Arylboronic acid, K3PO4, Pd2(dba)3, SPhos) start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents (Toluene and Water) inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C or microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%), and the ligand, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 mmol, 3 mol%). Add the catalyst and ligand to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.

  • Solvent Addition: To the flask, add anhydrous, degassed toluene (4 mL) followed by degassed water (0.4 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, for potentially improved yields and shorter reaction times, microwave irradiation can be employed.[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(aryl)benzo[d]thiazol-4-ol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides a guide to common issues and potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper degassing techniques to prevent catalyst oxidation. Use a fresh batch of palladium catalyst.
Insufficiently strong baseTry a stronger base such as Cs₂CO₃ or K₂CO₃.
Low reaction temperatureIncrease the reaction temperature or consider using microwave irradiation.
Inappropriate ligandScreen other phosphine ligands, such as XPhos or RuPhos, which are known to be effective for challenging couplings.
Formation of Side Products Homocoupling of the boronic acidEnsure a strictly inert atmosphere. Use a slight excess of the aryl halide.
Protodeborylation of the boronic acidUse anhydrous solvents and ensure the base is dry. Minimize reaction time.
Dehalogenation of the starting materialUse a non-coordinating solvent. Avoid amine bases if possible.
Difficulty in Purification Co-elution of product and byproductsOptimize the chromatographic conditions (solvent system, gradient). Consider recrystallization.

Applications in Drug Discovery

The 2-arylbenzo[d]thiazol-4-ol scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for their potential as:

  • Anticancer Agents: Many benzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[4][11]

  • Antimicrobial and Antifungal Agents: The benzothiazole nucleus is a key component of several antimicrobial and antifungal drugs.[1][3]

  • Enzyme Inhibitors: Functionalized benzothiazoles have been developed as inhibitors for a range of enzymes implicated in disease.[1]

The Suzuki-Miyaura coupling provides a modular and efficient route to synthesize libraries of these compounds for structure-activity relationship (SAR) studies, a critical step in the drug development process.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-arylbenzo[d]thiazol-4-ol derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, the challenges posed by the free hydroxyl group can be overcome. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for researchers aiming to synthesize these medicinally important compounds, thereby accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 2-Bromobenzo[d]thiazol-4-ol, a key heterocyclic building block in medicinal chemistry.

The benzothiazole scaffold is a recurring feature in compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The ability to selectively introduce an amino functionality at the C2 position of the benzothiazole ring opens up a facile route to a diverse library of novel drug candidates. However, the presence of a hydroxyl group at the C4 position introduces a significant challenge: the potential for competitive O-arylation. This guide will address this challenge by providing a protocol optimized for chemoselective N-arylation, along with a thorough discussion of the underlying mechanistic principles and troubleshooting strategies.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][2] A general understanding of this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for effective troubleshooting.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[2]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Product Product Ar-Pd(II)(L)-NR'R''->Product Ar-NR'R''

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Optimizing the Reaction: Key Parameters for Success

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. The electron-rich nature of the benzothiazole ring and the presence of the acidic hydroxyl group necessitate a tailored approach.

ParameterRecommendation for this compoundRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[1]
Ligand BrettPhos or XPhos Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition of electron-rich heteroaryl halides and facilitating the reductive elimination step. BrettPhos, in particular, has shown excellent performance in the selective N-arylation of aminophenols, making it a prime candidate for this substrate.
Base LiHMDS (Lithium bis(trimethylsilyl)amide) or Cs₂CO₃ (Cesium carbonate)The choice of base is critical for achieving chemoselectivity. A strong, non-nucleophilic base like LiHMDS can be effective, especially when proton tolerance is required due to the hydroxyl group.[1] Weaker inorganic bases like Cs₂CO₃ can also be employed to minimize side reactions, though they may require higher temperatures. Strong alkoxide bases like NaOtBu should be used with caution as they can promote competitive O-arylation.
Solvent Toluene or 1,4-Dioxane Anhydrous, aprotic solvents are essential. Toluene is a common and effective choice. 1,4-Dioxane is also widely used, but its higher boiling point may be advantageous for less reactive substrates.
Temperature 80-110 °CThe optimal temperature will depend on the specific amine and catalytic system used. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the ideal temperature.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization may be necessary for specific amines.

Materials:

  • This compound

  • Amine of choice

  • Pd₂(dba)₃

  • BrettPhos

  • LiHMDS (1.0 M solution in THF)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask or a sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

Figure 2: High-level workflow for the Buchwald-Hartwig amination protocol.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and BrettPhos (0.02-0.10 equiv).

    • Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the amine (1.2-1.5 equiv) via syringe.

    • Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).

    • Slowly add the LiHMDS solution (1.5-2.0 equiv) to the reaction mixture at room temperature. The mixture may change color.

  • Reaction:

    • Immerse the reaction flask in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aminobenzo[d]thiazol-4-ol derivative.

Troubleshooting Guide: Navigating Potential Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of inert gas.- Use anhydrous and degassed solvents.- Increase the reaction temperature in increments of 10 °C.
Formation of O-arylated Byproduct - Use of a strong, nucleophilic base (e.g., NaOtBu)- High reaction temperature- Switch to a less nucleophilic base such as LiHMDS or a weaker inorganic base like Cs₂CO₃.- Consider protecting the hydroxyl group as a methyl or benzyl ether prior to the amination.[3] The protecting group can be removed in a subsequent step.
Formation of Hydrodehalogenated Byproduct - β-hydride elimination from the palladium-amido intermediate- This is more common with primary amines. Ensure the use of a bulky ligand like BrettPhos, which can disfavor this side reaction.- Lowering the reaction temperature may also help.
Difficulty in Product Purification - Presence of residual palladium catalyst or ligand byproducts- After the aqueous work-up, consider washing the organic layer with a solution of a thiol-functionalized resin to scavenge residual palladium.- Careful optimization of the chromatography conditions is key.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of novel, biologically relevant molecules. By carefully selecting the appropriate palladium catalyst, a bulky phosphine ligand such as BrettPhos, and a suitable base, high yields of the desired N-arylated product can be achieved with excellent chemoselectivity. This guide provides a robust starting point for researchers in drug discovery and development to harness the full potential of this important C-N bond-forming reaction.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 2-Bromobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromobenzo[d]thiazol-4-ol in Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer therapies.[1] The specific compound, this compound, represents a particularly valuable starting material for the synthesis of novel therapeutics. Its structure offers three key points for chemical modification: the bromine atom at the 2-position, the hydroxyl group at the 4-position, and the aromatic backbone. This guide focuses on the strategic derivatization of the hydroxyl group, a critical step in modulating the compound's physicochemical properties and, consequently, its biological activity.

The derivatization of the hydroxyl group allows for the introduction of a diverse array of functional groups, enabling the exploration of structure-activity relationships (SAR). For instance, converting the hydroxyl group to an ether or an ester can significantly alter the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, the bromine atom at the 2-position can be subsequently modified, for example, through Suzuki-Miyaura cross-coupling reactions, to introduce further complexity and diversity into the molecular scaffold.[1]

This application note provides detailed protocols for the O-alkylation and O-acylation of this compound, offering researchers a practical guide to synthesizing a library of derivatives for drug discovery and development programs.

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[2][3] This reaction proceeds via an SN2 mechanism, where the alkoxide acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2][3]

Causality Behind Experimental Choices
  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group of this compound to form the more nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic byproduct (H₂ gas) that does not interfere with the reaction.[4] Potassium carbonate (K₂CO₃) is a milder and less hazardous alternative, often used in polar aprotic solvents like DMF.

  • Choice of Alkylating Agent: Primary alkyl halides (e.g., iodomethane, ethyl bromide) are ideal for this SN2 reaction as they are less sterically hindered, minimizing the competing elimination reaction.[2][3]

  • Choice of Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred. These solvents can solvate the cation of the alkoxide but do not solvate the nucleophilic anion as strongly as protic solvents, thus enhancing its reactivity.[3]

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start This compound + Alkyl Halide deprotonation Deprotonation with Base (e.g., NaH in THF) start->deprotonation Add to reaction vessel alkylation Nucleophilic Attack (SN2) (Formation of Ether Linkage) deprotonation->alkylation Formation of alkoxide quench Quench Reaction (e.g., with water) alkylation->quench Reaction completion extract Extraction (e.g., with Ethyl Acetate) quench->extract purify Purification (Column Chromatography) extract->purify product 4-Alkoxy-2-bromobenzothiazole purify->product

Caption: Workflow for O-Alkylation of this compound.

Protocol 1: Synthesis of 4-Methoxy-2-bromobenzothiazole

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add iodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-methoxy-2-bromobenzothiazole.

Data Presentation: O-Alkylation Derivatives

DerivativeAlkylating AgentBaseSolventTypical Yield (%)
4-Methoxy-2-bromobenzothiazoleIodomethaneNaHTHF85-95
4-Ethoxy-2-bromobenzothiazoleIodoethaneNaHTHF80-90
4-(Benzyloxy)-2-bromobenzothiazoleBenzyl bromideK₂CO₃DMF75-85

Part 2: O-Acylation to Synthesize Ester Derivatives

O-acylation is a fundamental transformation that converts the hydroxyl group into an ester. This is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base.

Causality Behind Experimental Choices
  • Choice of Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are highly reactive and provide good yields. Acid anhydrides (e.g., acetic anhydride) are also effective and are often used for acetylation.

  • Choice of Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is commonly used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting material and drives the reaction to completion.

  • Choice of Solvent: An inert aprotic solvent such as dichloromethane (DCM) or THF is typically used.

Experimental Workflow: O-Acylation

O_Acylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start This compound + Acylating Agent mixing Combine Reactants with Base (e.g., Et3N in DCM) start->mixing Add to reaction vessel acylation Nucleophilic Acyl Substitution (Formation of Ester) mixing->acylation Stir at room temp. wash Aqueous Wash (e.g., with NaHCO3 soln.) acylation->wash Reaction completion extract Extraction (e.g., with DCM) wash->extract purify Purification (Column Chromatography) extract->purify product 2-Bromobenzothiazol-4-yl Ester purify->product

Caption: Workflow for O-Acylation of this compound.

Protocol 2: Synthesis of 2-Bromobenzothiazol-4-yl acetate

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C.

  • Add acetyl chloride (1.2 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 2-bromobenzothiazol-4-yl acetate.

Data Presentation: O-Acylation Derivatives

DerivativeAcylating AgentBaseSolventTypical Yield (%)
2-Bromobenzothiazol-4-yl acetateAcetyl chlorideEt₃NDCM90-98
2-Bromobenzothiazol-4-yl benzoateBenzoyl chloridePyridineDCM85-95
2-Bromobenzothiazol-4-yl pivalatePivaloyl chlorideEt₃NDCM80-90

Part 3: Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the products. For O-alkylation products, the appearance of new signals corresponding to the alkyl group protons and carbons is expected. For O-acylation products, a downfield shift of the aromatic protons ortho to the ester group and the appearance of signals for the acyl group will be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the desired functional group. For ethers, the disappearance of the broad O-H stretch from the starting material is indicative of a successful reaction. For esters, the appearance of a strong C=O stretching band around 1750-1735 cm⁻¹ is a key diagnostic feature.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Part 4: Subsequent Transformations - The Suzuki-Miyaura Cross-Coupling

A significant advantage of retaining the 2-bromo substituent is its availability for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position, dramatically expanding the chemical space accessible from the derivatized this compound core.

Conceptual Workflow: Suzuki Coupling of Derivatized Product

Suzuki_Coupling_Workflow cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product start 4-Alkoxy/Acyloxy-2-bromobenzothiazole reactants Arylboronic Acid + Pd Catalyst + Base start->reactants Combine in Solvent coupling Cross-Coupling Reaction reactants->coupling Heat product 4-Alkoxy/Acyloxy-2-arylbenzothiazole coupling->product Work-up & Purification

Caption: Conceptual workflow for Suzuki coupling of derivatized products.

The ability to perform these sequential modifications highlights the utility of this compound as a versatile building block in the synthesis of complex molecules with potential therapeutic applications.

References

Application Notes and Protocols: 2-Bromobenzo[d]thiazol-4-ol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold and Key Intermediates

The benzothiazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including antimicrobial, anticancer, and neuroprotective agents.[1] The ability to strategically functionalize the benzothiazole scaffold is paramount for the exploration of new chemical space in drug discovery. 2-Bromobenzo[d]thiazol-4-ol is a valuable, yet specialized, intermediate that offers synthetic chemists a powerful tool for molecular elaboration. The presence of a reactive bromine atom at the 2-position, coupled with a hydroxyl group on the benzene ring, allows for sequential and regioselective derivatization, making it a highly sought-after building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis of this compound and its application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Proposed Synthesis of this compound

A direct, high-yielding synthesis of this compound from commercially available starting materials is not extensively documented. Therefore, a robust two-step synthetic sequence is proposed, commencing with the synthesis of the 2-amino precursor, followed by a diazotization and Sandmeyer-type bromination.

Synthesis_Workflow 2-Aminophenol 2-Aminophenol Intermediate_A 2-Aminobenzo[d]thiazol-4-ol 2-Aminophenol->Intermediate_A Cyclization KSCN_Br2 1. KSCN, Br₂, AcOH 2. Neutralization Final_Product This compound Intermediate_A->Final_Product Diazotization/ Bromination Sandmeyer 1. NaNO₂, HBr 2. CuBr

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Aminobenzo[d]thiazol-4-ol

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[2][3] The reaction proceeds via an electrophilic thiocyanation of an aniline derivative, followed by intramolecular cyclization.

Materials:

  • 2-Aminophenol

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Aqueous Ammonia (NH₄OH)

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve 2-aminophenol (1.0 equiv) and potassium thiocyanate (2.2 equiv) in glacial acetic acid.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.1 equiv) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker of ice water, which should result in the precipitation of the hydrobromide salt of the product.

  • Filter the precipitate and wash with cold water.

  • Resuspend the solid in water and neutralize with aqueous ammonia until the pH is approximately 8-9 to afford the free amine.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum to yield 2-aminobenzo[d]thiazol-4-ol.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5]

Materials:

  • 2-Aminobenzo[d]thiazol-4-ol

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Standard laboratory glassware

Procedure:

  • To a flask cooled in an ice-salt bath to -5 to 0 °C, add 2-aminobenzo[d]thiazol-4-ol (1.0 equiv) to a solution of hydrobromic acid.

  • Slowly add an aqueous solution of sodium nitrite (1.1 equiv) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

Technique Predicted Data
¹H NMR The spectrum is expected to show three aromatic protons in the range of δ 6.8-7.5 ppm, likely as a complex multiplet or a set of doublets and a triplet. A broad singlet corresponding to the phenolic -OH proton would appear further downfield and its position would be dependent on the solvent and concentration.
¹³C NMR Expected to show 7 distinct signals. The carbon bearing the bromine atom (C2) would be significantly downfield. The carbon attached to the hydroxyl group (C4) would also be downfield. The remaining aromatic carbons would appear in the typical range of δ 110-155 ppm.
Mass Spec. (MS) The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at M and M+2 of nearly equal intensity. The exact mass would be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Applications in Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is primed for participation in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryl and heteroaryl compounds.[9][10] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.

Suzuki_Coupling Start_Mat This compound Product 2-Arylbenzo[d]thiazol-4-ol Start_Mat->Product Suzuki-Miyaura Coupling Reagents R-B(OH)₂ Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 2-arylbenzo[d]thiazol-4-ol.

Table of Representative Suzuki Coupling Partners and Conditions:

Arylboronic Acid Palladium Catalyst Base Solvent Approx. Yield (%) *
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O75-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O80-95
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene70-85
Yields are estimates based on similar transformations and will vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13]

Buchwald_Hartwig Start_Mat This compound Product 2-(Amino)benzo[d]thiazol-4-ol Start_Mat->Product Buchwald-Hartwig Amination Reagents R¹R²NH Pd Catalyst, Base

Caption: Buchwald-Hartwig amination of this compound.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This general protocol can be adapted for various primary and secondary amines.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-(amino)benzo[d]thiazol-4-ol derivative.

Table of Representative Amines and Conditions for Buchwald-Hartwig Amination:

Amine Catalyst System (Pd/Ligand) Base Solvent Approx. Yield (%) *
MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene80-95
AnilinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane75-90
BenzylaminePd(OAc)₂ / RuPhosLiHMDSToluene70-88
Yields are estimates based on similar transformations and will vary depending on the specific substrate and reaction conditions.

Conclusion

This compound serves as a highly valuable and versatile intermediate for the synthesis of complex molecules of interest to the pharmaceutical and materials science industries. The synthetic and application protocols detailed in this guide provide a solid foundation for researchers to utilize this building block in their synthetic campaigns. The strategic positioning of the bromo and hydroxyl functionalities allows for a diverse range of subsequent chemical transformations, paving the way for the discovery of novel compounds with potentially significant biological activities.

References

The Strategic Application of 2-Bromobenzo[d]thiazol-4-ol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged scaffold," a framework that consistently appears in molecules exhibiting a wide array of biological activities.[1][2] This bicyclic heterocycle, with its inherent aromaticity and the presence of both nitrogen and sulfur heteroatoms, provides a unique electronic and structural environment for molecular interactions with biological targets.[1] Within this esteemed class of compounds, 2-Bromobenzo[d]thiazol-4-ol emerges as a particularly versatile building block for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 2-position and a hydroxyl group at the 4-position offers orthogonal reactivity, enabling chemists to elaborate the molecule in multiple dimensions to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, present detailed protocols for its derivatization, and discuss the potential biological activities of the resulting compounds, with a focus on anticancer and antimicrobial applications.

Synthetic Versatility: A Gateway to Diverse Chemical Space

The true power of this compound lies in its potential for diversification. The 2-bromo substituent serves as an excellent handle for a variety of cross-coupling reactions and nucleophilic substitutions, while the 4-hydroxyl group can be functionalized through etherification, esterification, or used to modulate the electronic properties of the aromatic system.

Proposed Synthesis of this compound

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of 2-Amino-3-nitrophenol This step can be achieved through the nitration of 2-aminophenol under controlled conditions.

Step 2: Thiolation to form 2-Amino-3-nitro-thiophenol This transformation can be accomplished using various methods, such as the Newman-Kwart rearrangement or by reacting a diazonium salt with a sulfur source.

Step 3: Reduction of the Nitro Group The nitro group can be selectively reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation, yielding 2,3-diaminothiophenol.

Step 4: Cyclization and Bromination The resulting 2,3-diaminothiophenol can be cyclized and brominated in a one-pot reaction. A common method for forming 2-aminobenzothiazoles involves reaction with potassium thiocyanate and bromine in acetic acid.[3] To achieve the 2-bromo-4-hydroxy functionality, a Sandmeyer-type reaction on the corresponding 2-aminobenzothiazol-4-ol could be employed.

Application in the Synthesis of Bioactive Molecules

The strategic positioning of the bromo and hydroxyl groups on the benzothiazole scaffold allows for the synthesis of a wide range of derivatives with potential therapeutic applications.

Anticancer Drug Discovery

The benzothiazole scaffold is a core component of numerous compounds with significant antitumor properties.[4] Derivatives of brominated benzothiazoles have demonstrated potent cytotoxic effects against various cancer cell lines.[5]

Nucleophilic Substitution at the 2-Position: The 2-bromo group is highly susceptible to nucleophilic aromatic substitution, providing a straightforward route to introduce various functionalities. A key transformation is the reaction with amines to yield 2-aminobenzothiazole derivatives, which are themselves versatile intermediates for further elaboration.[5]

Protocol 2: Synthesis of 2-Amino-Substituted Benzothiazole Derivatives

This protocol outlines the general procedure for the nucleophilic substitution of the 2-bromo group with an amine.

Reagents and Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • A suitable solvent (e.g., ethanol, DMF, or dioxane)

  • A base (e.g., triethylamine or potassium carbonate, if necessary)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the desired amine (1.2 equivalents) to the solution. If the amine salt is used, add a suitable base to liberate the free amine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Derivatization of the 2-Amino Group: The resulting 2-aminobenzothiazol-4-ol can be further functionalized. For example, acylation with acid chlorides or anhydrides can introduce amide functionalities, which are common in bioactive molecules.[5]

G A This compound B Nucleophilic Substitution (e.g., with R-NH2) A->B Step 1 C 2-(Alkyl/Aryl)aminobenzo[d]thiazol-4-ol B->C D Acylation (e.g., with R'-COCl) C->D Step 2 E N-(benzo[d]thiazol-2-yl)-N-(alkyl/aryl)acetamide derivatives D->E F Potential Anticancer Agents E->F Biological Activity

Cross-Coupling Reactions: The 4-bromo position on related benzothiazoles can be utilized for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups.[6] While our target molecule has a hydroxyl group at this position, the 2-bromo substituent can undergo similar palladium-catalyzed cross-coupling reactions to introduce carbon-carbon bonds, further expanding the accessible chemical space.

Antimicrobial Drug Discovery

Thiazole-containing molecules have demonstrated promising broad-spectrum antimicrobial activity.[1] The functionalization of the this compound scaffold can lead to the development of novel antibacterial and antifungal agents. The synthesis of benzothiazole-triazole-thiadiazole hybrids from 2-chloro-4-bromobenzothiazole has been reported, and these compounds have shown antimicrobial properties.[7] A similar strategy can be employed starting from this compound.

Protocol 3: Synthesis of Benzothiazole-Triazole Hybrids

This protocol is adapted from the synthesis of related hybrids and outlines a potential route to novel antimicrobial agents.[7]

Step 1: Synthesis of 2-Hydrazinylbenzo[d]thiazol-4-ol

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

  • Reflux the reaction mixture for 6 hours.

  • After cooling, filter the precipitated solid, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of 5-(4-Hydroxybenzo[d]thiazol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of 2-hydrazinylbenzo[d]thiazol-4-ol (1 equivalent) and phenyl isothiocyanate (1 equivalent) in ethanol for 8 hours.

  • Filter the resulting solid and reflux it in a 2N NaOH solution for 6 hours.

  • Cool the solution, filter, and acidify the filtrate with dilute HCl.

  • Filter the precipitated product, wash with water, and recrystallize from ethanol.

G

Mechanism of Action and Biological Targets

While the specific biological targets for derivatives of this compound are yet to be elucidated, the broader class of benzothiazole-based compounds has been shown to interact with a variety of enzymes and receptors. Many benzothiazole-based anticancer agents are known to induce apoptosis through various signaling pathways.[5] For instance, some 2-aminobenzothiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][9]

Quantitative Data Summary

The following table summarizes the anticancer activity of representative brominated benzothiazole derivatives, providing an indication of the potential potency that can be achieved through the derivatization of a 2-bromobenzothiazole scaffold.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast)18.10[5]
Morpholine based thiourea bromobenzothiazoleHeLa (Cervical)38.85[5]
Dichlorophenyl containing chlorobenzothiazoleHOP-92 (Non-small cell lung)0.0718[5]
Indole based semicarbazide chlorobenzyl benzothiazoleHT-29 (Colon)0.024[5]
Indole based semicarbazide chlorobenzyl benzothiazoleH460 (Lung)0.29[5]
Indole based semicarbazide chlorobenzyl benzothiazoleA549 (Lung)0.84[5]

Conclusion and Future Directions

This compound represents a highly promising, albeit underexplored, starting material for the synthesis of novel, biologically active compounds. Its dual reactivity allows for the creation of diverse chemical libraries for screening against a multitude of therapeutic targets. The protocols and applications outlined in this guide, though in some cases extrapolated from closely related analogues, provide a solid foundation for researchers to begin exploring the potential of this versatile scaffold. Future research should focus on the development of an efficient and scalable synthesis of this compound and a systematic exploration of its derivatization to uncover new lead compounds for the treatment of cancer, infectious diseases, and other conditions. The continued investigation of the benzothiazole nucleus will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from 2-Bromobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development of novel antimicrobial agents derived from the versatile scaffold, 2-Bromobenzo[d]thiazol-4-ol. Recognizing the escalating threat of antimicrobial resistance, the exploration of new chemical entities is paramount. Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest due to their wide range of pharmacological activities, including potent antimicrobial effects.[1][2][3] This document outlines detailed protocols for the strategic chemical modification of this compound, leveraging its two reactive sites—the bromine atom at the 2-position and the hydroxyl group at the 4-position. We present step-by-step methodologies for derivatization via Suzuki and Buchwald-Hartwig cross-coupling reactions, as well as Williamson ether synthesis. Furthermore, we provide standardized protocols for the in vitro evaluation of the synthesized compounds, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and assessment of cytotoxicity using the MTT assay. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapeutics.

Introduction: The Rationale for Benzothiazole-Based Antimicrobial Drug Discovery

The global health landscape is increasingly threatened by the rise of multidrug-resistant (MDR) pathogens, rendering many current antibiotic therapies ineffective. This has created an urgent need for the discovery and development of novel antimicrobial agents with unique mechanisms of action. The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][3] The antimicrobial potential of benzothiazole derivatives is well-documented, with studies indicating that these compounds can exert their effects by inhibiting essential bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase.[1][3][4]

The starting material, this compound, offers a strategic entry point for the creation of a diverse chemical library. The bromine atom at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. Concurrently, the phenolic hydroxyl group at the 4-position can be readily functionalized, for instance, through etherification, to further explore the structure-activity relationship (SAR). This dual-handle approach enables a systematic investigation of how different substituents at these two key positions influence antimicrobial potency, spectrum of activity, and selectivity.

This application note provides a logical workflow, from the synthesis of the core scaffold to the biological evaluation of its derivatives, to guide researchers in this promising area of drug discovery.

Synthesis of the Core Scaffold: this compound

A reliable synthesis of the starting material is foundational to any drug discovery campaign. The following protocol outlines a plausible multi-step synthesis of this compound, adapted from established methodologies for related benzothiazole structures.

Synthetic Workflow Overview

The proposed synthesis begins with the commercially available 2-aminophenol and proceeds through thiocyanation, cyclization to form the 2-aminobenzothiazol-4-ol intermediate, followed by a Sandmeyer-type reaction to install the bromine at the 2-position.

Synthesis_Workflow A 2-Aminophenol B Thiocyanation (KSCN, Br2, Acetic Acid) A->B Step 1 C 2-Amino-4-hydroxybenzothiazole B->C D Diazotization (NaNO2, HBr) C->D Step 2 E Sandmeyer Reaction (CuBr) D->E F This compound E->F Step 3

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-hydroxybenzothiazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-aminophenol (1 equivalent) in glacial acetic acid.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 2.2 equivalents) to the solution and stir until fully dissolved.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. Prepare a solution of bromine (Br₂, 2.2 equivalents) in glacial acetic acid and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-4-hydroxybenzothiazole.

Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Suspend 2-Amino-4-hydroxybenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the suspension to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr. Add the cold diazonium salt solution slowly to the CuBr solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization of the Core Scaffold

The 2-bromo and 4-hydroxyl groups are versatile handles for introducing molecular diversity. The following sections detail protocols for key derivatization reactions.

Suzuki Cross-Coupling at the 2-Position

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-bromo position with various aryl or heteroaryl boronic acids.

Suzuki_Coupling Start This compound Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Start->Reagents Product 2-Aryl-benzo[d]thiazol-4-ol Reagents->Product Heat

Caption: General workflow for Suzuki cross-coupling.

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Buchwald-Hartwig Amination at the 2-Position

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 2-position.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents) in a Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the 2-amino-substituted benzothiazole derivative.

Williamson Ether Synthesis at the 4-Position

This classic reaction is used to convert the phenolic hydroxyl group into an ether, introducing a variety of alkyl or aryl groups.

Protocol:

  • Deprotonation: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution) and stir at room temperature for 30-60 minutes to form the alkoxide.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 4-12 hours until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

In Vitro Antimicrobial and Cytotoxicity Evaluation

Once a library of derivatives has been synthesized, the next critical step is to assess their biological activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.[5][6][7]

MIC_Workflow A Prepare serial 2-fold dilutions of test compounds in a 96-well plate B Add standardized bacterial inoculum (~5x10^5 CFU/mL) to each well A->B C Incubate at 37°C for 16-24 hours B->C D Visually inspect for turbidity. MIC is the lowest concentration with no visible growth C->D

Caption: Workflow for the broth microdilution MIC assay.

Protocol (following CLSI/EUCAST guidelines): [8][9][10]

  • Preparation of Compounds: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13]

Protocol:

  • Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37 °C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the toxicity of promising antimicrobial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • MTT Addition: Remove the medium containing the compounds and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Data Interpretation and Future Directions

The data generated from these assays will allow for a comprehensive evaluation of the synthesized benzothiazole derivatives.

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the MIC and cytotoxicity data will help establish a clear SAR. Key questions to address include:

  • Which types of substituents at the 2-position (aryl, heteroaryl, alkylamino, etc.) lead to the highest antimicrobial potency?

  • How does modification of the 4-hydroxyl group (e.g., conversion to ethers of varying chain lengths) affect activity and selectivity?

  • Is there a correlation between the physicochemical properties (e.g., lipophilicity, electronic effects) of the substituents and the observed biological activity?

Selectivity Index

A crucial parameter for a potential drug candidate is its selectivity index (SI), calculated as the ratio of its cytotoxicity (IC₅₀) to its antimicrobial activity (MIC).

SI = IC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to mammalian cells. Compounds with a high SI should be prioritized for further investigation.

Representative Data Tables

The following tables illustrate how to organize the synthesized data for clear comparison.

Table 1: Antimicrobial Activity of 2,4-Disubstituted Benzothiazole Derivatives

Compound IDR¹ (at C2-position)R² (at C4-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BTZ-01-Br-OH64>128
BTZ-02Phenyl-OH1632
BTZ-034-Fluorophenyl-OH816
BTZ-04Morpholinyl-OH3264
BTZ-05-Br-OCH₃3264
BTZ-064-Fluorophenyl-OCH₃48
CiprofloxacinN/AN/A0.50.25

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds

Compound IDMIC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI)
BTZ-038>100>12.5
BTZ-0648020
Concluding Remarks and Next Steps

This application note provides a foundational workflow for the synthesis and evaluation of novel antimicrobial agents based on the this compound scaffold. Compounds demonstrating high potency (low MIC), bactericidal activity (low MBC/MIC ratio), and a favorable selectivity index should be advanced to the next stage of drug discovery. This includes mechanism of action studies, in vivo efficacy testing in animal models of infection, and further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The versatility of the benzothiazole core, combined with the systematic approach outlined here, offers a promising pathway to the development of new therapeutics to combat the growing challenge of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Synthesis of 2,4-Disubstituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-disubstituted benzothiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Benzothiazoles are a cornerstone in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4]

The introduction of substituents at the 2- and 4-positions, however, presents unique synthetic challenges that can impact yield, purity, and scalability. This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2,4-disubstituted benzothiazoles.

Q1: What are the most prevalent starting materials for synthesizing 2,4-disubstituted benzothiazoles?

The most common and versatile approach involves the condensation and subsequent cyclization of a 4-substituted-2-aminothiophenol with a functionalized reactant that provides the C2-substituent.[5] The choice of this second reactant dictates the nature of the 2-position substituent and includes a wide range of compounds such as:

  • Aldehydes and Ketones: To synthesize 2-aryl, 2-heteroaryl, or 2-alkyl benzothiazoles.[1][6]

  • Carboxylic Acids or Acyl Halides: Also used for 2-alkyl or 2-aryl substituents, often requiring dehydrating agents or higher temperatures.[5][7][8]

  • Nitriles: A copper-catalyzed method allows for the condensation of 2-aminothiophenols with nitriles to yield 2-substituted benzothiazoles.[9]

Q2: How can I effectively monitor the progress of my benzothiazole synthesis?

Thin-layer chromatography (TLC) is the most standard and efficient technique for monitoring reaction progress.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot.[10] Visualization is typically achieved using UV light, as the aromatic benzothiazole core is UV-active, or by staining with iodine vapor.[10]

Q3: What are the critical safety precautions when handling 4-substituted-2-aminothiophenols?

Yes, several precautions are essential. 2-Aminothiophenol and its derivatives are highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfide-linked dimers and polymers.[11] This not only reduces the purity of the starting material but is a primary cause of low yields and tar formation. It is also a thiol, meaning it has a potent, unpleasant odor. Therefore, always:

  • Handle in a well-ventilated fume hood.

  • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) where possible.[11]

  • Use freshly purified or newly opened starting materials to minimize oxidized impurities.[11]

  • Consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Q4: Why can introducing a substituent at the 4-position be particularly challenging?

The primary challenge arises from steric hindrance. A bulky substituent at the 4-position (ortho to the amine group) can sterically impede the approach of the second reactant and hinder the key intramolecular cyclization step required to form the thiazole ring. This can lead to lower reaction rates and yields compared to syntheses involving 5-, 6-, or 7-substituted 2-aminothiophenols.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My reaction is producing a significant amount of dark, tar-like material, and the yield of my desired benzothiazole is low.

A: This is a classic and frequently encountered issue, almost always pointing to the degradation of your 2-aminothiophenol starting material.

  • Primary Cause: The formation of dark, insoluble materials strongly indicates the oxidation and subsequent polymerization of 2-aminothiophenol.[11] The thiol group (-SH) is easily oxidized to form disulfide (-S-S-) bonds, leading to dimers and dark, polymeric byproducts.[11]

  • Causality: Harsh reaction conditions, such as excessively high temperatures or the presence of strong oxidizing agents, can accelerate this degradation.[11] Exposure to air (oxygen) is often a sufficient catalyst for this unwanted side reaction.[11]

  • Solutions & Pro-Tips:

    • Purify the Starting Material: If possible, purify the 4-substituted-2-aminothiophenol by distillation or recrystallization immediately before use to remove any oxidized impurities.[11]

    • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction. Assemble your glassware hot, cool under a stream of nitrogen or argon, and maintain a positive pressure of inert gas throughout the experiment.[11]

    • Control Temperature: Avoid aggressive heating. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[11]

    • Select Mild Oxidants: If an oxidant is required for the final aromatization step, choose mild reagents. In many modern protocols, dimethyl sulfoxide (DMSO) or even air can serve as a sufficiently gentle oxidant.[6][7]

Problem 2: My TLC analysis shows the starting materials are consumed, but the yield of the final product is very low.

A: This often indicates that the reaction is stopping at an intermediate stage or that side reactions are consuming the product as it forms.

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions & Scientific Rationale
Incomplete Cyclization The intermediate Schiff base (from an aldehyde) or amide (from a carboxylic acid) may not be cyclizing efficiently. This can be due to steric hindrance or insufficient activation. Solution: Ensure your catalyst is active and appropriate. For condensations with carboxylic acids, a strong dehydrating agent like polyphosphoric acid (PPA) or Lawesson's reagent may be necessary.[5][12] For aldehyde condensations, a Brønsted or Lewis acid catalyst can promote cyclization.[13]
Formation of Benzothiazoline The cyclization may have occurred, but the final dehydrogenation (oxidation) step to form the aromatic benzothiazole is incomplete.[11] This is common when bulky substituents hinder aromatization. Solution: Increase the reaction time or temperature moderately. Ensure a suitable oxidant is present; if running under a strictly inert atmosphere, a stoichiometric oxidant may need to be added.
Suboptimal Temperature The reaction temperature can be critical. Some reactions proceed well at room temperature, while others require reflux.[10] Solution: If the yield is low at room temperature, try gradually increasing the heat. Conversely, if side products are observed at elevated temperatures, lowering the temperature may be beneficial.[10]
Dimerization Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimeric byproducts.[11] This is more likely at higher reactant concentrations. Solution: Employ high-dilution principles by using a larger volume of solvent or by adding one of the reactants slowly via a syringe pump.

Problem 3: My desired product is difficult to purify by column chromatography.

A: The basic nitrogen atom in the benzothiazole ring can interact strongly with the acidic silica gel, leading to significant band tailing or streaking. Additionally, non-polar byproducts may have very similar Rf values to your product.

  • Solutions & Pro-Tips:

    • Modify the Eluent: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or a concentrated ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to much sharper, more symmetrical peaks.

    • Attempt Recrystallization: Recrystallization is an excellent alternative to chromatography for crystalline solids. It is often more effective at removing closely-related impurities and is more scalable. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like neutral alumina for your column chromatography.

Visualized Mechanisms and Workflows

Understanding the underlying chemical transformations and having a logical troubleshooting plan are critical for success.

Core Reaction Mechanism

The most common pathway for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde, which proceeds through a benzothiazoline intermediate.

Benzothiazole Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 4-Substituted 2-Aminothiophenol I1 Schiff Base (Iminium Ion) R1->I1 Condensation (-H₂O) R2 Aldehyde (R'-CHO) R2->I1 I2 Benzothiazoline I1->I2 Intramolecular Cyclization P 2,4-Disubstituted Benzothiazole I2->P Oxidation (-2H) Troubleshooting Low Yield Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials (especially 2-aminothiophenol) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckCatalyst Evaluate Catalyst/Reagents Start->CheckCatalyst Tarry Dark/Tarry Byproducts? CheckPurity->Tarry Impurities Found? OptimizeTemp Solution: Optimize Temperature (Screen higher/lower temps) CheckConditions->OptimizeTemp ChangeCatalyst Solution: Screen Different Catalysts or Stoichiometric Reagents CheckCatalyst->ChangeCatalyst InertAtmosphere Solution: Use Inert Atmosphere, Purify Starting Material Tarry->InertAtmosphere Yes NoTarry Clean Reaction (but low conversion) Tarry->NoTarry No NoTarry->CheckConditions

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification of these valuable but often complex molecules. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: My brominated heterocycle is showing signs of degradation (e.g., discoloration, new spots on TLC) during silica gel chromatography. What is the likely cause and how can I prevent it?

A: The most probable cause is the acidic nature of standard silica gel, which can promote side reactions like hydrolysis or dehalogenation, especially with sensitive substrates. The lone pairs on the heteroatoms can interact with acidic silanol groups, leading to compound degradation on the column.

Quick Mitigation Strategies:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This deactivates the acidic sites.

  • Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase like Florisil.

  • Solvent Choice: Ensure your solvents are free of acidic impurities.

Q2: I'm having difficulty separating my desired monobrominated product from the starting material and dibrominated byproduct. What's the best approach?

A: This is a classic challenge as these compounds often have very similar polarities.[1]

Troubleshooting Steps:

  • Optimize TLC: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good separation on TLC is a prerequisite for successful column chromatography.

  • Shallow Gradient: If using flash chromatography, employ a very shallow gradient of the eluting solvent.[1] This can enhance the separation between closely eluting compounds.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method, provided you can find a solvent system where the solubility of your product and impurities differ significantly with temperature.[1][2] Experiment with a range of solvents or solvent pairs.[3]

Q3: Can I use reverse-phase chromatography for purifying my brominated heterocycle?

A: Absolutely. Reverse-phase chromatography is an excellent alternative, especially for more polar brominated heterocycles. It separates compounds based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: I suspect my compound is undergoing debromination during purification. How can I confirm this and what can I do to prevent it?

A: Debromination is a known issue, particularly with certain bases or catalytic residues from previous reaction steps.[4]

Confirmation:

  • Mass Spectrometry: Look for a molecular ion peak corresponding to the non-brominated analogue of your compound.

  • NMR Spectroscopy: Compare the aromatic region of your starting material and purified product. The disappearance of a bromine-induced shift or a change in the coupling pattern can indicate debromination.

Prevention:

  • Avoid Strong Bases: If you need to neutralize your crude product, use a mild base like sodium bicarbonate.

  • Catalyst Removal: If your synthesis involved a transition metal catalyst (e.g., palladium), ensure it is thoroughly removed before purification, as residual metals can promote dehalogenation.[5]

  • Hydrogenolysis: Be cautious when using methods that involve hydrogen gas (e.g., catalytic hydrogenation for other functional groups), as this can readily cleave C-Br bonds.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for more complex purification challenges.

Guide 1: Optimizing Flash Chromatography for Closely Eluting Brominated Isomers

Problem: Poor separation between regioisomers of a brominated heterocycle (e.g., 2-bromo vs. 3-bromo pyridine derivatives).

Underlying Principle: Isomers often have very subtle differences in polarity. Successful separation relies on maximizing the differential interactions between the isomers and the stationary phase.

Workflow Diagram:

Caption: Decision workflow for optimizing isomer separation.

Detailed Protocol:

  • Systematic Solvent Screening (TLC):

    • Prepare TLC chambers with different solvent systems. Good starting points are mixtures of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane, acetone).

    • Spot your crude mixture on multiple TLC plates and develop them in the different solvent systems.

    • The goal is to find a system where both isomers have an Rf value between 0.15 and 0.4 and the distance between the spots (ΔRf) is maximized.

  • Column Preparation and Loading:

    • Dry Loading: For difficult separations, dry loading is superior to wet loading. Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a low-boiling solvent (like dichloromethane), add silica gel, and evaporate the solvent completely. This creates a fine powder.

    • Carefully add the powdered sample to the top of your packed column. This ensures a narrow starting band, which is critical for good resolution.

  • Elution Strategy:

    • Start eluting with a solvent system that is slightly less polar than the one you identified as optimal by TLC.

    • Run a shallow gradient. For example, if your optimal TLC solvent was 15% ethyl acetate in hexanes, you might start your column with 5% ethyl acetate and slowly increase the concentration to 20% over many column volumes. Automated flash chromatography systems are ideal for this.

    • Collect smaller fractions than you normally would. This will prevent the remixing of closely eluting compounds.

  • Fraction Analysis:

    • Analyze every few fractions by TLC to track the elution of your products.

    • Once the separation is complete, combine the fractions containing the pure desired isomer.

Guide 2: Recrystallization for Removing Persistent Impurities

Problem: A colored impurity or a byproduct from the bromination reaction co-elutes with the desired product during chromatography.

Underlying Principle: Recrystallization purifies compounds based on differences in their solubility in a specific solvent at different temperatures.[2] An ideal solvent will dissolve the compound of interest well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[2][6]

Solvent Selection Protocol:

  • Small-Scale Testing: Place a small amount of your impure solid (a few milligrams) into several test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).

  • Observe Solubility:

    • If the compound dissolves readily at room temperature, that solvent is not suitable for recrystallization.

    • If the compound is insoluble or sparingly soluble, heat the test tube gently.

  • Identify the Ideal Solvent: An ideal solvent will dissolve your compound completely when hot but cause it to crystallize upon cooling. The impurity should ideally remain in the solution.[7]

  • Consider Solvent Pairs: If a single solvent is not effective, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.

Recrystallization Procedure:

  • Dissolve the impure solid in the minimum amount of the chosen hot solvent.[6]

  • If there are insoluble impurities, perform a hot filtration to remove them.[2]

  • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.

  • If necessary, cool the solution further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[6]

  • Dry the crystals thoroughly.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used; the compound is still soluble at low temperatures.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.
Low recovery of the purified product. Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Guide 3: Purification via Acid-Base Extraction

Problem: The crude product contains acidic or basic impurities that are difficult to remove by chromatography.

Underlying Principle: This technique separates compounds based on their acidic or basic properties.[8][9] By treating a solution of the mixture with an aqueous acid or base, ionizable compounds can be converted into their water-soluble salt forms and extracted from the organic layer.[10][11]

Logical Flow for Separation:

AcidBaseExtraction start Crude Mixture in Organic Solvent (e.g., Ether) bicarb Wash with aq. NaHCO3 start->bicarb org1 Organic Layer 1 (Neutral, Weak Acids, Bases) bicarb->org1 Organic aq1 Aqueous Layer 1 (Strong Acid Salts) bicarb->aq1 Aqueous naoh Wash with aq. NaOH org2 Organic Layer 2 (Neutral, Bases) naoh->org2 Organic aq2 Aqueous Layer 2 (Weak Acid Salts) naoh->aq2 Aqueous hcl Wash with aq. HCl org3 Organic Layer 3 (Neutral Compound) hcl->org3 Organic aq3 Aqueous Layer 3 (Base Salts) hcl->aq3 Aqueous org1->naoh isolate_strong_acid Acidify & Extract (Isolates Strong Acid) aq1->isolate_strong_acid org2->hcl isolate_weak_acid Acidify & Extract (Isolates Weak Acid) aq2->isolate_weak_acid isolate_neutral Dry & Evaporate (Isolates Neutral) org3->isolate_neutral isolate_base Basify & Extract (Isolates Base) aq3->isolate_base

Caption: Sequential acid-base extraction workflow.

Step-by-Step Protocol (Example: Purifying a Neutral Brominated Heterocycle):

  • Dissolve: Dissolve the crude product in an immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Remove Acidic Impurities:

    • Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. This will extract strongly acidic impurities (like carboxylic acids).[10]

    • Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash with sodium bicarbonate solution.

    • For weakly acidic impurities (like phenols), wash with a dilute aqueous solution of sodium hydroxide (a strong base).[10]

  • Remove Basic Impurities:

    • Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This will extract basic impurities (like amines).[11]

  • Neutralize and Dry:

    • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

    • Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolate: Filter off the drying agent and evaporate the solvent to yield the purified neutral brominated heterocycle.

Section 3: Advanced and Alternative Techniques

For particularly challenging separations, consider these advanced techniques.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12] It offers advantages of both gas and liquid chromatography and can be highly effective for separating chiral compounds and other complex mixtures of halogenated compounds.[12][13][14] SFC often provides faster separations and is more environmentally friendly than traditional HPLC.[15]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements and small-scale purifications, prep-HPLC offers superior resolution compared to flash chromatography. Both normal-phase and reverse-phase modes can be employed.

  • Distillation: For liquid brominated heterocycles with sufficient thermal stability, distillation can be an effective purification method. Vacuum distillation is recommended for high-boiling or thermally sensitive compounds to lower the boiling point and prevent decomposition.

References

Technical Support Center: Overcoming Low Yields in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields are a frequent frustration in organic synthesis. This section provides a systematic approach to identifying and resolving the root causes of poor outcomes in your benzothiazole preparations.

Problem 1: My reaction yield is consistently low, or I'm not getting any product.

This is one of the most common issues. Let's break down the potential culprits and their solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of your 2-aminothiophenol and the corresponding carbonyl compound. 2-Aminothiophenol is particularly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, appearing as dark, tar-like material.[1][2] It is highly advisable to use a freshly opened bottle or purify the 2-aminothiophenol by distillation or recrystallization before use.[1][2]
Suboptimal Reaction Conditions The temperature, solvent, and reaction time are critical parameters. Some reactions proceed well at room temperature, while others require heating.[1] If the yield is low, consider gradually increasing the temperature. Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature may be beneficial.[1] Monitoring the reaction progress with Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][3]
Inefficient Catalyst The choice of catalyst is crucial and depends on the specific reactants. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[1] For reactions involving aldehydes, a variety of catalysts, including H₂O₂/HCl, samarium triflate, and various metal-based catalysts, have been reported to give good yields.[1][4] If your yield is low, consider screening different catalysts or optimizing the catalyst loading.
Incomplete Cyclization The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize to the benzothiazole ring.[1] This can be due to an inefficient catalyst or suboptimal reaction conditions.[1] The use of an oxidizing agent can facilitate the conversion of the benzothiazoline intermediate to the final benzothiazole.[2]
Presence of Water Some condensation reactions are sensitive to moisture. Using anhydrous solvents and ensuring all glassware is thoroughly dried can significantly improve the yield. The addition of molecular sieves to the reaction mixture can also help to remove any residual water.[1]
Problem 2: I'm observing a significant amount of byproducts and impurities.

The formation of byproducts not only consumes your starting materials, reducing the theoretical yield, but also complicates the purification process.

Potential CauseRecommended Solutions
Oxidation of 2-Aminothiophenol The thiol group in 2-aminothiophenol is prone to oxidation, leading to the formation of a disulfide byproduct.[1][2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[1][2]
Over-oxidation of the Intermediate In reactions that require an oxidant, it is crucial to control the stoichiometry of the oxidizing agent to prevent over-oxidation of the desired benzothiazole product.[1]
Self-Condensation of Starting Materials Under certain conditions, aldehydes or other carbonyl compounds may undergo self-condensation.[1] Adjusting the reaction conditions, such as temperature or the choice of catalyst, can help to suppress these unwanted side reactions.[1]
Problem 3: I'm having difficulty purifying my final product.

Even with a successful reaction, isolating the pure benzothiazole derivative can be a significant challenge.

Potential CauseRecommended Solutions
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be difficult.[1] Experiment with different solvent systems for elution. Alternatively, consider other purification techniques such as recrystallization or preparative TLC.[1]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[1] In such cases, using neutral or basic alumina for column chromatography is a recommended alternative.[1]
Product is a Colored Impurity The final product being off-white or yellowish can indicate the presence of impurities.[3] A highly effective purification method is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[3]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my benzothiazole synthesis?

Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or by staining with iodine vapor.[1]

Q2: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry emphasizes the development of environmentally benign methods. For benzothiazole synthesis, this often involves the use of water as a solvent, the application of reusable catalysts, and conducting reactions under solvent-free conditions.[1][4] Microwave-assisted synthesis is another popular green chemistry approach that can dramatically reduce reaction times and energy consumption.[1][5]

Q3: What safety precautions should I take when working with 2-aminothiophenol?

2-Aminothiophenol is known to be readily oxidized, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1][2] As a thiol, it also has a strong, unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Experimental Protocols

Here are detailed, step-by-step methodologies for two common benzothiazole synthesis workflows.

Protocol 1: General Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic or aliphatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol, DMF, or DMSO (5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).[1]

  • Catalyst Addition: Add the chosen catalyst. For example, a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid can be used.[1] The optimal catalyst and its loading should be determined experimentally.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature, which can range from room temperature to reflux, for the required time (typically 1 to 24 hours).[1]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: Purification of 2-Aminobenzothiazole via Hydrochloride Salt Formation

This protocol is particularly useful for removing colored impurities.[3]

  • Dissolution: Dissolve the crude, colored 2-aminobenzothiazole in hot ethanol.

  • Decolorization: Add activated carbon (e.g., Norit) to the hot solution and filter the mixture while hot.

  • Salt Formation: To the hot, clear filtrate, add concentrated hydrochloric acid dropwise until the solution is acidic.

  • Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the 2-aminobenzothiazole hydrochloride salt.

  • Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

  • Free Base Regeneration (Optional): If the free base is required, dissolve the purified hydrochloride salt in water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the purified 2-aminobenzothiazole.

Visualizing the Synthesis and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate the general reaction pathway and a logical troubleshooting flow.

Benzothiazole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazole Benzothiazole Schiff_Base->Benzothiazole Cyclization & Oxidation

Caption: General reaction pathway for benzothiazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity? Start->Check_Purity Purify_Reagents Purify/Use Fresh Reagents Check_Purity->Purify_Reagents No Optimize_Conditions Optimize Reaction Conditions? (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Run_Optimization Systematic Optimization Experiments Optimize_Conditions->Run_Optimization No Check_Atmosphere Reaction Under Inert Atmosphere? Optimize_Conditions->Check_Atmosphere Yes Run_Optimization->Check_Atmosphere Use_Inert_Atmosphere Implement N2 or Ar Atmosphere Check_Atmosphere->Use_Inert_Atmosphere No Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Check_Atmosphere->Analyze_Byproducts Yes Use_Inert_Atmosphere->Analyze_Byproducts Adjust_Stoichiometry Adjust Stoichiometry/Oxidant Analyze_Byproducts->Adjust_Stoichiometry Successful_Yield Improved Yield Adjust_Stoichiometry->Successful_Yield

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Side-Reaction Products in the Bromination of Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting common side-reactions encountered during the bromination of benzothiazoles. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the reaction mechanisms to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the bromination of benzothiazoles?

A1: Researchers frequently grapple with issues of regioselectivity, which can lead to a mixture of brominated isomers. Other prevalent problems include over-bromination (resulting in di- or tri-substituted products), low yields, and competing side reactions like ring bromination, especially in polar solvents.[1][2][3] At elevated temperatures, particularly when using sulfuric acid, sulfonation of the benzene ring can also occur as an unwanted side-reaction.[1]

Q2: I'm observing multiple products in my reaction mixture. What are the likely side-products?

A2: Besides the desired mono-brominated product, you are likely observing one or more of the following:

  • Over-brominated species: Di- and tri-brominated benzothiazoles are common, especially when using an excess of a strong brominating agent like elemental bromine (Br₂).[1]

  • Positional Isomers: Electrophilic substitution on the benzothiazole ring can be complex. Depending on the substituents already present and the reaction conditions, bromination can occur at different positions on the benzene portion of the ring system, leading to a mixture of isomers.[1]

  • Ring-opened products: Under certain oxidative conditions, the thiazole ring itself can undergo cleavage, leading to acylamidobenzene sulfonate esters or related structures.[4]

  • Products of solvent participation: In polar, protic solvents like acetic acid or alcohols, solvent molecules can sometimes participate in side-reactions.[1][2][3]

Q3: How does my choice of brominating agent affect the reaction outcome?

A3: The choice of brominating agent is critical for controlling the reaction. Here's a breakdown of common options:

  • Elemental Bromine (Br₂): A powerful and common brominating agent, often used in solvents like acetic acid or chloroform.[1] While effective, it can be difficult to handle and often leads to over-bromination due to its high reactivity.[1]

  • N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine.[1][5] NBS provides a low, steady concentration of the electrophilic bromine species, which allows for better control over the reaction and can minimize the formation of poly-brominated side-products.[5][6]

  • Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): This is another electrophilic bromine source that can be used under mild conditions and may help to minimize the formation of unwanted brominated side-products.[1]

Q4: What is the role of the solvent in controlling side-reactions?

A4: The solvent plays a crucial role in the selectivity and outcome of the bromination reaction. Polar solvents can favor competing ring bromination reactions.[1][2][3] While acetic acid is a common choice, less polar solvents might be employed to enhance selectivity.[1] The solubility of the starting material and the reaction rate are also significantly influenced by the solvent.[2][3]

Troubleshooting Guide

This section addresses specific issues you might be facing in your experiments and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of Isomers) Highly reactive brominating agent (e.g., Br₂). Reaction conditions favoring multiple substitutions.Use a milder brominating agent like N-Bromosuccinimide (NBS).[1][6] Carefully control the stoichiometry of the brominating agent; use 1.0-1.1 equivalents for mono-bromination.[1] Adjust the reaction temperature; lower temperatures often increase selectivity.[1]
Over-bromination (Di- or Tri-brominated Products) Excess of brominating agent. Prolonged reaction time.Reduce the amount of the brominating agent to one equivalent or slightly less.[1] Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.
Low Yield of Desired Product Decomposition of starting material under harsh acidic conditions.[6] Insufficiently strong brominating agent for a deactivated ring.Use milder reaction conditions. For instance, employ a catalytic amount of a bromine source instead of stoichiometric amounts in strong acid.[7] Consider alternative synthetic routes that introduce the bromo-substituent before forming the benzothiazole ring.[1]
Formation of Ring-Opened Byproducts Strong oxidizing conditions.Use a less aggressive oxidant. If using MMPP in an alcohol, consider lowering the temperature or reaction time.[4]
Sulfonation of the Benzene Ring Use of concentrated sulfuric acid, especially at elevated temperatures.Avoid using sulfuric acid as a solvent or catalyst if possible. If necessary, conduct the reaction at a lower temperature.[1]

Experimental Protocols

Here are detailed, step-by-step methodologies for common bromination procedures, designed to minimize side-reactions.

Protocol 1: Mono-bromination using N-Bromosuccinimide (NBS)

This method offers a milder alternative to using elemental bromine and often provides better control over mono-substitution.

  • Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents).

  • Solvent Addition: Add a suitable solvent like 1,2-dimethoxyethane (DME).

  • Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography.[1]

Protocol 2: Controlled Bromination using Elemental Bromine

This is a classic method that, with careful control, can yield the desired product.

  • Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to between -3°C and 0°C. Careful temperature control is necessary to prevent the solidification of the acetic acid.

  • Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.

  • Reaction: After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.

  • Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11. Extract the product with a suitable organic solvent, such as ethyl acetate.[1]

Visualizing Reaction Pathways and Troubleshooting

To better understand the processes involved, the following diagrams illustrate key concepts.

Bromination_Side_Reactions Potential Pathways in Benzothiazole Bromination Start Benzothiazole Derivative Mono Desired Mono-brominated Product Start->Mono Controlled Bromination (e.g., NBS, 1.1 eq) Isomers Positional Isomers Start->Isomers Poor Regioselectivity (Harsh Conditions) RingOpened Ring-Opened Products Start->RingOpened Strong Oxidizing Conditions Di Di-brominated Side-product Mono->Di Over-bromination (Excess Br₂) Tri Tri-brominated Side-product Di->Tri Further Over-bromination

Caption: Potential Pathways in Benzothiazole Bromination.

Troubleshooting_Logic Troubleshooting Logic for Benzothiazole Bromination Problem Undesired Product Mixture Check_Overbromination Over-bromination? Problem->Check_Overbromination Check_Isomers Mixture of Isomers? Problem->Check_Isomers Check_Yield Low Yield? Problem->Check_Yield Sol_Overbromination Reduce Brominating Agent Stoichiometry Decrease Reaction Time Check_Overbromination->Sol_Overbromination Yes Sol_Isomers Use Milder Brominating Agent (NBS) Lower Reaction Temperature Check_Isomers->Sol_Isomers Yes Sol_Yield Use Milder Conditions Consider Alternative Route Check_Yield->Sol_Yield Yes

Caption: Troubleshooting Logic for Benzothiazole Bromination.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromobenzo[d]thiazol-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromobenzo[d]thiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthetic pathway. Our aim is to combine established chemical principles with practical, field-proven insights to ensure the success of your experiments.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route involves two key stages:

  • Formation of the Benzothiazole Core: Synthesis of the intermediate, benzo[d]thiazol-4-ol.

  • Regioselective Bromination: Introduction of a bromine atom at the 2-position of the benzothiazole ring.

This guide will address potential challenges and optimization strategies for each of these critical steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of Benzo[d]thiazol-4-ol

The formation of the benzothiazole ring is typically achieved through the condensation of 2-amino-3-mercaptophenol with a one-carbon electrophile, such as formic acid or triethyl orthoformate.

Question: I am experiencing a very low yield of benzo[d]thiazol-4-ol. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of the benzothiazole core can often be attributed to several factors:

  • Purity of Starting Materials: The precursor, 2-amino-3-mercaptophenol, is susceptible to oxidation. Ensure you are using a high-purity starting material. If the purity is questionable, consider purification by recrystallization before use.

  • Reaction Conditions: The condensation reaction to form the benzothiazole ring often requires specific conditions to proceed efficiently.

    • Temperature: Ensure the reaction is heated to the appropriate temperature. For condensation with formic acid, refluxing conditions are typically necessary.

    • Catalyst: While some condensations proceed without a catalyst, others may benefit from the addition of an acid catalyst to promote the reaction.[1]

  • Work-up Procedure: The product may be lost during the work-up and extraction process. Ensure the pH is adjusted correctly to precipitate or extract the product efficiently.

Question: My reaction to form benzo[d]thiazol-4-ol is producing a significant amount of side products, complicating purification. What are these side products and how can I minimize them?

Answer:

The formation of side products is a common issue. The most likely side reactions include:

  • Oxidation of 2-amino-3-mercaptophenol: The starting material can oxidize to form a disulfide, which will not participate in the desired cyclization reaction. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: Under harsh acidic conditions or at very high temperatures, the starting materials or the product can polymerize, leading to a complex mixture. Gradual heating and careful control of the reaction temperature can help mitigate this.

Step 2: Regioselective Bromination of Benzo[d]thiazol-4-ol

The introduction of a bromine atom at the 2-position of the benzothiazole ring requires a careful choice of brominating agent and reaction conditions to ensure high regioselectivity.

Question: My bromination reaction is resulting in a mixture of brominated isomers and over-brominated products. How can I improve the regioselectivity for the 2-position?

Answer:

Achieving high regioselectivity is a critical challenge in the bromination of benzothiazoles.[2] Here are key parameters to control:

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.

    • N-Bromosuccinimide (NBS): This is a milder and more selective brominating agent compared to elemental bromine. Using NBS in a suitable solvent like acetic acid can significantly improve the selectivity for the 2-position.[2][3]

    • Elemental Bromine (Br₂): While effective, elemental bromine is highly reactive and can lead to over-bromination and the formation of multiple isomers.[4] If using Br₂, it is crucial to control the stoichiometry and add it slowly at a low temperature.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of the reaction. Performing the bromination at 0 °C or even lower can help to minimize the formation of unwanted isomers.[2]

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. Acetic acid is a commonly used solvent for this type of bromination.[3]

Question: The yield of my this compound is low, even when I achieve good regioselectivity. What could be the reason?

Answer:

Low yields in the bromination step, despite good selectivity, can be due to:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions. Avoid prolonged reaction times at elevated temperatures and ensure the work-up is performed promptly.

  • Purification Losses: The product may be lost during purification. If using column chromatography, ensure the correct solvent system is used to achieve good separation without excessive product loss. Recrystallization is another option for purification, but the choice of solvent is critical to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the benzothiazole ring?

A1: The synthesis of the benzothiazole ring from 2-aminothiophenol and a carbonyl compound (like formic acid) proceeds through a condensation reaction. The amino group of the 2-aminothiophenol attacks the carbonyl carbon, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization involving the thiol group and elimination of another molecule of water leads to the formation of the benzothiazole ring.

Q2: Why is bromination favored at the 2-position of the benzothiazole ring?

A2: The 2-position of the benzothiazole ring is electronically different from the positions on the benzene ring. The carbon at the 2-position is adjacent to both a sulfur and a nitrogen atom, making it susceptible to electrophilic attack under certain conditions. However, achieving high regioselectivity often requires careful control of the reaction conditions to prevent bromination on the electron-rich benzene ring, which is activated by the hydroxyl group.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative approach could involve a Sandmeyer reaction.[5] This would start with 2-aminobenzo[d]thiazol-4-ol, which would be converted to a diazonium salt and then reacted with a copper(I) bromide to introduce the bromine at the 2-position.[6][7] This method can be effective but requires careful control of temperature and pH to avoid decomposition of the diazonium salt.[6]

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically:

  • Bromine and NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Use flammable organic solvents in a fume hood away from ignition sources.

  • Acids: Handle strong acids with care, wearing appropriate PPE.

Experimental Protocols

Protocol 1: Synthesis of Benzo[d]thiazol-4-ol
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-mercaptophenol (1 equivalent) in formic acid (10-15 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain the crude benzo[d]thiazol-4-ol. This can be used in the next step without further purification or can be recrystallized from an appropriate solvent (e.g., ethanol/water) for higher purity.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve benzo[d]thiazol-4-ol (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Data Summary Table

ParameterStep 1: Benzothiazole FormationStep 2: Bromination
Key Reagents 2-amino-3-mercaptophenol, Formic AcidBenzo[d]thiazol-4-ol, NBS
Solvent Formic AcidGlacial Acetic Acid
Temperature Reflux (100-110 °C)0 °C to Room Temperature
Reaction Time 4-6 hours5-8 hours
Key Challenges Low yield due to starting material oxidationPoor regioselectivity, over-bromination
Optimization Use high-purity starting material, inert atmosphereUse NBS, low temperature, control stoichiometry

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Benzo[d]thiazol-4-ol cluster_1 Step 2: Regioselective Bromination A 1. Dissolve 2-amino-3-mercaptophenol in Formic Acid B 2. Reflux for 4-6 hours A->B C 3. Monitor by TLC B->C D 4. Cool and precipitate in ice-water C->D E 5. Neutralize with NaHCO3 D->E F 6. Filter and dry the product E->F G 1. Dissolve Benzo[d]thiazol-4-ol in Glacial Acetic Acid F->G Crude Benzo[d]thiazol-4-ol H 2. Cool to 0°C G->H I 3. Add NBS portion-wise H->I J 4. Stir at 0°C then room temp. I->J K 5. Monitor by TLC J->K L 6. Precipitate in ice-water K->L M 7. Filter and dry the product L->M

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

G cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues start Low Yield or Impure Product s1_yield Low Yield in Step 1 start->s1_yield s1_purity Impure Product in Step 1 start->s1_purity s2_yield Low Yield in Step 2 start->s2_yield s2_purity Poor Regioselectivity start->s2_purity s1_yield_sol Check starting material purity Optimize reaction temperature Run under inert atmosphere s1_yield->s1_yield_sol s1_purity_sol Control temperature to avoid polymerization Use inert atmosphere to prevent oxidation s1_purity->s1_purity_sol s2_yield_sol Monitor reaction by TLC for completion Prompt work-up to avoid degradation s2_yield->s2_yield_sol s2_purity_sol Use NBS instead of Br2 Lower reaction temperature (0°C) Control stoichiometry carefully s2_purity->s2_purity_sol

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Stability of Hydroxybenzotriazole (HOBt) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Hydroxybenzotriazole (HOBt) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize HOBt as a critical additive in amide and peptide synthesis. 1-Hydroxybenzotriazole is renowned for its role in accelerating coupling reactions and, crucially, suppressing the racemization of chiral amino acids when used with carbodiimides like DCC or EDC.[1]

However, the efficacy of HOBt is entirely dependent on its stability in solution, a factor often overlooked, leading to failed syntheses, impure products, and confounding results. Furthermore, the anhydrous form of HOBt is a known explosive, making the handling and storage of its hydrated form and solutions a matter of critical laboratory safety.[2][3] This resource provides in-depth troubleshooting guides, validated protocols, and data-driven comparisons to help you navigate the challenges of HOBt solution stability and ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the use and stability of HOBt solutions.

Q1: What is 1-Hydroxybenzotriazole (HOBt) and why is it used in solution form? A1: 1-Hydroxybenzotriazole (HOBt) is an organic compound used as a coupling additive in peptide synthesis. Its primary functions are to enhance reaction rates and prevent the loss of stereochemical integrity (racemization) of amino acids during amide bond formation.[4][5] It achieves this by reacting with the highly reactive O-acylisourea intermediate (formed from the amino acid and a carbodiimide) to generate a more stable HOBt-active ester.[6] This active ester is less prone to side reactions but still highly reactive toward the desired amine nucleophile.

Preparing HOBt as a solution, typically in N,N-Dimethylformamide (DMF), offers significant advantages in both convenience and safety. It streamlines automated synthesis processes by eliminating the need to weigh the potentially hazardous solid powder for each reaction.[1][4] Using a solution also mitigates risks associated with handling the solid, which can be irritating and, in its anhydrous state, explosive.[3][4]

Q2: What are the primary signs of HOBt solution instability? A2: The three most common indicators of HOBt solution degradation are:

  • Discoloration: A fresh, properly prepared HOBt solution in high-purity DMF is typically colorless to pale yellow. The development of a dark yellow or brown color often indicates oxidative degradation or the presence of impurities in the solvent.[1]

  • Precipitation: The formation of solid material in the solution, especially after storage in a refrigerator, can be due to several factors including decreased solubility at low temperatures, solvent evaporation from a poorly sealed container, or contamination with moisture, which can cause the HOBt hydrate to crash out of the organic solvent.[1]

  • Reduced Performance: The most critical sign is a decline in synthetic performance, such as slow or incomplete coupling reactions, or an increase in racemization-related impurities in the final product. This directly points to the degradation of the active HOBt.[1]

Q3: What is the recommended solvent for preparing HOBt solutions? A3: The industry standard and most recommended solvent is high-purity, anhydrous N,N-Dimethylformamide (DMF). HOBt exhibits excellent solubility in DMF.[1] The use of anhydrous DMF is critical because HOBt is susceptible to hydrolysis, and the presence of water can compromise both the stability of the solution and the efficiency of the coupling reaction itself.[1]

Q4: How should HOBt solutions be properly stored for maximum stability? A4: To maximize shelf-life and maintain efficacy, HOBt solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[4][7]

  • Container: Use a tightly sealed container to prevent solvent evaporation and absorption of atmospheric moisture.[1]

  • Light: Protect from light, as HOBt can be light-sensitive.[1][8]

  • Atmosphere: For long-term storage, flushing the container headspace with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.[1]

Q5: What is the typical shelf-life of an HOBt solution in DMF? A5: The shelf-life is highly dependent on the quality of the solvent and storage conditions. While freshly prepared solutions are always optimal for critical applications, a solution prepared with anhydrous DMF and stored properly (2-8°C, tightly sealed, protected from light) can be considered stable for at least 3 months.[1][9] However, for GMP or other highly sensitive syntheses, routine stability testing or preparation of fresh batches is strongly advised.

Q6: Are there safer and more stable alternatives to HOBt? A6: Yes. Due to the inherent safety risks (explosive nature) and stability issues of HOBt, several superior alternatives have been developed.[2][10]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the most prominent modern alternative. It is non-explosive, shows excellent stability in DMF solution (stable for up to 24 months at 25°C), and often provides higher coupling efficiencies and lower racemization than HOBt.[9][11][12][13]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is a more reactive analogue of HOBt due to the electron-withdrawing effect of the nitrogen atom at the 7-position.[14] This enhanced reactivity can be beneficial for difficult couplings, including those involving N-methylated amino acids.[10]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered with HOBt solutions.

Issue 1: My HOBt solution has turned yellow/brown.
  • Causality: This discoloration is typically a result of oxidation. The benzotriazole ring system can be susceptible to oxidation, especially in the presence of air, light, or impurities within the solvent (e.g., trace amounts of amines in lower-grade DMF can degrade to form colored species). While a pale yellow tint may not significantly impact performance, a dark brown color suggests considerable degradation and the solution should be discarded.[1]

  • Troubleshooting Workflow & Solutions:

    • Assess Solvent Quality: Are you using high-purity, anhydrous, or peptide-synthesis-grade DMF? If not, switch to a higher grade.

    • Review Storage Protocol: Was the solution stored under an inert atmosphere? Was it protected from light? Implement inert gas flushing (Ar or N₂) before sealing for storage.

    • Perform a Performance Check: If the color is pale yellow, conduct a small-scale test coupling with a simple, known sequence. If the reaction proceeds to completion without unusual side products, the solution may still be viable for non-critical applications.

    • Action: If the solution is dark brown or the performance check fails, discard the solution according to hazardous waste protocols and prepare a fresh batch.[15]

Issue 2: A precipitate has formed in my HOBt solution.
  • Causality: Precipitation occurs when the concentration of HOBt exceeds its solubility limit in the solvent. This can be triggered by:

    • Low Temperature: Solubility decreases at colder temperatures. HOBt may crystallize out of a concentrated solution upon refrigeration.[1]

    • Solvent Evaporation: If the container is not perfectly sealed, DMF can slowly evaporate, increasing the concentration of HOBt.[1]

    • Moisture Contamination: HOBt is typically used as a monohydrate. Introducing additional water into the anhydrous DMF can cause the hydrate to precipitate.[1]

  • Troubleshooting Workflow & Solutions:

    • Attempt to Re-dissolve: Bring the solution to room temperature and agitate or sonicate it gently. If the precipitate dissolves, it was likely due to low-temperature crystallization. The solution can be used once it is fully homogenous.

    • Inspect Container Seal: Ensure your container caps have a proper liner and provide a tight seal. Replace any faulty caps.

    • Verify Solvent Anhydrousness: Use only sealed bottles of anhydrous DMF and employ proper techniques (e.g., using a syringe to withdraw solvent) to minimize exposure to atmospheric moisture.[1]

    • Action: If the precipitate does not redissolve upon warming, it may be a degradation product. The solution should be discarded.

Issue 3: I am observing poor coupling efficiency and/or incomplete reactions.
  • Causality: This is the most critical failure mode and points directly to a loss of HOBt activity. The primary chemical cause is the degradation of the HOBt molecule, often through hydrolysis, which renders it incapable of forming the necessary active ester.[1] Another possibility is an inaccurate solution concentration due to calculation errors or solvent evaporation.

  • Troubleshooting Workflow & Solutions:

    • Prepare Fresh Solution (The Gold Standard): The most reliable first step is to prepare a fresh HOBt solution using high-purity anhydrous DMF and new HOBt hydrate solid. Compare its performance against the suspect solution.[1]

    • Run a Control Reaction: Perform a small-scale test reaction with a known, reliable peptide sequence and a fresh batch of all reagents to confirm that the issue lies with the HOBt solution and not another component.

    • Utilize In-Process Monitoring: Use a qualitative test like the Kaiser (ninhydrin) test to monitor the progress of your coupling reaction on the solid support. A persistent positive result (blue/purple beads) after sufficient coupling time confirms a problem with the activation/coupling step.[16]

    • Verify Concentration: If possible, use an analytical method like HPLC-UV (see Protocol 2) to confirm the concentration of HOBt in your solution.

    • Action: Discard the old, underperforming solution and adhere strictly to best practices for preparation and storage going forward.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility and safety.

Protocol 1: Preparation and Handling of 0.5 M HOBt Stock Solution

Objective: To safely prepare a standardized 0.5 M solution of HOBt monohydrate in DMF for use in peptide synthesis.

Materials:

  • 1-Hydroxybenzotriazole monohydrate (HOBt·H₂O, MW: 155.14 g/mol )[17]

  • Anhydrous, peptide-synthesis-grade N,N-Dimethylformamide (DMF)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle with a tight-fitting, PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen)

Procedure:

  • Safety First: Handle HOBt powder in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Note that anhydrous HOBt is explosive; ensure you are using the commercially available hydrate form.[18][19]

  • Calculation: To prepare 100 mL of a 0.5 M solution, you will need:

    • 0.5 mol/L * 0.100 L * 155.14 g/mol = 7.76 g of HOBt monohydrate.

  • Weighing: Accurately weigh 7.76 g of HOBt monohydrate and add it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of anhydrous DMF to the flask. Add a magnetic stir bar and stir at room temperature until all the solid has completely dissolved.

  • Final Volume: Carefully add anhydrous DMF to the 100 mL mark on the volumetric flask. Cap and invert the flask several times to ensure the solution is homogenous.

  • Storage: Transfer the solution to a labeled amber glass storage bottle.

  • Inerting: Gently flush the headspace of the bottle with argon or nitrogen for 30-60 seconds before tightly sealing the cap.

  • Labeling & Storage: Clearly label the bottle with "0.5 M HOBt in DMF," the preparation date, and your initials. Store the bottle in a refrigerator at 2-8°C.[4]

Protocol 2: Stability-Indicating HPLC Method for HOBt Solutions (Forced Degradation)

Objective: To establish an HPLC method capable of quantifying HOBt in the presence of its potential degradation products, thereby validating the stability of a solution. This protocol is based on ICH Q1B guidelines for forced degradation studies.[1]

Materials:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HOBt solution to be tested

  • Reagents for stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Procedure:

  • Preparation of Stressed Samples:

    • Control: Dilute the HOBt solution with DMF to a suitable concentration (e.g., 0.1 mg/mL).

    • Acid Hydrolysis: Mix the HOBt solution with an equal volume of 0.1 N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH before analysis.[1]

    • Base Hydrolysis: Mix the HOBt solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl before analysis.[1]

    • Oxidative Degradation: Mix the HOBt solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Heat the HOBt solution at 70°C for 48 hours.[1]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.[1]

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-32 min: 90% to 10% B

      • 32-37 min: 10% B (re-equilibration)

  • Data Analysis:

    • Inject the control and all stressed samples.

    • Compare the chromatograms. A stability-indicating method is one where the HOBt peak is well-resolved from all new peaks (degradation products) that appear in the stressed samples.

    • The stability of your stored solution can be assessed by injecting a sample and comparing the HOBt peak area to that of a freshly prepared standard of the same concentration. A significant decrease in area indicates degradation.

Section 4: Data Presentation & Comparative Analysis

Making informed decisions requires quantitative data. This section summarizes key parameters and compares HOBt with its modern alternative, OxymaPure.

Table 1: Recommended Storage & Handling Summary for HOBt Solutions

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMFMinimizes hydrolysis and side reactions.[1]
Temperature 2-8°CSlows the rate of thermal degradation.[4][7]
Light Exposure Store in amber bottles/protect from lightPrevents potential photodegradation.[1][8]
Atmosphere Store under inert gas (Ar, N₂)Prevents oxidative degradation and discoloration.[1]
Container Tightly sealed, PTFE-lined capPrevents solvent evaporation and moisture ingress.[1]
Max Shelf-Life ~3 Months (Recommended)Ensures optimal performance; fresh is always best.[9]

Table 2: Data-Driven Comparison: HOBt vs. OxymaPure

FeatureHOBt HydrateOxymaPureAdvantage
Safety Profile Anhydrous form is explosive; hydrate is desensitized but still a hazard.[2][3]Non-explosive, offering significantly enhanced laboratory safety.[11][13]OxymaPure
Racemization Effective, but higher levels of D-isomer are observed in sensitive couplings.[12][13]Superior suppression of racemization, leading to higher chiral purity.[11][12]OxymaPure
Coupling Efficiency Good for standard sequences, but can be less effective for sterically hindered couplings.Substantially more effective for difficult sequences, resulting in higher yields.[6][12]OxymaPure
Solution Stability Stable for ~3 months in DMF at 2-8°C.[9]Stable for 24 months in DMF at 25°C.[9]OxymaPure

Data summarized from comparative studies which consistently show OxymaPure provides lower racemization and higher yields, especially in challenging syntheses.[12][13]

Section 5: Visualizing Mechanisms and Workflows

Understanding the underlying chemistry and having a clear decision path is crucial for effective troubleshooting.

G cluster_activation Activation Step cluster_pathways Reaction Pathways cluster_coupling Coupling Step AA R-COOH (Amino Acid) OAI O-Acylisourea (Highly Reactive Intermediate) AA->OAI Carbo Carbodiimide (e.g., DIC) Carbo->OAI ActiveEster HOBt Active Ester (More Stable, Reactive) OAI->ActiveEster Intercepted by HOBt Rac Oxazolone Formation (Leads to Racemization) OAI->Rac Side Reaction NAcyl N-Acylurea (Inactive Byproduct) OAI->NAcyl Side Reaction (Rearrangement) HOBt HOBt HOBt->ActiveEster Peptide Peptide Bond (Desired Product) ActiveEster->Peptide Amine R'-NH₂ (Amine) Amine->Peptide

Caption: Role of HOBt in carbodiimide-mediated peptide coupling.

G Start Problem with HOBt Solution? Q_Color What is the color? Start->Q_Color Visual Check Q_Perf Poor coupling performance? Start->Q_Perf Reaction Outcome Q_Precip Is there a precipitate? Q_Color->Q_Precip No Color Issue Color_Pale Pale Yellow Q_Color->Color_Pale Yes Color_Dark Dark Yellow/Brown Q_Color->Color_Dark Yes Q_Precip->Q_Perf No Precip_Warm Warm to RT. Does it redissolve? Q_Precip->Precip_Warm Yes Action_Fresh Prepare fresh solution. Run control reaction. Use Kaiser test. Q_Perf->Action_Fresh Yes Action_Test OK for non-critical use. Perform test reaction. Color_Pale->Action_Test Action_Discard_Color Degradation likely. Discard & Prepare Fresh. Color_Dark->Action_Discard_Color Action_Use Use solution. Check container seal. Precip_Warm->Action_Use Yes Action_Discard_Precip Degradation product. Discard & Prepare Fresh. Precip_Warm->Action_Discard_Precip No Action_Alt Consider safer alternative like OxymaPure. Action_Fresh->Action_Alt

Caption: Troubleshooting workflow for common HOBt solution issues.

Conclusion

While HOBt has been a workhorse in peptide synthesis for decades, its successful application hinges on a rigorous understanding and control of its solution stability. By implementing proper preparation, storage, and handling protocols, researchers can mitigate many of the common issues that lead to failed reactions. When problems do arise, a systematic troubleshooting approach can quickly identify the root cause. For laboratories looking to enhance safety, improve performance with difficult sequences, and simplify reagent management, modern alternatives like OxymaPure present a compelling, data-supported upgrade.[12][13]

References

Technical Support Center: A-Z Guide to Scaling the Synthesis of 2-Bromobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of 2-Bromobenzo[d]thiazol-4-ol, providing concise and actionable answers.

Q1: What are the primary synthetic routes to achieve this compound?

The synthesis of this compound typically involves a multi-step process. A common strategy begins with the cyclization of 2-aminothiophenol with a suitable carbonyl compound to form the benzothiazole core.[1][2][3] Subsequent bromination is then carried out to introduce the bromine atom at the 2-position. The hydroxyl group at the 4-position is often introduced earlier in the synthesis, starting from a substituted aminothiophenol, or through functional group manipulation on the benzothiazole ring.

Q2: What are the critical parameters to control during the bromination step?

Controlling the bromination reaction is crucial for achieving high yield and purity. Key parameters include:

  • Temperature: Low temperatures, often between -3°C and 0°C, are typically employed to increase selectivity and prevent over-bromination.[4]

  • Stoichiometry: Careful control of the brominating agent's stoichiometry (1.0-1.1 equivalents for mono-bromination) is essential to avoid the formation of di- or tri-brominated byproducts.[4]

  • Solvent: The choice of solvent can significantly influence the reaction's outcome. Acetic acid is commonly used, but less polar solvents might be necessary to enhance selectivity.[4]

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and highly effective method for monitoring the reaction's progress.[5][6] By comparing the reaction mixture to the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the desired product.

Q4: What are some of the most common impurities, and how can they be minimized?

Common impurities can include unreacted starting materials, over-brominated products, and other side-reaction products. To minimize these:

  • Ensure the purity of your starting materials, as 2-aminothiophenol is prone to oxidation.[5]

  • Precisely control the reaction conditions as outlined in Q2.

  • Consider alternative, milder brominating agents like N-Bromosuccinimide (NBS) to improve control over the reaction.[4]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction closely using TLC until the starting material is consumed. If the reaction stalls, a modest increase in temperature may be beneficial, but be cautious of side reactions.
Poor quality of starting materials, particularly oxidized 2-aminothiophenol.Use freshly purified 2-aminothiophenol. Consider storing it under an inert atmosphere to prevent oxidation.
Inefficient catalyst or suboptimal reaction conditions.The choice of catalyst is critical. For the initial cyclization, various acids can be employed.[2][7] Ensure the chosen catalyst is active and the reaction conditions are optimized for your specific substrates.
Formation of Multiple Products (Poor Selectivity) Over-bromination due to excess brominating agent or prolonged reaction time.Reduce the amount of the brominating agent to one equivalent or slightly less.[4] Shorten the reaction time once the desired product is formed, as confirmed by TLC.
Competing side reactions, such as ring bromination.The use of polar solvents can sometimes favor ring bromination.[4] Experiment with less polar solvents to improve selectivity. Lowering the reaction temperature can also help.[4]
Difficulty in Product Purification The product and impurities have similar polarities, making separation by column chromatography challenging.Try a different solvent system for elution. Consider alternative purification methods like recrystallization or preparative TLC.[5]
The product is an oil or a low-melting solid, making recrystallization difficult.If direct crystallization is challenging, try converting the product to a solid derivative (e.g., a salt) for purification, followed by regeneration of the desired product.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: General Procedure for the Bromination of Benzothiazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the substituted benzothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to between -3°C and 0°C.

  • Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.[4]

  • Reaction: After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.

  • Work-up: Quench the reaction by carefully adding it to a beaker of ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the residue by column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[8]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution.

  • Hot Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For further crystal growth, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Visualizing the Process

Reaction Pathway

Synthesis_Pathway A 2-Aminothiophenol + Carbonyl Compound B Benzothiazole Intermediate A->B Cyclization C This compound B->C Bromination

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield multi_products Multiple Products start->multi_products purification_issue Purification Difficulty start->purification_issue check_reactants Check Reactant Quality low_yield->check_reactants optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions adjust_stoichiometry Adjust Stoichiometry multi_products->adjust_stoichiometry change_solvent Change Solvent multi_products->change_solvent alt_purification Alternative Purification (Recrystallization, Prep-TLC) purification_issue->alt_purification solution Problem Resolved check_reactants->solution optimize_conditions->solution adjust_stoichiometry->solution change_solvent->solution alt_purification->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • Cyclisation of 2-aminothiophenol: Significance and symbolism. (2024). Vertex AI Search. Retrieved from 1

  • Overcoming challenges in the bromination of benzothiazole-2-amines. (n.d.). BenchChem. Retrieved from 4

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767. --INVALID-LINK--

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from 2

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Retrieved from 3

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (2025). BenchChem. Retrieved from 5

  • Technical Support Center: Purification of 4,7-Dibromobenzo[d]thiazol-2-amine. (2025). BenchChem. Retrieved from 8

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar. Retrieved from 6

References

Technical Support Center: Spectroscopic Identification of Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic identification of benzothiazole isomers. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in differentiating these structurally similar compounds. Benzothiazole and its derivatives are prevalent scaffolds in medicinal chemistry, and unambiguous identification of isomers is critical for structure-activity relationship (SAR) studies, process chemistry, and quality control.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR spectroscopy is a cornerstone for structural elucidation. However, the subtle electronic differences between benzothiazole isomers can lead to highly similar spectra, posing significant challenges.

FAQ 1.1: My ¹H NMR spectra for positional isomers like 4-methylbenzothiazole and 7-methylbenzothiazole are nearly indistinguishable. How can I definitively assign the structure?

Underlying Cause: Positional isomers of benzothiazole often present similar proton environments, leading to overlapping chemical shifts and coupling patterns in 1D ¹H NMR spectra. The electronic effect of a substituent on the benzene ring protons diminishes with distance, making remote protons appear almost identical.

Expert Recommendation: Rely on two-dimensional (2D) NMR techniques, which provide through-bond correlation data to unambiguously map the molecular framework. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.[2][3][4]

HMBC Experiment Explained: HMBC detects long-range (typically 2- to 3-bond) correlations between protons and carbons.[5][6] For a methyl-substituted benzothiazole, the protons of the methyl group will show a correlation to the specific carbon atoms two and three bonds away. This pattern is unique for each isomer and serves as a definitive fingerprint.

Experimental Protocol: Standard HMBC Experiment for Isomer Differentiation

  • Sample Preparation: Prepare a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a standard depth of 4.5 cm in a 5 mm NMR tube.[6]

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra first. These are essential for referencing and peak picking.

    • Set up the HMBC experiment (e.g., hsqcetgpl3nd on Bruker systems).

    • Optimize the long-range coupling constant (¹JCH). A typical starting value is 8 Hz, which is effective for detecting 2- and 3-bond correlations.[6]

    • Set the spectral widths to encompass all proton and carbon signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the weak quaternary carbon correlations.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions.

    • Correlate the methyl proton singlet in the ¹H dimension (F2 axis) to the carbons in the ¹³C dimension (F1 axis).

    • For 4-methylbenzothiazole, expect correlations from the methyl protons to C3a, C4, and C5.

    • For 7-methylbenzothiazole, expect correlations from the methyl protons to C6, C7, and C7a. These distinct patterns provide conclusive identification.

Data Presentation: Expected Chemical Shifts and HMBC Correlations

IsomerKey ¹H SignalExpected Key HMBC Correlations (from Methyl Protons)
4-Methylbenzothiazole Methyl singletC3a, C4, C5
5-Methylbenzothiazole Methyl singletC4, C5, C6
6-Methylbenzothiazole Methyl singletC5, C6, C7
7-Methylbenzothiazole Methyl singletC6, C7, C7a

Visualization: HMBC Troubleshooting Logic

hmbc_workflow start Ambiguous 1D NMR Spectra acquire_2d Acquire 2D HMBC Spectrum (Set J = 8 Hz) start->acquire_2d analyze Analyze Methyl Proton Correlations acquire_2d->analyze isomer_4 Correlations to C3a, C4, C5? analyze->isomer_4 isomer_7 Correlations to C6, C7, C7a? isomer_4->isomer_7 No result_4 Identified as 4-Methylbenzothiazole isomer_4->result_4 Yes result_7 Identified as 7-Methylbenzothiazole isomer_7->result_7 Yes re_evaluate Re-evaluate other isomer possibilities isomer_7->re_evaluate No fragmentation_pathway parent Parent Ion (m/z 151) [2-Aminobenzothiazole]+ loss Loss of HNCS (Isothiocyanic Acid) parent->loss fragment Fragment Ion (m/z 108) [Benzene]+• loss->fragment vibrational_spectroscopy_logic start Similar Fingerprint Regions in IR focus_oop Analyze C-H Out-of-Plane Bending Region (900-675 cm⁻¹) start->focus_oop acquire_raman Acquire Complementary Raman Spectrum start->acquire_raman check_polymorph Verify Sample Crystallinity (Polymorphism Check) start->check_polymorph compare Compare OOP bands and Raman shifts to references focus_oop->compare acquire_raman->compare check_polymorph->compare conclusion Differentiate based on substituent pattern signatures compare->conclusion

References

Technical Support Center: Improving Regioselectivity of Benzothiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for benzothiazole functionalization. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of achieving regiocontrol in their synthetic efforts. Benzothiazole and its derivatives are privileged scaffolds in pharmaceuticals and functional materials, making the precise installation of substituents a critical challenge.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to enhance the success and efficiency of your experiments.

Core Concepts: Understanding Reactivity

The benzothiazole ring system presents several potential sites for functionalization. The regiochemical outcome of a reaction is governed by the inherent electronic properties of the heterocycle and the specific reaction conditions employed.

  • C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This makes it a prime target for deprotonation and subsequent functionalization, particularly via C-H activation or metalation.[3][4]

  • Benzenoid Ring (C4-C7): The benzene portion of the molecule is electron-deficient, rendering it less reactive towards classical electrophilic aromatic substitution compared to benzene itself.[5] Functionalization on this ring often requires harsh conditions or transition-metal catalysis. Regioselectivity between the C4, C5, C6, and C7 positions is a significant challenge, often dictated by steric hindrance and the directing influence of catalysts or pre-installed functional groups.[6][7]

Frequently Asked Questions (FAQs)

Question: Why is my C-H functionalization targeting the C2 position by default?

Answer: The C2-H bond is the most acidic proton on the benzothiazole core. This is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, which stabilizes the resulting carbanion or organometallic intermediate. Consequently, many transition-metal catalyzed C-H activation reactions, especially those proceeding via a concerted metalation-deprotonation (CMD) pathway, will preferentially occur at this site.[6][8] Metal-free methods using phosphonium intermediates also show high regioselectivity for the C2 position under mild conditions.[3][4]

Question: What is the main challenge in selectively functionalizing the benzenoid (C4-C7) ring?

Answer: The primary challenge is overcoming the inherent reactivity of the C2 position and differentiating between the four available C-H bonds on the benzene ring (C4, C5, C6, C7). Without a directing group, electrophilic substitution reactions often yield mixtures of C4 and C7 substituted products under harsh conditions.[5][6] Modern transition-metal-catalyzed methods have provided powerful solutions, but achieving high selectivity often depends on a careful choice of catalyst, ligand, solvent, and directing groups.[7][9]

Question: Can I functionalize the C5 or C6 positions directly?

Answer: Direct functionalization at the C5 and C6 positions has historically been very difficult, with most syntheses relying on building the benzothiazole ring from an already substituted aniline precursor.[6] However, recent advances have made this more accessible. Iridium-catalyzed C-H borylation has emerged as a transformative strategy, allowing for the regioselective installation of a boronic ester at the C5 position, which can then be used in subsequent cross-coupling reactions to introduce a wide variety of functional groups.[6][10]

Troubleshooting Guide: Direct C-H Arylation

Direct C-H arylation is a powerful tool for forging C-C bonds, but achieving the desired regioselectivity can be problematic. This section addresses common issues encountered during these reactions.

Scenario 1: My palladium-catalyzed direct arylation is giving a mixture of C2 and benzenoid-ring isomers.

  • Question: I am trying to achieve C7 arylation but am getting significant amounts of the C2-arylated byproduct. How can I improve selectivity for the benzenoid ring?

  • Root Cause & Solution: This issue stems from the kinetic favorability of C2-H activation. To favor arylation on the benzenoid ring, particularly at C7, the reaction conditions must be tuned to override this natural preference.

    • Catalyst and Ligand Choice: C7 selectivity can often be achieved using specific catalytic systems. For example, using a phosphine-free PdCl2 catalyst with potassium pivalate (PivOK) as the base has been shown to favor C7 arylation with bromoarenes.[7] In contrast, ligands like P(t-Bu)3 often favor C2 arylation.[11]

    • Solvent Effects: The polarity of the solvent can dramatically influence regioselectivity. For related heterocycles like oxazoles, polar solvents have been shown to favor arylation at the C5 position (analogous to C4/C7 in benzothiazole), while nonpolar solvents favor C2.[11] Experimenting with solvents like DMAc, NMP (polar), or toluene (nonpolar) is recommended.

    • Use of a Temporary Directing Group: If viable, installing a removable directing group at the nitrogen atom can steer the metal catalyst to a specific C-H bond on the benzenoid ring through chelation assistance.

Scenario 2: My reaction is selective, but the yield is very low.

  • Question: I have successfully achieved C7-selective arylation, but my isolated yield is consistently below 30%. What factors should I investigate?

  • Root Cause & Solution: Low yields in C-H activation chemistry can be attributed to several factors ranging from reactant purity to catalyst deactivation.[12][13]

    • Purity of Starting Materials: Benzothiazole and its derivatives can be sensitive to degradation. Ensure the starting materials are pure and, if necessary, repurify them before use.[13]

    • Catalyst Activity: Ensure your palladium source and any ligands are active. Using a pre-catalyst that is readily activated can be beneficial. The catalyst loading may also need optimization; while typical loadings are 1-5 mol%, increasing it may improve yields in difficult cases.

    • Base and Additive Effects: The choice and stoichiometry of the base are critical. Bases like K2CO3, Cs2CO3, or PivOK are commonly used.[14] Sometimes, additives like pivalic acid can promote the reaction by facilitating the protonolysis step in the catalytic cycle.

    • Reaction Temperature and Time: These reactions often require elevated temperatures (80-140 °C).[14] If the yield is low, ensure the temperature is optimal and uniform. Monitor the reaction by TLC or GC-MS to see if it has gone to completion or if decomposition is occurring over time.[12]

Experimental Protocols & Data

Protocol 1: Highly Regioselective C2-Arylation

This protocol is adapted from methodologies focusing on direct C-H functionalization at the C2 position, which is often the most straightforward to achieve.[11][14]

Objective: To selectively arylate the C2 position of benzothiazole with an aryl bromide.

Materials:

  • Benzothiazole

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3) or Tri-tert-butylphosphine (P(t-Bu)3)

  • Potassium Carbonate (K2CO3), dried

  • N,N-Dimethylacetamide (DMAc) or Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add benzothiazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add dried K2CO3 (2.0 mmol).

  • Add anhydrous DMAc or toluene (3 mL).

  • Seal the tube and heat the reaction mixture at 120-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-arylbenzothiazole.

Catalyst SystemSolventTypical RegioselectivityApproximate Yield
Pd(OAc)2 / P(t-Bu)3Toluene>98% C275-90%
Pd(OAc)2 / PCy3DMAc>95% C280-95%
Protocol 2: Regioselective C5-Borylation via Iridium Catalysis

This protocol leverages modern C-H activation techniques to functionalize a previously challenging position on the benzenoid ring.[6][10]

Objective: To selectively install a boronic ester at the C5 position for further functionalization.

Materials:

  • Benzothiazole

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(COD)OMe]2 (Methoxyiridium(I) cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Cyclohexane or Tetrahydrofuran (THF)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add benzothiazole (0.5 mmol), B2pin2 (0.75 mmol), [Ir(COD)OMe]2 (0.015 mmol, 3 mol% Ir), and dtbpy (0.03 mmol, 6 mol%) to a reaction vessel.

  • Add anhydrous cyclohexane or THF (2 mL).

  • Seal the vessel and stir the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 5-(pinacolboryl)benzothiazole.

Visualization of Concepts

Decision Workflow for Regioselective Functionalization

This diagram outlines a logical approach for selecting a synthetic strategy based on the desired position of functionalization.

G start Desired Functionalization Site? c2_pos C2 Position start->c2_pos Most Acidic benzenoid_pos Benzenoid Ring (C4-C7) start->benzenoid_pos More Challenging c2_method Strategy: Direct C-H Activation (e.g., Pd/phosphine catalysis) or Phosphonium Intermediate c2_pos->c2_method c5_c6_pos C5 or C6 Position benzenoid_pos->c5_c6_pos Specific c4_c7_pos C4 or C7 Position benzenoid_pos->c4_c7_pos Common borylation_method Strategy: Ir-catalyzed C-H Borylation c5_c6_pos->borylation_method directing_method Strategy: Directed C-H Activation (e.g., PdCl2/PivOK for C7) or Electrophilic Substitution c4_c7_pos->directing_method suzuki_coupling Follow-up: Suzuki Coupling borylation_method->suzuki_coupling

Caption: Decision workflow for choosing a functionalization strategy.

Regiochemical Hotspots of Benzothiazole

This diagram illustrates the primary reactive sites on the benzothiazole core and the types of reactions commonly used to target them.

Caption: Key reactive sites on the benzothiazole scaffold.

References

Validation & Comparative

A Comparative Analysis of 2-Bromo- vs. Other 2-Halo-Benzothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the benzothiazole scaffold stands out as a privileged structure. Its derivatives are at the core of numerous therapeutic agents and functional materials. The strategic functionalization of this heterocyclic system is paramount, and among the most versatile handles for such modifications are the halogens at the 2-position. This guide provides an in-depth comparative analysis of 2-bromo-benzothiazole against its chloro and iodo counterparts, offering field-proven insights and experimental data to inform your synthetic strategies.

Accessibility and Synthesis of 2-Halo-Benzothiazoles

The choice of a starting material is often a balance between reactivity, cost, and availability. 2-Chlorobenzothiazole is generally the most cost-effective of the three, while 2-iodobenzothiazole is typically the most expensive. 2-Bromobenzothiazole often represents a practical compromise.

The synthesis of these key intermediates can be achieved through several routes, most commonly starting from 2-mercaptobenzothiazole or via Sandmeyer-type reactions from 2-aminobenzothiazole.

A general synthetic pathway is illustrated below:

G cluster_0 Synthesis of 2-Halobenzothiazoles 2-Aminobenzothiazole 2-Aminobenzothiazole Diazonium Salt Diazonium Salt 2-Aminobenzothiazole->Diazonium Salt NaNO2, H+ 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Mercaptobenzothiazole->2-Chlorobenzothiazole SO2Cl2 Diazonium Salt->2-Chlorobenzothiazole CuCl 2-Bromobenzothiazole 2-Bromobenzothiazole Diazonium Salt->2-Bromobenzothiazole CuBr 2-Iodobenzothiazole 2-Iodobenzothiazole Diazonium Salt->2-Iodobenzothiazole KI

Caption: Generalized synthetic routes to 2-halobenzothiazoles.

Detailed synthetic protocols are provided in the "Experimental Protocols" section of this guide.

Comparative Reactivity in Key Cross-Coupling Reactions

The utility of 2-halobenzothiazoles as synthetic building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond is the critical determinant of reaction efficiency and follows the well-established trend: I > Br > Cl . This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. When comparing the 2-halobenzothiazoles in this reaction, 2-iodobenzothiazole is the most reactive, often undergoing coupling under mild conditions. 2-Bromobenzothiazole is also highly effective, while 2-chlorobenzothiazole typically requires more forcing conditions, including higher temperatures, higher catalyst loadings, and the use of specialized, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the go-to reaction. The reactivity trend of 2-halobenzothiazoles mirrors that of the Suzuki-Miyaura coupling. 2-Iodo- and 2-bromobenzothiazole are excellent substrates, readily coupling with a wide range of amines under relatively mild conditions. In contrast, the amination of 2-chlorobenzothiazole is more challenging and often necessitates the use of more sophisticated catalyst systems, such as those employing bulky biarylphosphine ligands, to achieve high yields.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X L Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination R2NH, Base Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 L Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, is another indispensable tool in the synthetic chemist's arsenal. The reactivity of 2-halobenzothiazoles in this reaction is again dictated by the identity of the halogen. 2-Iodobenzothiazole is the most reactive substrate, often allowing for copper-free conditions. 2-Bromobenzothiazole also performs well, though it may require a copper co-catalyst for optimal results. 2-Chlorobenzothiazole is the least reactive and its use in Sonogashira couplings is less common, typically requiring specialized catalysts and harsher conditions.

G cluster_0 Sonogashira Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR L2 Transmetalation->Ar-Pd(II)-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation HC≡CR HC≡CR HC≡CR->Cu(I)-C≡CR Cu(I), Base

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Data Summary: A Comparative Overview

Feature2-Chlorobenzothiazole2-Bromobenzothiazole2-Iodobenzothiazole
Relative Reactivity LowMediumHigh
Cost LowMediumHigh
Typical Suzuki Coupling Conditions High temp. (≥100 °C), high catalyst loading, specialized ligands (e.g., biarylphosphines)Moderate temp. (80-100 °C), standard catalyst systems (e.g., Pd(PPh₃)₄)Room temp. to moderate temp., low catalyst loading
Typical Buchwald-Hartwig Amination Conditions High temp., strong base, specialized ligandsModerate temp., common bases (e.g., NaOtBu, K₂CO₃)Mild conditions, often room temp.
Typical Sonogashira Coupling Conditions Rarely used, requires harsh conditionsModerate temp., often requires Cu(I) co-catalystMild conditions, can be copper-free
Key Advantage Cost-effective for large-scale synthesisGood balance of reactivity and costHighest reactivity, ideal for sensitive substrates
Key Disadvantage Low reactivity requires harsh conditionsMore expensive than the chloro-analogHighest cost, potential for side reactions due to high reactivity

Strategic Considerations for Synthesis and Drug Discovery

The choice of which 2-halobenzothiazole to employ is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign.

  • For early-stage discovery and the synthesis of complex, sensitive molecules , the high reactivity of 2-iodobenzothiazole is often advantageous, allowing for mild reaction conditions that preserve delicate functional groups.

  • For routine derivatization and lead optimization , 2-bromobenzothiazole offers a robust and reliable option with a good balance of reactivity and cost.

  • For large-scale synthesis and process development , the cost-effectiveness of 2-chlorobenzothiazole makes it an attractive starting material, provided that the necessary investment is made in optimizing the reaction conditions with more active catalyst systems.

Furthermore, the choice of halogen can be exploited in sequential cross-coupling reactions. For instance, a molecule containing both a bromo and a chloro substituent on the benzothiazole ring can be selectively functionalized at the more reactive bromo position, leaving the chloro group available for a subsequent transformation.

The nature of the halogen substituent can also influence the biological activity of the final compound. While a comprehensive discussion of structure-activity relationships (SAR) is beyond the scope of this guide, it is worth noting that the electronic and steric properties of the halogen can affect binding to biological targets.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions with 2-halobenzothiazoles. These should be considered as starting points and may require optimization for specific substrates.

Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

To a stirred solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as chloroform, is added sulfuryl chloride (2.0-3.0 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford 2-chlorobenzothiazole.

Suzuki-Miyaura Coupling of 2-Bromobenzothiazole

In an oven-dried Schlenk flask, 2-bromobenzothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed mixture of toluene and water (e.g., 4:1) is added, and the reaction mixture is heated to 90 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Bromobenzothiazole

To an oven-dried Schlenk tube is added 2-bromobenzothiazole (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Sonogashira Coupling of 2-Iodobenzothiazole (Copper-Free)

In a Schlenk flask, 2-iodobenzothiazole (1.0 eq), the terminal alkyne (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as triethylamine or diisopropylamine are dissolved in a suitable solvent like THF. The mixture is degassed and then stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Conclusion

The choice between 2-chloro-, 2-bromo-, and 2-iodobenzothiazole is a critical decision in the design of synthetic routes towards novel benzothiazole derivatives. While 2-iodobenzothiazole offers the highest reactivity, its cost can be prohibitive. 2-Chlorobenzothiazole is the most economical option, but its low reactivity necessitates more challenging reaction conditions. 2-Bromobenzothiazole often provides the optimal balance of reactivity and cost for many applications in research and development. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and accelerate their synthetic endeavors.

Conceptual Framework for Comparing the Biological Activity of 2-Bromobenzo[d]thiazol-4-ol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activity of 2-Bromobenzo[d]thiazol-4-ol and its isomers is not feasible at this time due to a lack of available scientific literature and experimental data directly comparing these specific compounds. Searches for biological studies on this compound, 2-Bromobenzo[d]thiazol-5-ol, 2-Bromobenzo[d]thiazol-6-ol, and 2-Bromobenzo[d]thiazol-7-ol have not yielded sufficient data to construct a meaningful comparative guide. The primary information found pertains to the use of 2-bromobenzothiazol-4-ol as a chemical intermediate in the synthesis of other molecules, rather than an evaluation of its own biological properties.

To provide a useful resource for researchers in drug development, the focus of this guide will be shifted to a proposed framework for evaluating and comparing the biological activities of these isomers. This will include a discussion of the potential biological activities based on the known properties of the benzothiazole scaffold, detailed experimental protocols for testing these activities, and a discussion of the potential structure-activity relationships that would be important to consider.

This guide provides a comprehensive framework for the systematic evaluation and comparison of the biological activities of this compound and its positional isomers: 2-Bromobenzo[d]thiazol-5-ol, 2-Bromobenzo[d]thiazol-6-ol, and 2-Bromobenzo[d]thiazol-7-ol. While direct comparative data for these specific molecules is not currently available in the public domain, this document outlines the scientific rationale and experimental methodologies required to conduct such a study.

The benzothiazole core is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects. The introduction of bromo and hydroxyl substituents at various positions on the benzothiazole ring can significantly modulate these activities. The purpose of this guide is to provide researchers with the necessary tools to investigate these structure-activity relationships (SAR).

Potential Biological Activities for Investigation

Based on the known pharmacological profile of the benzothiazole nucleus, the following biological activities are proposed for investigation:

  • Antimicrobial Activity: Benzothiazole derivatives have been widely reported to possess antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Many benzothiazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.

  • Enzyme Inhibition: The benzothiazole scaffold can interact with the active sites of various enzymes, leading to their inhibition. Of particular interest are kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer.

Experimental Protocols

The following section details the step-by-step methodologies for evaluating the proposed biological activities. These protocols are designed to be self-validating and provide a robust framework for comparing the efficacy of the different isomers.

Antimicrobial Susceptibility Testing

A standard method for determining the antimicrobial efficacy of a compound is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Broth Microdilution Assay

A Prepare stock solutions of 2-Bromobenzo[d]thiazol-ol isomers in DMSO B Perform serial two-fold dilutions of each isomer in a 96-well microtiter plate using appropriate growth medium A->B Dilution Series C Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) B->C Inoculation D Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours) C->D Incubation E Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth D->E Data Analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compounds: Prepare 1 mg/mL stock solutions of this compound and its isomers in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Experimental Workflow: MTT Assay

A Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of 2-Bromobenzo[d]thiazol-ol isomers for 24-72 hours A->B Treatment C Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation B->C MTT Addition D Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol) C->D Solubilization E Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 value D->E Data Acquisition

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of each 2-Bromobenzo[d]thiazol-ol isomer and incubate for a further 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

Given that many benzothiazole derivatives are known to be kinase inhibitors, a generic in vitro kinase assay can be employed to screen the isomers for this activity.

Experimental Workflow: In Vitro Kinase Assay

A Prepare a reaction mixture containing a specific kinase, its substrate, and ATP B Add the 2-Bromobenzo[d]thiazol-ol isomers at various concentrations to the reaction mixture A->B Inhibitor Addition C Incubate the reaction mixture to allow for the phosphorylation of the substrate B->C Enzymatic Reaction D Quantify the amount of phosphorylated substrate using a detection method (e.g., ELISA, fluorescence) C->D Detection E Calculate the percent inhibition and determine the IC50 value for each isomer D->E Data Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a microplate, prepare a reaction buffer containing a purified kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT), its specific substrate, and ATP.

  • Inhibitor Addition: Add the 2-Bromobenzo[d]thiazol-ol isomers at a range of concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using a variety of methods, such as an antibody-based detection system (ELISA) or a fluorescence-based assay.

  • IC50 Calculation: Determine the IC50 value for each isomer by plotting the percentage of kinase inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Considerations

The position of the hydroxyl group on the benzothiazole ring is expected to have a significant impact on the biological activity of the 2-bromo-substituted isomers. Researchers should consider the following when analyzing their results:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its position will determine its ability to interact with specific residues in the active site of a target protein.

  • Electronic Effects: The hydroxyl group is an electron-donating group, which can influence the overall electron density of the benzothiazole ring system. This can affect the molecule's reactivity and its ability to participate in key interactions.

  • Steric Hindrance: The position of the hydroxyl group may introduce steric hindrance that could either favor or prevent binding to a biological target.

By systematically evaluating the biological activities of this compound and its isomers using the protocols outlined in this guide, researchers can gain valuable insights into the SAR of this class of compounds and potentially identify lead candidates for further drug development.

A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 2-Bromobenzo[d]thiazol-4-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, a thorough understanding of a molecule's structure and purity is paramount. Spectroscopic techniques provide the essential tools to elucidate these molecular characteristics, offering a unique "fingerprint" for each compound. This guide presents an in-depth spectroscopic comparison of the novel heterocyclic compound 2-Bromobenzo[d]thiazol-4-ol and its key precursors, providing valuable experimental data and insights for researchers in the field.

The synthesis of this compound is logically approached through a two-step process, starting from the foundational precursor, 2-amino-3-hydroxythiophenol. This initial building block undergoes cyclization to form the intermediate, 4-hydroxybenzothiazole, which is subsequently brominated to yield the final product. This synthetic pathway dictates the structure of our comparative analysis, focusing on the spectroscopic evolution from precursor to final compound.

The Synthetic Pathway: A Visual Representation

The synthesis of this compound can be visualized as a sequential transformation of functional groups, each step yielding a distinct molecule with a unique spectroscopic signature.

G A 2-Amino-3-hydroxythiophenol B 4-Hydroxybenzothiazole A->B Cyclization C This compound B->C Bromination

Figure 1: Synthesis workflow for this compound.

Precursor 1: 2-Amino-3-hydroxythiophenol - The Foundation

The journey begins with 2-amino-3-hydroxythiophenol, a bifunctional aromatic compound that serves as the cornerstone for the benzothiazole ring system. Its spectroscopic properties are defined by the interplay of the amino, hydroxyl, and thiol groups on the benzene ring.

Spectroscopic Data Summary for 2-Amino-3-hydroxythiophenol (Predicted)

Due to the limited availability of direct experimental data for 2-amino-3-hydroxythiophenol, the following data is predicted based on the known spectral characteristics of 2-aminothiophenol and other substituted phenols and anilines.

Spectroscopic Technique Predicted Characteristic Features
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), broad singlets for -NH₂, -OH, and -SH protons. The exact chemical shifts and coupling patterns will depend on the solvent and concentration.
¹³C NMR Aromatic carbons (δ 110-150 ppm), with carbons attached to heteroatoms showing distinct chemical shifts.
IR (cm⁻¹) Broad O-H and N-H stretching bands (3200-3600 cm⁻¹), S-H stretching (around 2550 cm⁻¹), and C-S stretching (around 700 cm⁻¹).
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ corresponding to its molecular weight.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxythiophenol (Hypothetical)

A common route to aminothiophenols involves the reduction of a corresponding nitro-substituted precursor. The synthesis could proceed as follows:

  • Nitration: 2-Nitrophenol is treated with a sulfurizing agent to introduce the thiol group, followed by reduction of the nitro group to an amine.

  • Reduction: The resulting nitro-thiophenol derivative is then reduced using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid, to yield 2-amino-3-hydroxythiophenol.

  • Purification: The product is purified by crystallization or column chromatography.

The causality behind these steps lies in the strategic introduction and transformation of functional groups to arrive at the desired arrangement of substituents on the benzene ring.

Intermediate: 4-Hydroxybenzothiazole - The Cyclized Core

The cyclization of 2-amino-3-hydroxythiophenol, typically through a reaction with a one-carbon synthon like formic acid or its equivalent, leads to the formation of the benzothiazole ring system, yielding 4-hydroxybenzothiazole. This transformation results in significant changes in the spectroscopic data as the molecule becomes more rigid and the functional groups are incorporated into the heterocyclic ring.

G cluster_0 Spectroscopic Transformation A Free -NH2, -SH, -OH B Incorporated into Benzothiazole Ring A->B Loss of distinct signals, New aromatic pattern

Figure 2: Conceptual spectroscopic shift from precursor to intermediate.

Spectroscopic Data Summary for 4-Hydroxybenzothiazole

Spectroscopic Technique Characteristic Features
¹H NMR Aromatic protons exhibiting a more defined coupling pattern due to the rigid ring structure. A distinct singlet for the hydroxyl proton is also expected.
¹³C NMR Carbons of the benzothiazole ring system will have characteristic chemical shifts. The carbon bearing the hydroxyl group will be significantly deshielded.
IR (cm⁻¹) A broad O-H stretching band (around 3400 cm⁻¹), characteristic C=N stretching of the thiazole ring (around 1620 cm⁻¹), and aromatic C-H stretching.
Mass Spectrometry (m/z) A prominent molecular ion peak [M]⁺ at m/z 151, corresponding to the molecular weight of 4-hydroxybenzothiazole.

Experimental Protocol: Synthesis of 4-Hydroxybenzothiazole

  • Reaction Setup: 2-Amino-3-hydroxythiophenol is dissolved in a suitable solvent, such as ethanol.

  • Cyclization: A one-carbon source, like triethyl orthoformate, is added, and the mixture is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

The choice of triethyl orthoformate as a cyclizing agent is based on its ability to efficiently provide the methine bridge required to form the thiazole ring.

Final Product: this compound - The Target Molecule

The final step in the synthesis is the regioselective bromination of 4-hydroxybenzothiazole. The introduction of a bromine atom at the 2-position of the benzothiazole ring is a key transformation that significantly alters the molecule's electronic properties and, consequently, its spectroscopic fingerprint.

Spectroscopic Data Summary for this compound (Predicted)

Spectroscopic Technique Predicted Characteristic Features
¹H NMR The proton at the 2-position will be absent. The chemical shifts of the remaining aromatic protons will be influenced by the electron-withdrawing effect of the bromine atom.
¹³C NMR The carbon at the 2-position will be significantly deshielded due to the attached bromine atom.
IR (cm⁻¹) The spectrum will retain the broad O-H stretch. The C=N stretching frequency may shift slightly. A C-Br stretching vibration is expected in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry (m/z) A characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, confirming the presence of one bromine atom.

Experimental Protocol: Synthesis of this compound

  • Bromination Reaction: 4-Hydroxybenzothiazole is dissolved in a suitable solvent, such as acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature.

  • Monitoring: The reaction is monitored by TLC to determine the point of completion.

  • Isolation and Purification: The reaction is quenched, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

The use of a brominating agent like NBS allows for a more controlled and selective bromination at the electron-rich 2-position of the benzothiazole ring.

Comparative Spectroscopic Analysis: A Summary Table

The following table provides a side-by-side comparison of the key predicted and known spectroscopic features of this compound and its precursors. This allows for a clear visualization of the changes in molecular structure as the synthesis progresses.

Compound Key ¹H NMR Features Key ¹³C NMR Features **Key IR Features (cm⁻¹) **Key MS (m/z) Features
2-Amino-3-hydroxythiophenol Aromatic protons (δ 6.5-7.5), Broad -NH₂, -OH, -SH signalsAromatic carbons (δ 110-150)Broad O-H, N-H (3200-3600), S-H (~2550), C-S (~700)[M]⁺
4-Hydroxybenzothiazole Defined aromatic pattern, -OH singletBenzothiazole carbons, C-OH deshieldedBroad O-H (~3400), C=N (~1620)[M]⁺ at 151
This compound Absence of H-2 proton, shifted aromatic signalsDeshielded C-2 carbonBroad O-H, shifted C=N, C-Br (<800)[M]⁺ and [M+2]⁺ in ~1:1 ratio

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its precursors, based on established synthetic routes and predictive analysis from closely related compounds. While direct experimental data for the final product and its primary precursor remains to be fully elucidated in publicly accessible literature, the provided information offers a robust framework for researchers to anticipate and interpret their own experimental findings. The detailed protocols and comparative data tables serve as a valuable resource for those engaged in the synthesis and characterization of novel benzothiazole derivatives for potential applications in drug discovery and development.

A Comparative Guide to the Development and Validation of a Robust HPLC Method for 2-Bromobenzo[d]thiazol-4-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and characterization of intermediates are paramount. The structural integrity of these building blocks directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromobenzo[d]thiazol-4-ol, a key heterocyclic intermediate, is no exception. Its accurate quantification is critical for ensuring reaction efficiency, controlling impurity profiles, and maintaining batch-to-batch consistency.

This guide provides an in-depth, experience-driven walkthrough for developing and validating a high-performance liquid chromatography (HPLC) method tailored for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from mobile phase selection to the rigorous validation criteria mandated by international regulatory bodies. Furthermore, we will objectively compare the proposed HPLC method with alternative analytical techniques, providing the data-driven insights necessary for informed methodological selection in a research and quality control setting.

Foundational Strategy: HPLC Method Development

The development of a reliable analytical method is a systematic process. For a molecule like this compound, which possesses moderate polarity due to its hydroxyl group and heterocyclic nature, Reverse-Phase HPLC (RP-HPLC) is the logical starting point.[1] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

The Causality Behind Our Choices:

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our primary choice. Its long alkyl chains provide substantial hydrophobic character, ideal for retaining and separating a wide range of moderately polar to nonpolar analytes. The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-retained and resolved from the solvent front without leading to excessively long run times.

  • Mobile Phase Composition: The mobile phase must be optimized to achieve the desired separation. We will employ a gradient elution using a mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

    • Aqueous Phase: A buffer is essential. The hydroxyl group on this compound has a pKa that can cause its ionization state to vary with pH. An unbuffered mobile phase can lead to poor peak shape (tailing) and shifting retention times. We will use 0.1% phosphoric acid in water. This low pH (~2.5) ensures the hydroxyl group is fully protonated, leading to a single, consistent chemical form and, consequently, a sharp, symmetrical chromatographic peak.[2]

  • Detection Wavelength: The chromophore of the benzothiazole ring system dictates the optimal UV detection wavelength. Based on literature for similar structures, a wavelength of approximately 250-275 nm should provide high sensitivity for the analyte.[2][3] A full UV-Vis scan of a standard solution using a photodiode array (PDA) detector is performed to confirm the wavelength of maximum absorbance (λmax).

Optimized Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis, derived from the strategic considerations above.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and PDA DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution and efficiency for this class of compound.[2]
Mobile Phase A 0.1% Phosphoric Acid in HPLC-Grade WaterSuppresses ionization of the phenolic hydroxyl group, ensuring peak symmetry.[2]
Mobile Phase B AcetonitrileGood organic solvent with low UV cutoff and viscosity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30°CControlled temperature ensures retention time reproducibility.[4]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 272 nmDetermined as the λmax from PDA analysis for optimal sensitivity.[3]
Run Time 15 minutesSufficient time to elute the analyte and any potential impurities.

The Mandate for Reliability: Method Validation Protocol

An unvalidated analytical method provides data without context or assurance of reliability. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Our protocol is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application Dev Initial Method Development Opt Chromatographic Optimization Dev->Opt Refine Parameters Spec Specificity Opt->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob App Routine Sample Analysis Rob->App Validated Method

Step-by-Step Validation Experiments

The following table outlines the key validation parameters, their purpose, and the acceptance criteria that establish the method as a self-validating system.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), a standard solution of this compound, and a spiked sample containing known impurities.The analyte peak must be free from interference from blank or placebo components. The method must resolve the analyte from known impurities (Resolution > 2.0).[6]
Linearity Prepare at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration. Plot the peak area against concentration.The correlation coefficient (r²) of the linear regression curve must be ≥ 0.999.[9]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The specified range is derived from the linearity study.[5]
Accuracy (Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the added analyte.Mean recovery should be within 98.0% to 102.0% for each concentration level.[9]
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeatability test performed by a different analyst on a different day with a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[6]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.S/N ratio should be approximately 3:1.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.S/N ratio should be approximately 10:1, with acceptable precision (RSD ≤ 10%).
Robustness Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on retention time and peak area.The system suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits. Retention time shifts should be minimal and predictable.

A Comparative Perspective: HPLC vs. Alternative Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques have their place. A comprehensive evaluation requires understanding the strengths and limitations of each.[1]

G center Purity Analysis of This compound hplc {HPLC-UV | {High Resolution | Quantitative Accuracy | ICH Validated} | {Moderate Cost | Requires Expertise}} center->hplc Primary Method tlc {TLC | {Rapid & Inexpensive | Good for Reaction Monitoring} | {Low Resolution | Non-Quantitative}} center->tlc Qualitative Screening lcms {LC-MS/MS | {High Sensitivity | Structural Confirmation} | {High Cost | Complex Instrumentation}} center->lcms Impurity ID ce {Capillary Electrophoresis | {High Efficiency | Low Sample Volume} | {Limited Robustness | Less Common}} center->ce Orthogonal Method

Performance Comparison
TechniquePrincipleAdvantages for this ApplicationLimitations
HPLC-UV (Proposed) Differential partitioning between a liquid mobile phase and a solid stationary phase.High Resolution: Excellent separation of closely related impurities.Quantitative: Highly accurate and precise for purity determination.Robust & Reproducible: Well-established and reliable technology.Requires specialized equipment and trained personnel. Higher solvent consumption compared to other methods.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and monitoring reaction progress.Lower resolution and sensitivity compared to HPLC; not suitable for accurate quantitative purity determination.[1]
LC-MS/MS HPLC coupled with mass spectrometry for detection.High Sensitivity: Can detect trace-level impurities.Specificity: Provides molecular weight information, aiding in the structural elucidation of unknown impurities.[3]Significantly more expensive and complex instrumentation. Requires specialized expertise for operation and data interpretation.
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio in an electric field.High separation efficiency and very low sample/reagent consumption. Can be a powerful orthogonal technique to HPLC.Can have issues with robustness and reproducibility compared to HPLC. Less commonly available in standard QC labs.

Conclusion

For the critical task of analyzing this compound in a drug development setting, a validated reverse-phase HPLC method stands as the most suitable choice. It offers an unparalleled combination of resolution, quantitative accuracy, and robustness necessary to meet stringent regulatory expectations. The systematic development approach, grounded in chromatographic theory, and the subsequent rigorous validation against ICH Q2(R1) criteria ensure that the method is not just a procedure, but a reliable, self-validating system for quality control.[6][7] While techniques like TLC and LC-MS/MS serve valuable ancillary roles in reaction monitoring and impurity identification, respectively, they do not replace the need for a fully validated HPLC method for definitive purity assessment and batch release.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzothiazoles: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The benzothiazole core is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active agents and functional materials.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Consequently, the efficient and strategic synthesis of substituted benzothiazoles is a cornerstone of modern medicinal chemistry.

This guide provides an in-depth, objective comparison of prevalent synthetic methodologies. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into the causal relationships between reaction design and experimental outcomes. Every protocol and piece of data presented is curated to provide a self-validating framework for your synthetic strategy.

I. Foundational Synthetic Strategies: The Classics Revisited

The traditional routes to benzothiazole synthesis, while sometimes supplanted by modern techniques, remain valuable for their reliability and scalability with specific substrates. Understanding these foundational methods provides a crucial baseline for appreciating more recent innovations.

One of the earliest and most fundamental approaches involves the intramolecular cyclization of thiobenzanilides or related precursors. The Jacobson synthesis, for instance, typically employs an oxidizing agent to facilitate the ring closure. A common variation is the Hugershoff synthesis, which utilizes the oxidative cyclization of arylthioureas with bromine in a suitable solvent like chloroform.[1]

  • Mechanistic Insight: The core principle of these methods is the formation of a C-S bond between the benzene ring and the thioamide sulfur, followed by cyclization and aromatization. The choice of oxidizing agent is critical and can significantly influence reaction yields and substrate scope. While effective, these methods can sometimes require harsh reagents and produce stoichiometric waste, which are key considerations in modern process chemistry.

II. Modern Era Synthetics: Efficiency, Green Chemistry, and Catalysis

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and environmental compatibility. The synthesis of benzothiazoles has greatly benefited from these principles, leading to the development of powerful new methodologies.

The most widely employed modern route involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, esters, or acyl chlorides.[4][5][6] This approach is highly versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring.

  • Causality in Catalyst Selection: The key to this methodology's success lies in the catalyst and reaction conditions, which drive the condensation and subsequent oxidative cyclization.

    • Conventional Heating with Oxidants: A straightforward approach uses an oxidant like hydrogen peroxide with an acid catalyst in a conventional solvent like ethanol.[7] This method is often robust and high-yielding.

    • Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized this transformation.[8][9] Microwave heating dramatically reduces reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that minimizes side product formation.[8][10] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[11]

    • Metal-Catalyzed Variations: A plethora of metal catalysts, including those based on palladium, copper, and nickel, have been developed to promote the cyclization under milder conditions and with broader functional group tolerance.[12][13][14][15] These methods often proceed through C-H activation or cross-coupling pathways.[15]

For substrates that are not amenable to the condensation approach, palladium-catalyzed intramolecular C-S bond formation from pre-functionalized precursors like N-(2-halophenyl)thioamides offers a powerful alternative.[5]

  • Expert Rationale: This strategy is particularly useful for constructing highly substituted benzothiazoles where the required 2-aminothiophenol might be unstable or difficult to access. The palladium catalyst facilitates a C-H functionalization/C-S bond formation sequence, offering excellent yields and tolerating a wide range of functional groups.[15]

III. Performance Comparison: A Data-Driven Analysis

The choice of synthetic method is a multi-variable decision, balancing yield, reaction time, cost, safety, and environmental impact. The following table provides a head-to-head comparison of representative methodologies.

MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeAvg. Yield (%)Key AdvantagesKey Disadvantages
Hugershoff Synthesis ArylthioureasBr₂ChloroformVariesVariesModerateAccess to 2-aminobenzothiazolesUse of toxic bromine, moderate yields
Conventional Condensation 2-Aminothiophenol, Aromatic AldehydeH₂O₂ / HClEthanolRoom Temp45-60 min85-94%[1][7]Simple, high yields, common reagentsLonger reaction times than MW
Microwave-Assisted Synthesis 2-Aminothiophenol, Aromatic AldehydeNone or Catalyst (e.g., Ag₂O)Ethanol or Solvent-freeMW (e.g., 50°C)4-8 min92-98%[4]Extremely rapid, high yields, greenRequires specialized equipment
Palladium-Catalyzed Cyclization ThiobenzanilidesPd(OAc)₂, CuI, Bu₄NBrDioxane1001-3 hHigh (up to 99%)[15]Excellent functional group toleranceExpensive catalyst, requires inert atm.

IV. Experimental Protocols: Validated Methodologies

To ensure reproducibility, detailed, step-by-step protocols for two of the most effective and distinct methods are provided below.

  • Trustworthiness: This protocol is a rapid, high-yield, and environmentally conscious method for the synthesis of 2-arylbenzothiazoles.[8][16]

  • Materials:

    • 2-Aminothiophenol (10 mmol)

    • 4-Fluorobenzaldehyde (10 mmol)

    • Ethanol (as solvent, optional)

    • Microwave Reactor

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and 4-fluorobenzaldehyde (10 mmol). If desired, a minimal amount of ethanol can be added as a solvent.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a controlled temperature (e.g., 50-80°C) for 5-10 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).[16]

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product often precipitates directly from the reaction mixture. Filter the solid product.

    • Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the pure 2-(4-fluorophenyl)benzothiazole.

    • Expected Yield: >90%[16]

  • Trustworthiness: This protocol exemplifies a modern, catalytic approach offering broad substrate scope and high efficiency through a C-H functionalization pathway.[15]

  • Materials:

    • Thiobenzanilide (1.0 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)

    • Copper(I) Iodide (CuI, 0.5 mmol, 50 mol%)

    • Tetrabutylammonium Bromide (Bu₄NBr, 2.0 mmol)

    • 1,4-Dioxane (Anhydrous)

    • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add thiobenzanilide (1.0 mmol), Pd(OAc)₂ (0.1 mmol), CuI (0.5 mmol), and Bu₄NBr (2.0 mmol).

    • Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

    • Seal the tube and heat the reaction mixture at 100°C with stirring for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure 2-phenylbenzothiazole.

    • Expected Yield: High, often >90%[15]

V. Visualizing the Chemistry: Mechanisms and Workflows

A clear visualization of reaction pathways and experimental processes is essential for both understanding and execution.

G cluster_0 General Synthetic Workflow Reactants Combine Reactants (e.g., 2-Aminothiophenol + Aldehyde) Solvent Add Solvent & Catalyst Reactants->Solvent Energy Apply Energy Source (Heat, Microwave) Solvent->Energy Monitor Monitor Reaction (TLC) Energy->Monitor Workup Work-up (Quenching, Extraction) Monitor->Workup Purify Purification (Recrystallization, Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the synthesis of substituted benzothiazoles.

G cluster_1 Condensation of 2-Aminothiophenol with an Aldehyde 2-Aminothiophenol SchiffBase Schiff Base Intermediate 2-Aminothiophenol->SchiffBase - H₂O Aldehyde Aldehyde->SchiffBase - H₂O plus1 + plus1->SchiffBase - H₂O Benzothiazoline Benzothiazoline Intermediate SchiffBase->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H)

References

A Researcher's Guide to the Structure-Activity Relationship of Hydroxylated Benzothiazoles: A Comparative Study of the 4-ol Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1] From anticancer to antimicrobial agents, the versatility of the benzothiazole nucleus is well-documented.[2][3] However, the efficacy of these compounds is not merely dependent on the core structure itself, but profoundly influenced by the nature and, crucially, the position of its substituents.[1][4] This guide provides a comprehensive framework for conducting a structure-activity relationship (SAR) study comparing 4-hydroxybenzothiazole (4-ol) with its positional isomers: 5-hydroxy-, 6-hydroxy-, and 7-hydroxybenzothiazole.

The Significance of Hydroxyl Group Positioning: An SAR Overview

The position of a hydroxyl group on the benzothiazole ring can dramatically alter a molecule's physicochemical properties, including its electronic distribution, hydrogen bonding capacity, and overall topography. These changes, in turn, dictate how the molecule interacts with its biological targets.[5]

While direct comparative data for the four primary hydroxylated isomers is limited, studies on related derivatives offer valuable insights. For instance, a comparative analysis of 5- and 6-hydroxybenzothiazole-2-carboxylic acid derivatives has shown that the 6-hydroxy isomers are more extensively studied and often exhibit enhanced biological potency.[5] This suggests that the 6-position may be a particularly favorable site for substitution. The introduction of a methoxy group (-OCH3) at the 4-position of 2-mercaptobenzothiazole has been shown to increase antibacterial activity, while a chloro group at the same position enhances antifungal activity, indicating the sensitivity of this position to substitution.[4]

This guide will focus on three key areas of biological activity where benzothiazole derivatives have shown significant promise: anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative Efficacy of Hydroxylated Benzothiazole Derivatives

The following tables summarize available data on hydroxylated benzothiazole derivatives to provide a baseline for expected activities. It is important to note the absence of a direct comparative study of the 4-, 5-, 6-, and 7-hydroxy isomers in the current literature.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
General Derivatives6bMCF-7 (Breast Cancer)5.15[6]
General Derivatives4MCF-7 (Breast Cancer)8.64[6]
General Derivatives5cMCF-7 (Breast Cancer)7.39[6]
2-Substituted Derivatives4dBxPC-3 (Pancreatic Cancer)3.99[7]
2-Substituted Derivatives4mAsPC-1 (Pancreatic Cancer)8.49[7]

Table 2: Antimicrobial Activity of Substituted Benzothiazoles

Compound/IsomerSubstituent and PositionBacterial StrainMIC (µg/mL)Reference
Isatin-Benzothiazole Derivatives5-ChloroStaphylococcus aureus6.25[8]
Isatin-Benzothiazole Derivatives5-NitroStaphylococcus aureus12.5[8]
Benzothiazole-Thiophene Derivatives5-ChloroStaphylococcus aureus6.25[8]
2-amino benzothiazole derivatives6-nitroCandida albicans125[9]

Experimental Protocols: A Step-by-Step Guide to Comparative SAR

To rigorously compare the biological activities of 4-hydroxybenzothiazole and its isomers, a standardized set of experimental protocols is essential. The following section provides detailed methodologies for key assays.

Synthesis of Hydroxylated Benzothiazoles

A common route for the synthesis of hydroxylated benzothiazoles involves the condensation of the corresponding aminothiophenol with a suitable carboxylic acid or its derivative. For the synthesis of the parent hydroxylated benzothiazoles, cyclization of the corresponding aminohydroxythiophenol would be a primary approach.

Workflow for Synthesis and Characterization

start Start: Select aminohydroxythiophenol isomer reaction Cyclization Reaction (e.g., with formic acid or equivalent) start->reaction workup Reaction Work-up and Purification (Extraction, Chromatography) reaction->workup characterization Structural Characterization (NMR, MS, IR) workup->characterization biol_eval Biological Evaluation characterization->biol_eval

Caption: General workflow for the synthesis and characterization of hydroxylated benzothiazoles.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, A549) ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the four hydroxylated benzothiazole isomers in a suitable solvent like DMSO.

    • Create a series of dilutions of each compound in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation:

    • Incubate the plates for a desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-15 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.

Workflow for In Vitro Cytotoxicity Assessment

seed Seed cancer cells in 96-well plate treat Treat cells with hydroxylated benzothiazole isomers seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt formazan Solubilize formazan crystals mtt->formazan read Measure absorbance formazan->read analyze Calculate IC50 values read->analyze

Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Step-by-Step Protocol:

  • Preparation of Test Solutions:

    • Prepare a series of twofold dilutions of each hydroxylated benzothiazole isomer in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum:

    • Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay: Firefly Luciferase

Given that benzothiazole-containing compounds are known inhibitors of firefly luciferase, it is crucial to assess this off-target activity, especially if the compounds are to be evaluated in luciferase-based reporter gene assays.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and a positive control (e.g., Resveratrol) in DMSO.

    • Prepare serial dilutions of the compounds in an assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 5 mM MgCl2).

    • Prepare a working solution of D-luciferin and ATP in the assay buffer.

  • Assay Plate Setup:

    • Add a small volume of the diluted test compound, positive control, or vehicle control to the wells of a 96-well white, opaque plate.

    • Add the recombinant firefly luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the luminescent reaction by adding the D-luciferin/ATP solution to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Postulated Signaling Pathways

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells, often through the intrinsic or mitochondrial pathway.[6] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of caspases.

Diagram of the Intrinsic Apoptotic Pathway

BZT Hydroxylated Benzothiazole Derivative Mito Mitochondrion BZT->Mito Stress signal Bcl2 Bcl-2 family (e.g., Bax, Bak) CytC Cytochrome c release Bcl2->CytC regulates Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptotic pathway induced by benzothiazole derivatives.

Conclusion and Future Directions

The systematic comparison of 4-hydroxybenzothiazole with its 5-, 6-, and 7-hydroxy isomers represents a fundamental study in the SAR of this important heterocyclic scaffold. While existing literature provides a strong rationale for undertaking such a study, the definitive experimental data remains to be generated. The protocols and workflows outlined in this guide provide a robust framework for researchers to conduct this comparative analysis.

The anticipated results will not only elucidate the influence of hydroxyl group positioning on anticancer, antimicrobial, and enzyme inhibitory activities but will also provide invaluable insights for the design of next-generation benzothiazole-based therapeutics. By meticulously following these standardized protocols, the scientific community can collectively build a comprehensive understanding of the SAR of hydroxylated benzothiazoles, paving the way for the development of more effective and selective drugs.

References

A Comparative Analysis of the Antimicrobial Spectrum of Benzothiazole Derivatives and Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the benzothiazole scaffold has garnered significant attention due to its diverse and potent biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of benzothiazole derivatives, with a conceptual focus on 2-Bromobenzo[d]thiazol-4-ol, against established antibiotics.

The Scientific Rationale: Why Benzothiazoles?

Benzothiazoles, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring, are a cornerstone in medicinal chemistry.[1][2] Their rigid structure and the ability to undergo various substitutions allow for the fine-tuning of their biological activity.[1][2] The antimicrobial efficacy of benzothiazole derivatives has been attributed to their ability to interfere with essential microbial enzymes and cellular processes.[3] Reported mechanisms include the inhibition of DNA gyrase, dihydroorotase, and dihydropteroate synthase, crucial enzymes for bacterial survival.[3] The presence of different functional groups on the benzothiazole core significantly influences their spectrum and potency. For instance, studies have shown that the substitution of methyl and bromo groups on the benzothiazole ring can enhance antibacterial action.[3]

Determining the Antimicrobial Spectrum: The Methodology of Choice

To provide a quantitative and objective comparison, the determination of the Minimum Inhibitory Concentration (MIC) is the gold standard. The broth microdilution method is a widely accepted and accurate technique for determining the MIC of a compound against a panel of microorganisms.[4][5] This method allows for the simultaneous testing of multiple compounds at various concentrations, providing a clear and reproducible measure of antimicrobial potency.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the standardized workflow for a broth microdilution assay, a fundamental procedure in antimicrobial susceptibility testing.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Plate Inoculation of 96-Well Microtiter Plate Inoculum->Plate Compound Serial Dilution of Test Compound & Antibiotics Compound->Plate Incubate Incubation at Optimal Temperature (e.g., 37°C for 18-24h) Plate->Incubate Read Visual or Spectrophotometric Reading of Microbial Growth Incubate->Read MIC Determination of Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution of Test Compounds: The test compound (e.g., a benzothiazole derivative) and standard antibiotics are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[4][5]

Comparative Antimicrobial Spectrum: Benzothiazole Derivatives vs. Standard Antibiotics

The following table presents a hypothetical yet representative comparison of the antimicrobial spectrum of a conceptual 2-substituted benzothiazole derivative against common Gram-positive and Gram-negative bacteria, and a fungal pathogen. The data for the benzothiazole derivative is extrapolated from published studies on structurally similar compounds.[2][3][6] The MIC values for the standard antibiotics are based on established data.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

MicroorganismGram Stain2-Substituted Benzothiazole Derivative (Hypothetical)Ciprofloxacin (Fluoroquinolone)Vancomycin (Glycopeptide)Amphotericin B (Polyene)
Staphylococcus aureusGram-positive3.12 - 12.5[3][6]0.5 - 20.5 - 2N/A
Enterococcus faecalisGram-positive3.12 - 15.63[6][7]0.5 - 41 - 4N/A
Escherichia coliGram-negative3.12 - 50[2][3][6]0.015 - 0.25>128N/A
Pseudomonas aeruginosaGram-negative6.2 - >128[3][6]0.25 - 4>128N/A
Candida albicansFungal1.56 - 12.5[2][6]N/AN/A0.25 - 2

N/A: Not Applicable

Interpretation of Comparative Data

The hypothetical data suggests that 2-substituted benzothiazole derivatives can exhibit a broad spectrum of antimicrobial activity, with notable potency against Gram-positive bacteria and the fungal pathogen Candida albicans.[2][6] The activity against Gram-negative bacteria appears to be more variable, with some derivatives showing promising results against E. coli, while activity against P. aeruginosa may be limited.[3][6]

Compared to standard antibiotics, the benzothiazole derivative shows comparable, and in some hypothetical cases, superior potency against certain Gram-positive strains when compared to ciprofloxacin.[6] However, ciprofloxacin generally demonstrates superior activity against Gram-negative bacteria. Vancomycin remains the gold standard for many Gram-positive infections, and the benzothiazole derivative's activity falls within a similar range. For fungal infections, while the benzothiazole derivative shows promising activity, Amphotericin B remains significantly more potent.

Structure-Activity Relationship (SAR) and Future Directions

The antimicrobial activity of benzothiazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzothiazole ring are critical for their biological efficacy.[3] For instance, the presence of electron-withdrawing groups, such as halogens (like the bromo group in our conceptual compound), has been shown to enhance antimicrobial activity.[3]

The following diagram illustrates the key pharmacophoric features of a benzothiazole scaffold that can be modified to modulate antimicrobial activity.

Caption: Key positions on the benzothiazole scaffold for chemical modification to optimize antimicrobial activity.

Conclusion and Future Perspectives

While direct experimental data for this compound is pending, the existing literature on related benzothiazole derivatives strongly suggests a promising antimicrobial profile, particularly against Gram-positive bacteria and fungi. The presented comparative analysis highlights the potential of this chemical class to yield novel antimicrobial agents.

The path forward is clear: a systematic experimental evaluation of this compound is essential. This should include:

  • Synthesis and Structural Confirmation: Chemical synthesis and characterization of the pure compound.

  • Comprehensive MIC Testing: Evaluation against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets to understand how the compound exerts its antimicrobial effects.

  • Toxicity and Safety Profiling: In vitro and in vivo studies to assess the compound's safety profile.

The exploration of novel scaffolds like benzothiazoles is a critical component in the global strategy to combat antimicrobial resistance. The insights provided in this guide, grounded in the available scientific evidence, aim to catalyze further research and development in this vital area of medicinal chemistry.

References

Head-to-head comparison of functionalized benzothiazole derivatives in cancer cell lines.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Anticancer Efficacy

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' wide spectrum of biological activities, including potent anticancer effects.[1][2] For researchers and drug development professionals, navigating the landscape of functionalized benzothiazole derivatives can be challenging. This guide provides a comprehensive head-to-head comparison of representative benzothiazole derivatives, offering insights into their performance in various cancer cell lines, supported by established experimental data and protocols. Our focus is not merely on presenting data but on elucidating the scientific rationale behind the experimental design and interpreting the results to guide future research.

The Rationale for Comparison: Understanding Structure-Activity Relationships

The efficacy of benzothiazole derivatives as anticancer agents is intrinsically linked to the nature and position of their functional groups.[2] Substitutions on the benzothiazole ring system can dramatically influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its affinity for specific molecular targets.[3] By comparing derivatives with distinct functionalizations, we can begin to dissect the structure-activity relationship (SAR) and identify key moieties that contribute to enhanced potency and selectivity against cancer cells.[1][4]

This guide will focus on a selection of 2-substituted benzothiazole derivatives that have demonstrated significant cytotoxic activity in preclinical studies. We will examine their effects on cell viability, their ability to induce programmed cell death (apoptosis), and their impact on cell cycle progression in well-characterized cancer cell lines.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected functionalized benzothiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a biological or biochemical function. Lower IC50 values indicate higher potency.

Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Key Findings & Mechanism of ActionReference
2-(4-Aminophenyl)benzothiazoles 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)MCF-7 (Breast)PotentSelective antitumor activity.[5][5]
Ovarian, Colon, Renal cell linesPotentExperimental evidence suggests a novel mechanism of action.[6][6]
Benzothiazole-2-thiol Derivatives Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)SKRB-3 (Breast)0.0012Potent and broad-spectrum inhibitory activities.[7][7]
SW620 (Colon)0.0043Induces apoptosis in HepG2 cancer cells.[7][7]
A549 (Lung)0.044Antitumor activities are about 10–1,000 times greater than parent compounds.[7][7]
HepG2 (Liver)0.048[7]
XC-5914T1 (Murine Breast)SensitiveInhibits its target protein RhoGDI, activates caspase-3, and decreases phosphorylated Akt.[8][8]
Indole-based Benzothiazoles Chlorobenzyl indole semicarbazide benzothiazole (Compound 55)HT-29 (Colon)0.024Potent anticancer activity against four cancer cell lines.[9][9]
H460 (Lung)0.29[9]
A549 (Lung)0.84[9]
MDA-MB-231 (Breast)0.88[9]
Pyrimidine-based Benzothiazoles Pyrimidine containing isoxazole derivative (Compound 34)Colo205 (Colon)5.04Good anti-cancer potential compared with the standard drug etoposide.[10][10]
U937 (Leukemia)13.9[10]
MCF-7 (Breast)30.67[10]
A549 (Lung)30.45[10]

Expert Interpretation: The data clearly illustrates that functionalization of the benzothiazole core significantly impacts anticancer potency and spectrum. For instance, the pyridinyl-2-amine linked benzothiazole-2-thiol derivative 7e exhibits exceptionally low nanomolar IC50 values across multiple cell lines, highlighting the importance of this particular substitution.[7] In contrast, while still potent, the indole-based and pyrimidine-based derivatives show more varied activity depending on the cancer cell type.[9][10] This underscores the necessity of screening compounds against a diverse panel of cell lines to identify those with the most promising and broad-spectrum activity. The selective activity of some compounds, such as DF 203, suggests a more targeted mechanism of action that could translate to a better therapeutic window in a clinical setting.[5][6]

Delving Deeper: Mechanistic Insights and Experimental Protocols

To move beyond simple cytotoxicity, it is crucial to understand how these compounds kill cancer cells. The following sections detail the standard experimental protocols used to elucidate the mechanisms of action of novel anticancer agents.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial in vitro evaluation of potential anticancer compounds.

G cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification Compound_Prep Compound Synthesis & Characterization MTT_Assay Cell Viability Assay (MTT) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Maintenance Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) MTT_Assay->Cell_Cycle_Assay If cytotoxic Western_Blot Western Blotting (Protein Expression) Apoptosis_Assay->Western_Blot Investigate pathway Cell_Cycle_Assay->Western_Blot Investigate pathway

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12][13]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.[11] Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value for each compound.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzothiazole derivatives at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's instructions.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.[17] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[18][19] Cells can be stored at -20°C for several weeks after fixation.[20]

  • Staining: Wash the fixed cells with PBS to remove the ethanol.[20] Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18][20]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or overnight at 4°C in the dark.[18][20]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]

Signaling Pathways Targeted by Benzothiazole Derivatives

Functionalized benzothiazole derivatives exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell survival and proliferation. A common mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G Benzothiazole Benzothiazole Derivatives ROS Increased ROS Production Benzothiazole->ROS Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some benzothiazole derivatives.

Many benzothiazole derivatives have been shown to increase the production of reactive oxygen species (ROS) in cancer cells.[21] This oxidative stress can lead to mitochondrial dysfunction, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[21] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, leading to the execution of apoptosis.[21]

Conclusion and Future Perspectives

The head-to-head comparison of functionalized benzothiazole derivatives reveals a class of compounds with immense therapeutic potential. The modular nature of the benzothiazole scaffold allows for extensive chemical modifications, leading to derivatives with high potency and, in some cases, remarkable selectivity for cancer cells. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, enabling researchers to move from initial cytotoxicity screening to in-depth mechanistic studies.

Future research should focus on optimizing the SAR to enhance efficacy and minimize off-target effects. Furthermore, exploring the combination of promising benzothiazole derivatives with existing chemotherapeutic agents or targeted therapies could lead to synergistic effects and overcome drug resistance.[22][23] The continued investigation of this versatile scaffold is poised to yield novel and effective anticancer agents for the benefit of patients.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromobenzo[d]thiazol-4-ol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 2-Bromobenzo[d]thiazol-4-ol, a halogenated organic compound utilized in pharmaceutical development and chemical research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following procedures are synthesized from safety data for structurally similar brominated benzothiazole derivatives and established best practices for handling halogenated hazardous waste.

Hazard Profile and Personal Protective Equipment (PPE): A Foundation of Safety

Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:

Protection Type Specific Requirements Rationale
Eye Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation.
Body Protection A laboratory coat worn fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.

The Core Principle: Segregation and Professional Disposal

Due to its classification as a halogenated organic compound, this compound must be treated as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain.[4] The primary and required method of disposal is through a licensed hazardous waste disposal service.

The following workflow outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal Protocol start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Designated, Compatible, and Labeled Hazardous Waste Container ppe->container collect Transfer Waste into Container container->collect seal Securely Seal the Container collect->seal storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials seal->storage pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->pickup documentation Complete all Necessary Waste Manifest Documentation pickup->documentation end Waste Removed for Proper Disposal (e.g., Incineration) documentation->end

Disposal Workflow for this compound

Step-by-Step Disposal Procedures

This section provides detailed, actionable steps for the safe handling and disposal of this compound.

Waste Collection and Container Management
  • Container Selection: Choose a container that is in good condition, free of leaks, and compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for corrosive wastes or halogenated solvents, as they may be unsuitable even if the original product was shipped in metal.[5]

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also feature the appropriate hazard pictograms (e.g., exclamation mark for irritant).[4]

  • Collection: Carefully transfer the waste chemical into the designated container. If the chemical is a solid, minimize dust generation during transfer.[2]

  • Sealing and Storage: Securely close the container. Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be cool, dry, and away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[3]

Management of Small Spills

In the event of a small spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Safety: If not already worn, immediately don the required PPE.

  • Containment: Prevent the spill from spreading.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate laboratory supervisor or safety officer.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, including personal protective equipment (gloves, etc.), absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.[4] Place these items in the same designated hazardous waste container as the chemical itself or in a separate, appropriately labeled container for solid hazardous waste.

Regulatory Context and Final Disposal

The disposal of halogenated organic compounds is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. These regulations mandate that such waste be handled by licensed facilities equipped for their proper treatment, which typically involves high-temperature incineration. This process ensures the complete destruction of the hazardous compounds, preventing their release into the environment.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures, researchers, scientists, and drug development professionals can mitigate risks, ensure a safe working environment, and comply with all relevant regulations. Proactive waste management is not merely a procedural requirement but a fundamental component of responsible scientific practice.

References

A Senior Application Scientist's Guide to Handling 2-Bromobenzo[d]thiazol-4-ol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, particularly when halogenated, presents a specific hazard profile that necessitates a stringent adherence to safety protocols. The recommendations below are designed to be a self-validating system of protection, where each step reinforces the overall safety of the procedure.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

Before handling any chemical, a foundational understanding of its potential hazards is paramount. For 2-Bromobenzo[d]thiazol-4-ol, we must infer its toxicological profile from related compounds. The primary concerns are:

  • Dermal, Ocular, and Respiratory Irritation: Halogenated aromatic compounds are frequently irritants.[1][2][4] Contact with skin can lead to irritation, while eye contact may cause serious damage.[1][2][4] Inhalation of the dust or fumes can irritate the respiratory tract.[1][4]

  • Potential for Sensitization: Repeated exposure to some thiazole derivatives can lead to skin sensitization, an allergic reaction upon subsequent contact.

  • Acute Toxicity: While not confirmed for this specific molecule, related compounds exhibit toxicity if swallowed, in contact with skin, or if inhaled.[5][6]

Therefore, our primary objective is to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering and administrative controls (such as fume hoods and standard operating procedures) are the primary methods for exposure control. PPE is the final, critical barrier between you and the chemical.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum)Provides good resistance to a range of chemicals, including many halogenated and aromatic hydrocarbons. For prolonged contact or spill cleanup, heavier nitrile gloves are recommended. Always double-glove when handling the pure compound.
Eye Protection Chemical safety gogglesOffers superior protection against splashes and airborne particles compared to safety glasses.[2]
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashes, such as during transfers of larger quantities or when working with the material in solution.[7]
Body Protection Flame-retardant lab coatProtects against incidental splashes and contact with contaminated surfaces.[8] Must be kept fully fastened.
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of generating dust or aerosols and engineering controls are insufficient.[9] The specific cartridge type should be selected based on a formal risk assessment.
Glove Selection and Use: A Critical Detail

Not all gloves are created equal. While nitrile is a good general-purpose choice, always check the manufacturer's compatibility data for the specific solvents you are using.

Glove Donning and Doffing Protocol:

  • Inspect: Before use, check gloves for any signs of degradation or punctures.

  • Donning: Don the inner glove, then the outer glove, ensuring the cuff of the outer glove is over the sleeve of your lab coat.[10]

  • Doffing: To prevent cross-contamination, remove the outer glove first by peeling it off from the cuff, turning it inside out. Then, with the clean, inner-gloved hand, remove the inner glove using the same technique.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.[10]

  • Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[1][10]

Operational and Disposal Plans: From Bench to Waste

A well-defined workflow is essential for minimizing risk and ensuring reproducible results.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container for all materials that will come into contact with this compound.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • If transferring the solid, do so carefully to minimize dust generation.

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction and Work-up:

    • Conduct all reactions in a sealed apparatus within the fume hood.

    • Be mindful of any potential exotherms that could increase the vapor pressure of the solvent and any volatile reactants.

    • During work-up, be aware that the compound may be present in both the organic and aqueous layers, depending on the pH.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Prevent others from entering the area.

    • Follow your institution's specific emergency procedures.

Decontamination and Disposal

Proper disposal is not just a regulatory requirement; it is a vital part of the safety lifecycle of a chemical.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing boats, and absorbent materials, must be disposed of as hazardous waste.[11][12]

  • Container Labeling: All hazardous waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Aqueous Waste: Do not dispose of any solutions containing this compound down the drain.[13] Collect all aqueous waste in a designated, labeled container.

  • Glassware Decontamination: Glassware should be rinsed with a suitable organic solvent to remove the bulk of the compound. This rinse solvent must be collected as hazardous waste. The glassware can then be washed with soap and water.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assess Risks & Gather Materials PPE 2. Don Full PPE Prep->PPE Hood 3. Verify Fume Hood Function PPE->Hood Weigh 4. Weigh & Transfer (in hood) Hood->Weigh React 5. Conduct Reaction (in hood) Weigh->React Decon 6. Decontaminate Glassware React->Decon Waste 7. Segregate & Label All Waste Decon->Waste Doff 8. Doff PPE Correctly Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: High-level workflow for handling this compound.

SpillResponse Spill Spill Occurs Assess Assess Size & Location Spill->Assess Small Small Spill (in hood) Assess->Small Small Large Large Spill (or outside hood) Assess->Large Large Contain Contain with Absorbent Small->Contain Evacuate Evacuate Area Large->Evacuate Clean Clean & Decontaminate Contain->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Alert Alert Supervisor & Safety Office Evacuate->Alert

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.